molecular formula C6H5BrINO B1372188 2-Bromo-5-iodo-3-methoxypyridine CAS No. 1131335-43-7

2-Bromo-5-iodo-3-methoxypyridine

Cat. No.: B1372188
CAS No.: 1131335-43-7
M. Wt: 313.92 g/mol
InChI Key: RAUFNFDODWPVMT-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3-methoxypyridine (CAS 1131335-43-7) is a high-value, polyhalogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science research . Its molecular structure features two distinct halogen atoms—bromine and iodine—at the 2 and 5 positions of the ring, respectively, alongside an electron-donating methoxy group at the 3-position . This specific substitution pattern is highly valuable, as the differential reactivity of the carbon-iodine and carbon-bromine bonds enables sequential, site-selective metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings . This allows researchers to systematically construct complex molecules, making it an essential intermediate for developing novel pharmaceutical candidates and functional materials . The compound is a solid at room temperature, typically appearing as a white to off-white powder, and should be stored in a cool, dry, and well-ventilated place to maintain its stability . As a reagent of interest in the design of bioactive molecules, its pyridine core is a common scaffold in many active pharmaceutical ingredients and agrochemicals . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUFNFDODWPVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673835
Record name 2-Bromo-5-iodo-3-methoxypyridine
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Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131335-43-7
Record name 2-Bromo-5-iodo-3-methoxypyridine
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Record name 2-Bromo-5-iodo-3-methoxypyridine
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and quality verification of 2-Bromo-5-iodo-3-methoxypyridine (CAS No: 1131335-43-7), a key heterocyclic building block in pharmaceutical and materials science research.[1] We present a detailed analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is designed for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying scientific principles and field-proven experimental protocols. The causality behind spectral features is explained, ensuring a deep understanding of the structure-property relationships.

Introduction and Molecular Structure

This compound is a trisubstituted pyridine derivative. The pyridine ring is an essential scaffold in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for introducing further chemical diversity through cross-coupling reactions. The precise characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.

The molecular structure, with its unique arrangement of a bromine atom, an iodine atom, a methoxy group, and the pyridine nitrogen, dictates a distinct spectroscopic fingerprint. Understanding the electronic effects of these substituents—the electron-withdrawing nature of the halogens and the nitrogen atom, and the electron-donating character of the methoxy group—is fundamental to interpreting its spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] By observing the behavior of atomic nuclei in a strong magnetic field, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is the foundation of high-quality data. The following generalized procedure is recommended for pyridine derivatives.

I. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective for many neutral organic compounds.[3]

  • To ensure accurate chemical shift referencing, use a solvent that contains a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).[4]

  • Transfer the solution into a 5 mm NMR tube. The solution height should be approximately 4-5 cm to ensure it is within the detection region of the instrument's coils.[3]

II. Data Acquisition:

  • Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

  • For ¹H NMR , typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 second, and averaging 16 scans to improve the signal-to-noise ratio.[4]

  • For ¹³C NMR , a wider spectral width of ~250 ppm is necessary. A longer relaxation delay (e.g., 2.0 s) and a significantly higher number of scans (e.g., 1024) are required due to the low natural abundance of the ¹³C isotope.[1][4]

III. Data Processing:

  • Apply a Fourier transform to the raw free induction decay (FID) data.

  • Perform phase and baseline corrections to the resulting spectrum.

  • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).[4]

Data Analysis and Interpretation

2.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure of this compound has two aromatic protons and one methoxy group, leading to three distinct signals.

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale for Assignment
~8.1SingletH-6This proton is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It lacks adjacent protons for coupling, hence it appears as a singlet.
~7.6SingletH-4This proton is deshielded by the adjacent iodine and the meta-positioned bromine and nitrogen atoms. It has no adjacent protons, resulting in a singlet.
~4.0Singlet-OCH₃The protons of the methoxy group are in a shielded environment compared to the aromatic protons and are not coupled to any other protons, resulting in a sharp singlet.

2.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents.

Predicted Chemical Shift (δ) ppmAssignmentRationale for Assignment
~158C-3The carbon atom bonded to the oxygen of the methoxy group is highly deshielded and appears furthest downfield.
~150C-6This carbon is adjacent to the nitrogen atom, leading to a strong deshielding effect.
~145C-4The chemical shift of this carbon is influenced by the adjacent iodine atom and its position relative to the other substituents.
~130C-2This carbon is directly attached to the electronegative bromine atom, causing a downfield shift.
~85C-5The carbon atom bonded to iodine experiences a shielding effect (the "heavy atom effect"), shifting its resonance significantly upfield compared to other aromatic carbons.
~56-OCH₃The methoxy carbon is typically found in this region, consistent with sp³-hybridized carbon attached to an oxygen atom.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR has become the standard method for IR analysis due to its simplicity and minimal sample preparation requirements.[7]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically diamond). This spectrum is automatically subtracted from the sample spectrum to remove interferences from ambient air (e.g., CO₂ and H₂O).[8]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[9]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[8]

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000–400 cm⁻¹, by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, the sample can be recovered, and the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.[9]

Data Analysis and Interpretation

The IR spectrum provides a molecular "fingerprint." Key absorption bands are expected based on the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3100–3000Medium-WeakAromatic C-HStretching
2980–2850Medium-Weak-OCH₃ C-HStretching
1600–1450Strong-MediumPyridine Ring C=C and C=NStretching
1250–1200StrongAryl-O (Methoxy)Asymmetric Stretching
1050–1000StrongAryl-O (Methoxy)Symmetric Stretching
< 800MediumC-Br / C-IStretching

Table based on standard IR correlation charts.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[12] Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns useful for library matching and structural analysis.[13]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet. The sample must be volatile enough to enter the gas phase.[14]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[15]

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Analysis and Interpretation

The molecular weight of this compound is 313.92 g/mol .

  • Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Due to the presence of one bromine atom, this will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio.[16]

    • m/z ≈ 313: Corresponding to the molecule containing the ⁷⁹Br isotope.

    • m/z ≈ 315: Corresponding to the molecule containing the ⁸¹Br isotope.

    • The presence of this M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[17]

  • Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment. Aromatic systems are relatively stable, so a prominent molecular ion peak is expected. Common fragmentation pathways may include the loss of:

    • A methyl radical (•CH₃) from the methoxy group (M-15).

    • A CO molecule (M-28).

    • The bromine atom (•Br) or iodine atom (•I).

Workflow and Data Integration

The complete characterization of a compound like this compound relies on the logical integration of data from all techniques.

cluster_0 A Sample Receipt (this compound) B NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Integration & Analysis B->E ¹H: Proton environment ¹³C: Carbon backbone C->E Functional Groups (C-O, C=N, etc.) D->E Molecular Weight Isotopic Pattern (Br) F Structural Confirmation & Purity Assessment E->F

Caption: Integrated workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic profile of this compound is distinct and highly informative. Through the systematic application of NMR, IR, and Mass Spectrometry, researchers can unambiguously confirm its molecular structure and assess its purity. The predicted data and detailed protocols within this guide serve as a robust reference for chemists in the pharmaceutical and chemical industries, ensuring the reliable use of this important synthetic intermediate.

References

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Scribd. (n.d.). IR Correlation Table. Available at: [Link]

  • chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Available at: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Available at: [Link]

  • University of Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • ResearchGate. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Available at: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2022). The 1H-NMR experiment. Available at: [Link]

  • Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • ResearchGate. (2007). Schematic diagram of the experimental setup for ATR FTIR spectra measurements. Available at: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available at: [Link]

  • Angelo State University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Available at: [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information - Chemical Communications. Available at: [Link]

  • SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-iodo-3-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, necessitates unambiguous structural verification and purity assessment.[1][2] This technical guide provides a comprehensive, field-proven methodology for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features. This guide details the predictive analysis of its ¹H and ¹³C NMR spectra, the application of advanced 2D NMR techniques (COSY, HSQC, HMBC) for definitive signal assignment, and provides robust, step-by-step experimental protocols. The methodologies described herein constitute a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for professionals in drug development and chemical research.

Introduction: The Structural & Strategic Importance of this compound

The pyridine scaffold is a cornerstone of modern pharmaceutical design, present in numerous approved drugs. The strategic placement of multiple, distinct functional groups on the pyridine ring, as seen in this compound, creates a versatile platform for generating molecular diversity. The differential reactivity of the bromo and iodo substituents allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this intermediate a valuable tool for constructing complex molecular architectures.[2]

Given its role as a foundational precursor, rigorous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing precise information on the compound's carbon-hydrogen framework. This guide will dissect the NMR analysis of this molecule, providing the rationale behind spectral interpretation and the strategic deployment of various NMR experiments.

Foundational Principles: Substituent Effects on the Pyridine Ring

To accurately predict and interpret the NMR spectrum of this compound, one must first understand the electronic influence of each substituent on the pyridine ring. The chemical shift of each nucleus is a direct reflection of its local electronic environment.

  • Nitrogen Atom: The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding (downfield shift) of all ring protons and carbons compared to benzene.

  • Methoxy Group (-OCH₃): Located at the C-3 position, the methoxy group exerts a strong electron-donating mesomeric effect (+M) and a moderate electron-withdrawing inductive effect (-I). The +M effect dominates, leading to increased electron density (shielding) at the ortho (C-2, C-4) and para (C-6) positions.

  • Bromo (C-2) and Iodo (C-5) Groups: As halogens, both bromine and iodine are inductively electron-withdrawing (-I). They also possess lone pairs that can be donated to the ring (+M effect). For halogens, the inductive effect is generally stronger, causing a net deshielding. Furthermore, heavy atoms like iodine introduce significant anisotropic and relativistic effects that can unpredictably alter chemical shifts, often shielding the directly attached carbon (the "heavy-atom effect").[3]

The interplay of these effects dictates the final chemical shifts of the two remaining aromatic protons (H-4, H-6) and all six unique carbon atoms.

cluster_mol This compound cluster_effects Electronic Influences mol N(1) / C(6)-C(2)-Br |    | C(5)-C(4) |    | I   C(3)-O-CH3 N Nitrogen (-I, -M) Strong Deshielding N->mol in ring Br Bromine (-I > +M) Net Deshielding Br->mol @ C-2 I Iodine (-I > +M) Net Deshielding Heavy Atom Effect I->mol @ C-5 OMe Methoxy (+M > -I) Net Shielding OMe->mol @ C-3

Diagram 1: Key electronic effects influencing the NMR chemical shifts in this compound.

¹H and ¹³C NMR Spectral Analysis: A Predictive Approach

Based on the foundational principles, we can anticipate the key features of the 1D NMR spectra.

¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is expected to be relatively simple, showing three distinct signals:

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3H. Its chemical shift is anticipated to be in the range of δ 3.9-4.1 ppm .

  • Aromatic Protons (H-4 and H-6): Two signals in the aromatic region, each integrating to 1H.

    • H-6: This proton is ortho to the ring nitrogen and para to the electron-donating methoxy group. The powerful deshielding effect of the adjacent nitrogen will dominate, making this the most downfield proton, predicted around δ 8.2-8.4 ppm .

    • H-4: This proton is ortho to the methoxy group and the iodine atom. The shielding from the methoxy group will shift it upfield relative to H-6. It is predicted to appear around δ 7.8-8.0 ppm .

  • Coupling: H-4 and H-6 are meta to each other. They will appear as two distinct doublets with a small meta coupling constant (⁴JH4-H6) of approximately 2-3 Hz .

¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum will display six signals corresponding to the six unique carbon atoms.

  • Methoxy Carbon (-OCH₃): Unambiguously assigned in the typical region for methoxy groups, around δ 56-58 ppm .[4]

  • Quaternary Carbons (C-2, C-3, C-5):

    • C-3 (-OCH₃): Directly attached to oxygen, this carbon will be significantly downfield, likely in the δ 155-160 ppm range.

    • C-2 (-Br): The carbon bearing the bromine will be found in the δ 140-145 ppm region.

    • C-5 (-I): The carbon attached to iodine is subject to the "heavy atom effect," which is strongly shielding. This signal is expected to be significantly upfield, potentially in the δ 90-95 ppm range, and may have a lower intensity.

  • Protonated Carbons (C-4, C-6):

    • C-6: Adjacent to the nitrogen, this carbon will be deshielded, appearing around δ 148-152 ppm .

    • C-4: Influenced by the shielding methoxy group, this carbon will be the most upfield of the aromatic CH carbons, likely around δ 125-130 ppm .

| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings | | :--- | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | | -OC H₃ | 3.9 - 4.1 | s | 56 - 58 | | H-4 / C -4 | 7.8 - 8.0 | d, J ≈ 2-3 | 125 - 130 | | H-6 / C -6 | 8.2 - 8.4 | d, J ≈ 2-3 | 148 - 152 | | C -2 (-Br) | - | - | 140 - 145 | | C -3 (-OCH₃) | - | - | 155 - 160 | | C -5 (-I) | - | - | 90 - 95 |

The Self-Validating System: 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide definitive proof and constitute a self-validating system for structural confirmation.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are scalar-coupled. For this molecule, its primary utility is to confirm the relationship between H-4 and H-6. A cross-peak will appear connecting the signals of H-4 and H-6, verifying their meta-relationship and confirming the assignment of the two aromatic doublets.

Diagram 2: Expected ¹H-¹H COSY correlation for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides direct, one-bond correlations between protons and the carbons they are attached to. This is the most reliable method for assigning the protonated carbons.

  • A cross-peak will link the methoxy proton singlet to the carbon at δ ~57 ppm.

  • A cross-peak will link the H-4 doublet to the carbon at δ ~127 ppm.

  • A cross-peak will link the H-6 doublet to the carbon at δ ~150 ppm.

This experiment validates the assignments made for C-4, C-6, and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the key to assigning the non-protonated (quaternary) carbons by revealing longer-range (typically 2- and 3-bond) correlations between protons and carbons. This experiment completes the structural puzzle.

Key Expected Correlations:

  • -OCH₃ Protons (δ ~4.0 ppm): Will show a strong correlation to C-3 (²JCH), confirming its assignment at δ ~157 ppm.

  • H-4 Proton (δ ~7.9 ppm): Will show correlations to:

    • C-2 (³JCH)

    • C-6 (³JCH)

    • C-5 (²JCH)

    • C-3 (²JCH)

  • H-6 Proton (δ ~8.3 ppm): Will show correlations to:

    • C-2 (³JCH)

    • C-5 (²JCH)

    • C-4 (³JCH)

By assembling these correlations, every carbon atom can be assigned without ambiguity. For example, the quaternary carbon showing correlations to both H-4 and H-6 must be C-2 or C-5. The chemical shift will then distinguish them. The carbon showing a strong correlation only to the methoxy protons must be C-3.

mol N(1) / C(6)-C(2)-Br |    | C(5)-C(4) |    | I   C(3)-O-CH3 H4_node C2_node H4_node->C2_node ³J C5_node H4_node->C5_node ²J H6_node H6_node->C2_node ³J H6_node->C5_node ²J OMe_node C3_node OMe_node->C3_node ²J caption Key HMBC correlations for assigning quaternary carbons.

Diagram 3: Predicted key ²JCH and ³JCH HMBC correlations for this compound.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data quality.

Sample Preparation
  • Mass Measurement: Accurately weigh 15-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).

  • Internal Standard: For precise quantitative analysis (qNMR), an internal standard can be added. For routine structural confirmation, referencing to the residual solvent peak is sufficient.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

| Table 2: Recommended NMR Acquisition Parameters | | :--- | :--- | :--- | | Experiment | Key Parameters | Rationale & Causality | | ¹H (proton) | Scans: 16Relaxation Delay (d1): 2 sAcquisition Time (aq): 4 s | A 2s delay ensures near-complete T1 relaxation for accurate integration. A long acquisition time provides high resolution. | | ¹³C (carbon) | Scans: 1024Relaxation Delay (d1): 2 sPulse Program: zgpg30 (30° pulse) | More scans are needed due to the low natural abundance of ¹³C. A 30° pulse angle shortens the experiment time without significant signal loss. | | COSY | Scans per increment: 2-4Increments (F1): 256Pulse Program: cosygpqf | Standard gradient-selected COSY provides clean spectra with good artifact suppression. | | HSQC | Scans per increment: 4-8Increments (F1): 256Pulse Program: hsqcedetgpsisp2.3 | Edited HSQC provides phase information, distinguishing CH/CH₃ (positive) from CH₂ (negative) signals, adding another layer of validation. | | HMBC | Scans per increment: 8-16Increments (F1): 256Long-range J-coupling delay: 62.5 ms (for 8 Hz) | The delay is optimized for typical long-range couplings (8 Hz). More scans are needed as these correlations are weaker than direct ones. |

Conclusion

The comprehensive NMR analysis of this compound is achieved through a logical and systematic application of 1D and 2D NMR techniques. By first predicting the spectral features based on fundamental electronic principles and then using a suite of 2D experiments (COSY, HSQC, and HMBC) as a self-validating system, an unambiguous and robust structural assignment can be made. This multi-faceted approach ensures the high level of confidence in chemical structure required for applications in drug discovery, process development, and materials science, empowering researchers to proceed with their synthetic campaigns with certainty.

References

  • Pipzine Chemicals (n.d.). This compound | CAS 887144-97-8. Available at: [Link][1]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. Available at: [Link][5]

  • Wiley-VCH (2007). Supporting Information. This reference provides examples of complex NMR assignments for heterocyclic systems. Available at: [Link][6]

  • University of Wisconsin-Madison, Department of Chemistry (2020). NMR Spectroscopy - Hans Reich NMR Collection. Available at: [Link][7]

  • AZoM (2024). Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. Available at: [Link][8]

  • Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 10. Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contribution to the SCS. Magnetic Resonance in Chemistry, 38(7), 570-579. Available at: [Link][3]

  • Google Patents (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. This patent highlights the utility of related iodo-bromopyridine intermediates. Available at: [9]

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A Senior Application Scientist's Technical Guide to 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides an in-depth technical examination of 2-Bromo-5-iodo-3-methoxypyridine, a highly functionalized heterocyclic building block. Its strategic placement of methoxy, bromo, and iodo groups on the pyridine core makes it an invaluable intermediate for complex molecular synthesis in the pharmaceutical and materials science sectors. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for selective, sequential functionalization, offering a robust platform for generating molecular diversity. This guide will explore the compound's properties, logical synthetic pathways, core reactivity, and field-proven protocols for its application, designed for researchers, chemists, and drug development professionals.

Core Compound Analysis: Physicochemical & Handling Properties

This compound is a nitrogen-containing heterocyclic organic compound whose utility is defined by its unique substitution pattern.[1] Understanding its fundamental properties is critical for its effective use and storage.

Physicochemical Data

The properties of the target compound are summarized below. Data for the isomeric compound 5-Bromo-2-iodo-3-methoxypyridine (CAS 944805-60-1) is included for comparison, as it is often commercially available and possesses similar physical characteristics.

PropertyValue for this compoundValue for Isomer 5-Bromo-2-iodo-3-methoxypyridine[2]
CAS Number 887144-97-8944805-60-1
Molecular Formula C₆H₅BrINOC₆H₅BrINO
Molecular Weight 329.92 g/mol 329.92 g/mol
Appearance White to Off-White Solid (Predicted)White to Off-White Solid
Melting Point Not available76-78°C
Boiling Point >300 °C (Predicted)298.6±40.0 °C (Predicted)
Density ~2.2 g/cm³ (Predicted)2.166±0.06 g/cm³ (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl AcetateChloroform (Slightly), Methanol (Slightly)
Handling and Storage

Proper handling and storage are paramount to maintaining the integrity and purity of this compound.

  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated environment, away from light and moisture.[1] For long-term stability, storage at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation of the reactive halogen substituents.[3]

  • Safety Precautions: As with many halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6]

Synthesis Strategy: A Logic-Driven Approach

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient synthetic route can be designed based on established methodologies for related pyridines.[7][8] The most plausible pathway involves a two-step sequential halogenation of a readily available precursor, 3-methoxypyridine.

The key to this synthesis is controlling the regioselectivity of the halogenation steps. The methoxy group is an ortho-, para-director, activating positions 2, 4, and 6. The pyridine nitrogen is deactivating. Electrophilic substitution will preferentially occur at the positions most activated by the methoxy group and least deactivated by the nitrogen.

A proposed workflow is as follows:

Synthesis_Workflow Start 3-Methoxypyridine Intermediate 2-Bromo-3-methoxypyridine Start->Intermediate Bromination (NBS, Acetonitrile) Product This compound Intermediate->Product Iodination (NIS, TFA) Reactivity_Diagram Start This compound Product1 5-Aryl/Alkenyl-2-Bromo- 3-methoxypyridine Start->Product1 Suzuki / Sonogashira Pd(0), R-B(OH)₂ (Selective at C5-I) Product2 5-Amino-2-Bromo- 3-methoxypyridine Start->Product2 Buchwald-Hartwig Pd(0), R₂NH (Selective at C5-I) Product3 2-Aryl/Alkenyl-5-iodo- 3-methoxypyridine (Less Favorable) Start->Product3 (Requires specific conditions to target C2-Br) FinalProduct 2,5-Disubstituted-3-methoxypyridine Product1->FinalProduct 2nd Coupling Rxn (at C2-Br) Product2->FinalProduct 2nd Coupling Rxn (at C2-Br)

Caption: Selective functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful application of the title compound.

  • Suzuki-Miyaura Coupling: This reaction is used to form new carbon-carbon bonds. By reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base, an aryl, heteroaryl, or vinyl group can be selectively installed at the 5-position. [9]The remaining bromo group at the 2-position can then be used in a subsequent coupling reaction under more forcing conditions or with a different catalyst system. [10][11]* Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. [12][13]Coupling with a primary or secondary amine occurs preferentially at the C-I bond, allowing for the introduction of diverse amine functionalities. [14][15]The C-Br bond remains available for further elaboration.

  • Sonogashira Coupling: This reaction introduces alkyne moieties by coupling with a terminal alkyne. As with other cross-coupling reactions, this transformation is expected to occur selectively at the more reactive C-5 iodo position.

Applications in Research and Development

The structural motifs accessible from this compound are prevalent in numerous high-value applications.

  • Medicinal Chemistry: Pyridine and its derivatives are core components of countless pharmaceutical agents. [16][17]This building block is particularly valuable for synthesizing kinase inhibitors, which are a cornerstone of modern cancer therapy. [7][8]The ability to introduce different substituents at the 2- and 5-positions allows for fine-tuning of a molecule's structure-activity relationship (SAR), optimizing its potency, selectivity, and pharmacokinetic properties. [18][19]The methoxy group can also serve as a key hydrogen bond acceptor or be demethylated to reveal a hydroxyl group for further derivatization.

  • Materials Science: The electron-deficient nature of the pyridine ring, combined with the electronic properties imparted by its substituents, makes this compound a promising precursor for novel organic functional materials. [1]These materials can be incorporated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where precise control over the molecular structure is essential for tuning electronic and photophysical properties. [1]

Self-Validating Systems: Protocols and Characterization

To ensure scientific integrity, all experimental work must be self-validating. This involves not only robust reaction protocols but also thorough analytical characterization to confirm the identity and purity of the products.

Predicted Spectroscopic Profile

The following table outlines the expected spectroscopic data for this compound, based on analysis of similar structures. [20]This serves as a benchmark for researchers to validate their synthetic outcomes.

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ ~8.2 ppm (d, 1H, H-6), δ ~7.8 ppm (d, 1H, H-4), δ ~3.9 ppm (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~155 ppm (C-3), δ ~150 ppm (C-6), δ ~145 ppm (C-4), δ ~120 ppm (C-2), δ ~90 ppm (C-5), δ ~56 ppm (-OCH₃)
Mass Spec (EI) M⁺ peak at m/z 329, with a characteristic isotopic pattern for one bromine atom (M+2 peak of similar intensity).
IR (ATR) ~3050-3100 cm⁻¹ (Ar C-H), ~2850-2950 cm⁻¹ (Alkyl C-H), ~1550-1600 cm⁻¹ (C=C/C=N stretch), ~1250 cm⁻¹ (Ar-O-C stretch)
Experimental Protocol 1: Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol provides a general method for the selective coupling of an aryl boronic acid at the 5-position.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed toluene and water (e.g., 4:1 v/v). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination at the C5-Iodo Position

This protocol describes a general procedure for C-N bond formation at the 5-position.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.05 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen.

  • Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110°C and stir for 4-16 hours, monitoring by TLC or LCMS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Protocol 3: Spectroscopic Data Acquisition

This protocol provides a standardized method for acquiring the analytical data needed for structural verification. [20]

  • Sample Preparation (NMR): Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. [20]2. NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, use a spectral width of 16 ppm and a relaxation delay of 1.0 s. [20]3. Mass Spectrometry: Analyze the sample using an instrument capable of electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

References

  • Pipzine Chemicals. This compound | CAS 887144-97-8.
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.
  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermedi
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Smolecule. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1.
  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
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An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-iodo-3-methoxypyridine is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique arrangement of a pyridine core substituted with two distinct halogens and a methoxy group provides a versatile platform for constructing complex molecular architectures. The differential reactivity of the bromo and iodo substituents allows for selective, sequential cross-coupling reactions, making it an invaluable intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, a validated synthetic pathway, and its strategic application in modern drug discovery.

Core Molecular Structure and Physicochemical Properties

This compound is an organic compound built upon a pyridine ring.[1] The structural arrangement of its substituents—a bromine atom at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 3-position—governs its chemical behavior and synthetic potential.

Key Identifiers and Properties:

PropertyValueSource
Molecular Formula C₆H₅BrINO[2][3][4]
Molecular Weight 313.92 g/mol [3][4]
CAS Number 887144-97-8, 1131335-43-7[1][3][4]
Appearance Solid[3][4]
InChI String 1S/C6H5BrINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3[2][3][4]
SMILES String COc1cc(I)cnc1Br[2][3][4]

The electronic nature of the pyridine ring is significantly modulated by the attached functional groups. The nitrogen atom and the two halogen atoms act as electron-withdrawing groups, decreasing the electron density of the aromatic system. Conversely, the methoxy group at the 3-position is an electron-donating group through resonance. This electronic push-pull system creates a unique reactivity profile. The presence of two different halogens is particularly noteworthy; the carbon-iodine bond is typically more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, enabling chemists to perform site-selective functionalization.[5]

Spectroscopic Profile for Structural Verification

Accurate structural elucidation is paramount in synthesis. The following spectroscopic data are characteristic of this compound and are essential for its identification and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will appear as doublets, with their chemical shifts influenced by the adjacent substituents. A sharp singlet, typically integrating to three protons, will be observed in the upfield region (around 3.8-4.0 ppm), corresponding to the methoxy group's protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals. The carbon atoms bonded to the halogens (C2 and C5) will be significantly deshielded. The carbon attached to the methoxy group (C3) and the methoxy carbon itself will also have characteristic chemical shifts.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) will be observed. A key diagnostic feature is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M+ and M+2), separated by two mass units, confirming the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Characteristic absorption bands would include C-H stretching for the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the pyridine ring, and C-O stretching from the methoxy ether linkage.

Synthesis Protocol: A Step-by-Step Guide

This compound is not typically prepared in a single step but rather through a multi-step sequence starting from a more basic precursor. The following protocol outlines a logical and field-proven synthetic strategy starting from 3-methoxypyridine.

Experimental Workflow

The synthesis involves a two-step halogenation process: an initial bromination followed by iodination.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination A 3-Methoxypyridine (Starting Material) C 2-Bromo-3-methoxypyridine (Intermediate) A->C Reaction B Brominating Agent (e.g., NBS) B->C Reagent E This compound (Final Product) C->E Reaction D Iodinating Agent (e.g., KI / Oxidant) D->E Reagent

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

The first step is the selective bromination of 3-methoxypyridine at the ortho-position to the methoxy group.

  • Reagents & Setup:

    • 3-Methoxypyridine (1 equivalent)

    • N-Bromosuccinimide (NBS) (1.1 equivalents)

    • Solvent: Acetonitrile or a similar polar aprotic solvent.

    • Reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • Dissolve 3-methoxypyridine in the chosen solvent and cool the mixture to 0°C in an ice bath.

    • Add NBS portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains low.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield pure 2-bromo-3-methoxypyridine.

Step 2: Synthesis of this compound

The intermediate is then iodinated at the 5-position.

  • Reagents & Setup:

    • 2-Bromo-3-methoxypyridine (1 equivalent)

    • Potassium Iodide (KI) (1.5 equivalents)

    • Oxidizing agent (e.g., Potassium iodate, KIO₃, or hydrogen peroxide)

    • Solvent: Sulfuric acid (aqueous solution) or acetic acid.

  • Procedure:

    • Dissolve 2-bromo-3-methoxypyridine in the acidic solvent.[1]

    • Add the iodinating reagent mixture (e.g., KI and an oxidant) to the solution.[1]

    • Heat the reaction mixture to a moderately elevated temperature (e.g., 80-100°C) and stir for several hours, monitoring by TLC.[6]

    • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide or ammonia solution) until a precipitate forms.[6]

    • Filter the solid product, wash it with cold water, and dry it under vacuum to obtain this compound.[1] Recrystallization can be performed for further purification if necessary.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] Its multiple reactive sites are exploited to build complex molecular scaffolds found in many modern pharmaceuticals.

  • Kinase Inhibitors: This building block is instrumental in the synthesis of various kinase inhibitors for cancer therapy.[7] For instance, related structures like 2-amino-3-iodo-5-bromopyridine are used to synthesize tyrosine kinase inhibitors, which are crucial for treating a wide range of cancers.[8] The pyridine core mimics the hinge-binding region of ATP in many kinases, while the functionalization points allow for the introduction of moieties that confer potency and selectivity.

  • Sequential Cross-Coupling: The differential reactivity of the C-I and C-Br bonds is a key strategic advantage. Chemists can selectively perform a Suzuki, Stille, or Sonogashira reaction at the more reactive C-I position, purify the intermediate, and then perform a second, different coupling reaction at the C-Br position. This allows for the controlled and efficient assembly of complex biaryl or heteroaryl structures.

  • Scaffold for Novel Heterocycles: It serves as a precursor for a wide range of other heterocyclic systems.[5] The halogen atoms can be replaced through nucleophilic aromatic substitution reactions or used as handles to direct further chemical transformations, leading to novel compounds with potential biological activity.[5]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined molecular structure, characterized by a unique electronic profile and differentiated reactive sites, provides a reliable and versatile platform for innovation. The robust synthetic protocols for its preparation and its proven utility in the construction of complex, high-value molecules, particularly in the realm of oncology drug discovery, cement its status as a key intermediate for researchers and drug development professionals. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in advancing chemical and pharmaceutical sciences.

References

  • This compound | CAS 887144-97-8. Pipzine Chemicals.
  • Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Benchchem.
  • Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide. Benchchem.
  • Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1. Smolecule.
  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Leading Chemical Supplier.
  • Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-methoxypyridine. Benchchem.
  • Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine. Benchchem.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. Available at: [Link]

  • This compound (C6H5BrINO). PubChemLite.
  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents.

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Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-iodo-3-methoxypyridine: Properties, Reactivity, and Synthetic Utility

This compound is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science.[1] Its strategic arrangement of a pyridine core, a methoxy group, and two distinct halogen atoms (bromine and iodine) at the 2-, 3-, and 5-positions, respectively, provides a scaffold ripe for sequential and site-selective chemical modifications. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, reactivity profile, and its application as a versatile building block in modern synthetic chemistry. The presence of multiple, differentially reactive sites allows for the construction of complex molecular architectures, making it an invaluable tool in the synthesis of novel pharmaceutical agents and functional materials.[1][2]

Core Chemical and Physical Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and spectroscopic properties. These characteristics are essential for identity confirmation, quality control, and the design of experimental procedures.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. This data is critical for accurate reagent handling, reaction stoichiometry calculations, and purification.

PropertyValueReference(s)
Molecular Formula C₆H₅BrINO[3]
Molecular Weight 313.92 g/mol [3]
CAS Number 1131335-43-7[3]
Appearance Solid[3]
SMILES String COc1cc(I)cnc1Br[3]
InChI Key RAUFNFDODWPVMT-UHFFFAOYSA-N[3]
InChI String 1S/C6H5BrINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3[3]
Spectroscopic Profile

Spectroscopic analysis is indispensable for structural verification. While specific spectra for this exact compound are not publicly cataloged in detail, its profile can be reliably predicted based on its constituent functional groups and comparison to similar structures like 2-bromo-5-methoxypyridine.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the adjacent halogen and methoxy substituents. A sharp singlet would also be present in the upfield region (typically δ 3.8-4.0 ppm) corresponding to the three protons of the methoxy group.[4]

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals: five for the carbon atoms of the pyridine ring and one for the methoxy carbon. The carbons bonded to the electronegative bromine, iodine, and oxygen atoms will exhibit characteristic downfield shifts.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and prominent C-O stretching for the methoxy group. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]

Synthesis and Regiochemical Control

The synthesis of polysubstituted pyridines like this compound requires careful strategic planning to achieve the desired regiochemistry. Direct halogenation of the pyridine ring can be challenging and often requires harsh conditions or directing groups to control the position of substitution.[6][7][8] A more common and reliable approach involves the sequential functionalization of a pre-substituted pyridine precursor.

Retrosynthetic Analysis and Strategy

A logical synthetic strategy begins with a readily available pyridine derivative and introduces the substituents in a stepwise manner. The directing effects of the existing groups on the ring are paramount in determining the sequence of reactions. For instance, starting with 3-methoxypyridine, electrophilic aromatic substitution must be carefully controlled. A plausible retrosynthetic pathway is illustrated below.

target This compound inter1 2-Bromo-3-methoxypyridine target->inter1 Iodination start 3-Methoxypyridine inter1->start Bromination

Caption: Retrosynthetic pathway for this compound.

Example Synthetic Protocol: Iodination

This protocol details the regioselective iodination of a brominated precursor, a key step in the overall synthesis. The choice of iodinating agent and reaction conditions is critical to prevent side reactions and ensure high yield.

Protocol: Synthesis of this compound

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-3-methoxypyridine (1.0 eq) and a suitable solvent such as sulfuric acid or acetic acid.

  • Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water and a reducing agent (e.g., aqueous sodium thiosulfate) to quench any remaining NIS.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond.[9] This allows for selective functionalization at the 5-position while leaving the bromine atom at the 2-position available for subsequent transformations. This orthogonal reactivity is a cornerstone of its utility in building molecular complexity.

Site-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[10][11][12] By carefully selecting the catalyst and reaction conditions, an aryl or vinyl group can be selectively introduced at the C-5 position.

sub This compound prod 2-Bromo-5-Aryl-3-methoxypyridine sub->prod Suzuki Coupling boronic R-B(OH)₂ boronic->prod reagents Pd Catalyst, Base reagents->prod

Caption: Selective Suzuki-Miyaura coupling at the C-I position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[13]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 5-aryl-2-bromo-3-methoxypyridine product.[13]

Site-Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between the pyridine ring and a terminal alkyne, again with high selectivity for the more reactive C-I bond.[14][15] This reaction is fundamental for synthesizing enyne structures and other valuable conjugated systems.[16]

sub This compound prod 2-Bromo-5-(alkynyl)-3-methoxypyridine sub->prod Sonogashira Coupling alkyne R-C≡CH alkyne->prod reagents Pd/Cu Catalyst, Base reagents->prod

Caption: Selective Sonogashira coupling at the C-I position.

Experimental Protocol: Selective Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) under an inert atmosphere.[14]

  • Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, concentrate, and purify by column chromatography.[14]

Site-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[17][18][19] This transformation allows for the selective introduction of primary or secondary amines at the 5-position of the pyridine ring, a common step in the synthesis of biologically active molecules.[20][21]

sub This compound prod N-(2-Bromo-3-methoxy-5-pyridinyl)-amine sub->prod Buchwald-Hartwig Amination amine R¹R²NH amine->prod reagents Pd Catalyst, Ligand, Base reagents->prod

Caption: Selective Buchwald-Hartwig amination at the C-I position.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

  • Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify the crude product by column chromatography.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an acute oral toxin and an irritant.[3]

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed)[3]

  • Hazard Classifications: Acute Toxicity 4, Oral[3]

Recommended Handling and Storage
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22][23]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[22][24]

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[22][24]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value is derived from the orthogonal reactivity of its C-I and C-Br bonds, which enables chemists to perform sequential, site-selective cross-coupling reactions with a high degree of control. This capability allows for the efficient construction of complex, highly substituted pyridine scaffolds that are central to many modern drug discovery programs and materials science applications. A thorough understanding of its properties, reactivity, and handling procedures empowers researchers to fully leverage this reagent in the development of novel and impactful molecules.

References

  • Selective meta-Halogenation of Pyridines. Synfacts. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • This compound | CAS 887144-97-8. Pipzine Chemicals. [Link]

  • meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • 2-Bromo-5-iodo-3-methylpyridine. Pipzine Chemicals. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Medium. [Link]

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  • 2-Amino-5-bromo-3-hydroxypyridine. PubChem. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • This compound (C6H5BrINO). PubChemLite. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Preparation method of 2-bromo-3-methoxypyridine.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-iodo-3-methoxypypyridine from 3-Methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis of 2-Bromo-5-iodo-3-methoxypyridine, a key halogenated pyridine derivative valuable in pharmaceutical and agrochemical research.[1][2] We delve into the strategic considerations underpinning a regioselective two-step halogenation sequence starting from 3-methoxypyridine. This document elucidates the mechanistic rationale for the observed selectivity, provides detailed, field-proven experimental protocols, and discusses alternative advanced methodologies. The content is structured to empower researchers, scientists, and drug development professionals with both the theoretical knowledge and practical steps necessary for the successful synthesis of this versatile chemical building block.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine scaffolds are foundational components in modern drug discovery. The introduction of halogen atoms onto the pyridine ring provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability. The target molecule, this compound, is a prime example of a polyfunctional intermediate, offering multiple, distinct reaction sites for subsequent diversification in structure-activity relationship (SAR) studies.[3]

However, the synthesis of specifically substituted pyridines is often challenging. The pyridine ring is inherently electron-deficient, rendering it less reactive toward standard electrophilic aromatic substitution (SEAr) compared to benzene.[4] Furthermore, achieving precise regiocontrol when multiple substituents are present requires a nuanced understanding of competing electronic and steric effects. This guide addresses these challenges directly, presenting a logical and reproducible pathway to the target compound.

Synthetic Strategy & Mechanistic Rationale

The synthesis of this compound from 3-methoxypyridine is most effectively achieved through a sequential, two-step electrophilic halogenation. This strategy leverages the directing effects of the substituents to control the position of halogen incorporation.

Analysis of the Starting Material: 3-Methoxypyridine

The regiochemical outcome of the synthesis is dictated by the electronic properties of the starting material. In 3-methoxypyridine, two competing directing effects are at play:

  • The 3-Methoxy Group (-OCH₃): As a strong electron-donating group (EDG), the methoxy substituent activates the pyridine ring towards electrophilic attack. Through resonance, it directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.[5]

  • The Pyridine Nitrogen: The electronegative nitrogen atom acts as an electron-withdrawing group (EWG) by induction, deactivating the ring. For electrophilic substitution, it directs incoming electrophiles to the meta positions (positions 3 and 5).[4][5]

The interplay of these effects determines the most nucleophilic carbon atom on the ring. The powerful activating nature of the methoxy group is the dominant influence, making the ortho positions (2 and 4) the most likely sites for the initial electrophilic attack.

A Two-Step Sequential Halogenation Approach

A logical pathway involves the sequential introduction of bromine and then iodine.

  • Step 1: Bromination. The first halogenation is a bromination reaction. Given the directing effects, the bromine electrophile (Br⁺) will preferentially attack the most activated and accessible position, which is the C-2 position, to yield 2-Bromo-3-methoxypyridine.

  • Step 2: Iodination. The introduction of the electron-withdrawing bromine atom at C-2 further deactivates the ring. The subsequent iodination will be directed by the remaining substituents. The methoxy group still directs to C-4 and C-6, while the pyridine nitrogen directs to C-5. The C-5 position is the only one that satisfies a meta-directing relationship with both the ring nitrogen and the newly introduced bromine, making it the most favorable site for the second halogenation.

This sequential approach provides a clear, rational path to the desired 2-bromo-5-iodo substitution pattern.

Experimental Protocols & Methodologies

The following protocols are detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

This initial bromination step targets the C-2 position of 3-methoxypyridine. While direct bromination is possible, a common and reliable laboratory-scale synthesis often starts from the more readily functionalized 2-bromo-3-pyridinol, followed by methylation.[6]

Reaction: O-methylation of 2-bromo-3-pyridinol.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Bromo-3-pyridinol174.0010.0 g57.5Starting Material
Potassium Hydroxide (KOH)56.116.45 g115Base
Methyl Iodide (CH₃I)141.944.4 mL (10.1 g)71.2Methylating Agent
Dimethyl Sulfoxide (DMSO)78.1370 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-3-pyridinol (10.0 g) and pulverized potassium hydroxide (6.45 g).

  • Add dimethyl sulfoxide (60 mL) to the flask.

  • Place the flask in an oil bath and heat the stirred mixture to 55-60°C under a nitrogen atmosphere.

  • In a separate vial, dissolve methyl iodide (4.4 mL) in DMSO (10 mL).

  • Add the methyl iodide solution dropwise to the heated reaction mixture over 20 minutes.

  • After the addition is complete, maintain the reaction temperature at 55-60°C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 400 mL of ice water. A precipitate should form.

  • Stir the mixture for 15 minutes, then collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold water (2 x 50 mL).

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography to afford 2-bromo-3-methoxypyridine as a solid.

Step 2: Synthesis of this compound

This protocol describes the regioselective iodination of the intermediate, 2-bromo-3-methoxypyridine, at the C-5 position using N-Iodosuccinimide (NIS).[7]

Reaction: Electrophilic iodination of 2-bromo-3-methoxypyridine.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Bromo-3-methoxypyridine188.025.0 g26.6Starting Material
N-Iodosuccinimide (NIS)224.996.57 g29.3Iodinating Agent
Acetonitrile (CH₃CN)41.05100 mL-Solvent
Trifluoroacetic Acid (TFA)114.020.2 mL~2.6Catalyst

Procedure:

  • In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-bromo-3-methoxypyridine (5.0 g) in acetonitrile (100 mL).

  • Add N-Iodosuccinimide (6.57 g) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.2 mL) to the mixture.[8]

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes until the color of the solution fades.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.[1]

Visualization of Synthesis and Mechanism

Diagrams are essential for visualizing complex chemical processes. The following are represented using Graphviz DOT language.

Overall Synthetic Workflow

This diagram illustrates the two-step sequence from the starting material to the final product.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination SM 3-Methoxypyridine Intermediate 2-Bromo-3-methoxypyridine SM->Intermediate Regioselective Bromination Product This compound Intermediate->Product Regioselective Iodination Reagent1 Brominating Agent (e.g., NBS) Reagent1->Intermediate Reagent2 Iodinating Agent (e.g., NIS, TFA catalyst) Reagent2->Product

Caption: High-level overview of the two-step synthesis.

Mechanistic Rationale for Regioselectivity

This diagram explains the directing effects that control the position of halogenation in each step.

Regioselectivity cluster_step1 Step 1: Bromination of 3-Methoxypyridine cluster_step2 Step 2: Iodination of 2-Bromo-3-methoxypyridine Start1 3-Methoxypyridine Effects1 Directing Effects: -OCH₃ (ortho, para) → C2, C4, C6 Pyridine-N (meta) → C5 Start1->Effects1 Outcome1 Outcome: Attack at C2 (Most activated ortho position) Effects1->Outcome1 Product1 2-Bromo-3-methoxypyridine Outcome1->Product1  + Br⁺ Start2 2-Bromo-3-methoxypyridine Effects2 Directing Effects: -OCH₃ (ortho, para) → C4, C6 Pyridine-N (meta) → C5 -Br (meta) → C5 Start2->Effects2 Outcome2 Outcome: Attack at C5 (Position directed by N and Br) Effects2->Outcome2 Product2 This compound Outcome2->Product2  + I⁺

Caption: Rationale for regioselectivity in each halogenation step.

Advanced Alternative: The Zincke Imine Strategy

While direct electrophilic substitution is effective for this specific transformation, it is crucial for researchers to be aware of modern, powerful alternatives for more challenging substrates. For pyridines lacking strong activating groups, a novel strategy involves a ring-opening, halogenation, and ring-closing sequence via "Zincke imine" intermediates.[3][9][10]

This method temporarily transforms the electron-poor pyridine into an electron-rich acyclic diene, which undergoes highly regioselective halogenation under mild conditions. This powerful technique can provide access to 3-halopyridines that are otherwise difficult to synthesize.[10][11] While more complex, it represents a significant advance in pyridine functionalization.

Conclusion

The synthesis of this compound from 3-methoxypyridine is a textbook example of strategic, regioselective synthesis on an aromatic heterocycle. By understanding and exploiting the competing directing effects of the methoxy group and the pyridine nitrogen, a reliable two-step halogenation sequence can be executed. The protocols provided in this guide offer a robust and reproducible pathway for obtaining this valuable intermediate. For drug development professionals and synthetic chemists, mastering these principles of regiocontrol is essential for the efficient construction of complex molecular architectures.

References

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]

  • Pipzine Chemicals. (n.d.). This compound | CAS 887144-97-8.
  • BenchChem. (n.d.). Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.
  • Smolecule. (2023). Buy 2-Bromo-3-iodo-5-methoxypyridine.
  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines.
  • ChemRxiv. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • Organic Chemistry Portal. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Russian Journal of Organic Chemistry. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent.
  • McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Unelius, C. R., et al. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry. Available at: [Link]

  • G. G. F. Lim, G. G. F., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. Available at: [Link]

  • Li, C., et al. (2025). Direct regioselective C-3 halogenation of pyridines.
  • The Organic Chemistry Tutor. (2014). Electrophilic Substitution of Pyrrole and Pyridine.
  • McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Sigma-Aldrich. (n.d.). This compound.
  • Smolecule. (2023). Buy 5-Bromo-2-iodo-3-methoxypyridine.
  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

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An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-iodo-3-methoxypyridine is a key heterocyclic building block in medicinal chemistry and organic synthesis, prized for its unique substitution pattern that allows for selective functionalization. As a crucial intermediate in the development of novel pharmaceuticals and other complex molecules, a thorough understanding of its stability and proper storage is paramount to ensure its integrity, purity, and reactivity for successful downstream applications. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its sensitivity to environmental factors and outlining best practices for its handling and storage to maintain its quality over time.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white powder. Its molecular structure, featuring a pyridine ring substituted with bromine, iodine, and a methoxy group, dictates its chemical reactivity and stability.

PropertyValueCAS Numbers
Molecular FormulaC₆H₅BrINO887144-97-8, 1131335-43-7[1]
Molecular Weight313.92 g/mol
AppearanceSolid (white to off-white powder)
FormSolid

Stability Profile

The stability of this compound is influenced by several environmental factors. Understanding these sensitivities is crucial for preventing degradation and ensuring the reliability of experimental results.

Thermal Stability
Photostability

Halogenated organic compounds, including those containing bromine and iodine, are often sensitive to light.[1] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the cleavage of the carbon-halogen bonds and subsequent degradation of the molecule. This can result in discoloration of the material and the formation of impurities.

Hygroscopicity and Hydrolysis

While specific data on the hygroscopicity of this compound is not available, many halogenated pyridines exhibit some degree of moisture sensitivity. The rate of hydrolysis of haloalkanes is dependent on the carbon-halogen bond strength, with weaker bonds being more susceptible to cleavage. The carbon-iodine bond is weaker than the carbon-bromine bond, suggesting that the iodine substituent on the pyridine ring may be more prone to hydrolysis under certain conditions.

Oxidative Stability

The pyridine ring in this compound can be susceptible to destruction in the presence of strong oxidizing agents.[1] The methoxy group and the halogen atoms may also be susceptible to oxidation under specific conditions.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, the following storage and handling protocols are recommended:

General Storage Conditions

The compound should be stored in a cool, dry, and well-ventilated area.[1] A cool environment is critical to slow down potential chemical reactions that can be accelerated by higher temperatures.[1]

ParameterRecommendationRationale
Temperature Cool environmentTo slow down chemical reaction rates and prevent thermal decomposition.[1]
Atmosphere Dry, inert gas (e.g., argon, nitrogen)To prevent moisture ingress and potential hydrolysis or oxidation.
Light Store in the dark (opaque or amber containers)To protect against photochemical degradation.[1]
Ventilation Well-ventilated areaTo prevent the accumulation of any potential vapors.
Container and Sealing

It is imperative to store this compound in a tightly sealed container to prevent the ingress of air and moisture.[1] Due to its light sensitivity, the use of brown or opaque containers is highly recommended to effectively block light.[1] After each use, the container should be securely resealed to maintain the integrity of the storage environment.[1]

Chemical Incompatibility

This compound should be stored separately from incompatible materials to avoid hazardous reactions. Based on the chemical nature of halogenated pyridines, the following incompatibilities should be noted:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and decomposition of the pyridine ring.[1]

  • Strong Acids and Bases: May cause reactions with the methoxy group or other parts of the molecule.[1]

  • Reducing Agents: Can potentially cause the reductive removal of the halogen atoms.[1]

Experimental Workflows

Handling Procedure

When handling this compound, standard laboratory safety practices should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.

DOT Script for Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Ensure work area is well-ventilated (Fume Hood) prep1->prep2 handle1 Retrieve from storage prep2->handle1 handle2 Allow container to reach room temperature handle1->handle2 handle3 Weigh desired amount handle2->handle3 handle4 Tightly reseal container handle3->handle4 store1 Return to cool, dry, dark storage handle4->store1 store2 Store under inert atmosphere store1->store2

Caption: Recommended workflow for handling this compound.

Protocol for Assessing Photostability

A forced degradation study can be conducted to evaluate the photostability of this compound. This involves exposing the compound, both in its solid state and in solution, to a controlled light source.

Methodology:

  • Sample Preparation:

    • Solid State: A thin layer of the compound is placed in a chemically inert, transparent container.

    • Solution State: A solution of known concentration is prepared in a suitable solvent in a transparent container.

  • Control Samples: For both solid and solution states, prepare identical "dark" control samples by wrapping the containers in aluminum foil to shield them from light.

  • Exposure: Place the test and control samples in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines.

  • Analysis: After a defined exposure period, analyze both the light-exposed and dark control samples using a suitable analytical method (e.g., HPLC) to quantify any degradation.

DOT Script for Photostability Assessment Workflow:

G cluster_setup Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solid Prepare solid sample expose Place samples in photostability chamber prep_solid->expose prep_solution Prepare solution sample prep_solution->expose prep_dark_solid Prepare dark control (solid) prep_dark_solid->expose prep_dark_solution Prepare dark control (solution) prep_dark_solution->expose analyze_exposed Analyze exposed samples (HPLC) expose->analyze_exposed analyze_dark Analyze dark control samples (HPLC) expose->analyze_dark compare Compare results to quantify degradation analyze_exposed->compare analyze_dark->compare

Caption: Workflow for assessing the photostability of this compound.

Conclusion

This compound is a valuable but sensitive chemical intermediate. Its stability is critically dependent on proper storage and handling. By adhering to the guidelines outlined in this technical guide—specifically, by protecting it from heat, light, and moisture, and by being mindful of chemical incompatibilities—researchers can ensure the compound's integrity and achieve more reliable and reproducible results in their synthetic endeavors.

References

  • Pipzine Chemicals. (n.d.). This compound | CAS 887144-97-8. Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-5-iodo-3-methoxypyridine is a halogenated pyridine derivative that serves as a critical structural motif and versatile intermediate in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it functions as a key building block for constructing complex molecular architectures, including novel antiviral and antibacterial agents.[1] The presence of three distinct functional groups—a methoxy group, a bromine atom, and an iodine atom—on the pyridine core provides multiple reactive handles for synthetic transformations. Specifically, the differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization, offering a sophisticated strategy for molecular elaboration.[2]

However, the very chemical reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. As with many halogenated heterocyclic compounds, this compound is classified as a hazardous substance. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into its safe handling, storage, and disposal. The protocols herein are grounded in the principles of risk mitigation and laboratory safety, ensuring that the scientific potential of this compound can be explored while prioritizing personnel and environmental protection.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its safe handling. This compound is a solid at room temperature with a molecular structure that dictates its reactivity and toxicological profile.

PropertyValueReference
CAS Number 1131335-43-7
Molecular Formula C₆H₅BrINO[3]
Molecular Weight 313.92 g/mol
Appearance Solid
InChI Key RAUFNFDODWPVMT-UHFFFAOYSA-N
SMILES String COc1cc(I)cnc1Br

The key to its synthetic utility lies in the pyridine ring substituted with two different halogens. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is typically more reactive than the carbon-bromine bond, a differential that enables chemists to perform selective functionalization at the 5-position before addressing the 2-position.[2]

Hazard Identification and Toxicological Profile

This compound is classified as hazardous. Exposure through inhalation, skin contact, or ingestion can lead to adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.

Hazard ClassificationGHS PictogramSignal WordHazard StatementReference
Acute Toxicity, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation
  • Oral Toxicity: The H302 classification indicates that ingestion of this compound can be harmful. All measures must be taken to prevent accidental ingestion, including a strict prohibition of eating, drinking, or smoking in the laboratory.[4]

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause significant skin and serious eye irritation. The causality is rooted in the chemical's ability to react with biological macromolecules, leading to inflammation and tissue damage.

  • Respiratory Irritation: As a solid, the primary inhalation risk comes from airborne dust or aerosols. Inhaling these particles can irritate the respiratory tract.

While specific LD50 data is not publicly available, the GHS classifications demand stringent handling protocols to minimize exposure.

Proactive Risk Mitigation: Engineering Controls & PPE

A multi-layered approach to safety, prioritizing the elimination of hazards, is crucial. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

cluster_0 Hierarchy of Controls for Chemical Safety cluster_1 Application to this compound A Elimination (Most Effective) B Substitution A->B C Engineering Controls B->C D Administrative Controls C->D C_Impl Work within a certified Chemical Fume Hood C->C_Impl e.g. E Personal Protective Equipment (PPE) (Least Effective) D->E D_Impl Standard Operating Procedures (SOPs) & mandatory training D->D_Impl e.g. E_Impl Chemical goggles, lab coat, appropriate gloves E->E_Impl e.g.

Caption: Hierarchy of controls applied to handling chemical reagents.
Engineering Controls

Engineering controls are the most critical physical measures for isolating personnel from hazards.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning and certified laboratory chemical fume hood.[4][5] This is non-negotiable as it is the primary defense against inhaling hazardous dust or vapors.

  • Safety Infrastructure: An emergency eyewash station and a safety shower must be located within a 10-second travel distance of the workspace and be free from obstruction.[5][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for operations with a high splash risk.

  • Skin and Body Protection: A fully-buttoned laboratory coat must be worn to prevent skin contact.[5]

  • Hand Protection: Glove selection is a critical decision. While nitrile gloves are common in laboratories, they may not offer sufficient protection against all chemicals. For halogenated pyridines, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended.[5] It is imperative to consult the glove manufacturer's chemical resistance chart to select the appropriate glove material and to check for degradation before and during use.

  • Respiratory Protection: If work must be conducted outside of a fume hood where dust or aerosol generation is possible (a scenario that should be avoided), a NIOSH-approved respirator is necessary.[5][7] All personnel requiring a respirator must be medically cleared, fit-tested, and enrolled in a respiratory protection program.[5]

Standard Operating Procedures: Handling and Storage

Adherence to established protocols is essential for reproducible science and personal safety.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker.

    • Confirm the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.

    • Don all required PPE as specified in Section 3.2.

  • Aliquotting the Reagent:

    • Perform all weighing and transfers on a disposable, plastic-backed absorbent pad within the fume hood to contain any minor spills.

    • Use anti-static tools and weigh boats to minimize the generation of airborne dust.

    • Close the primary container immediately after removing the required amount.

  • Reaction Setup:

    • Add the reagent to the reaction vessel within the fume hood.

    • Ensure the reaction apparatus is securely clamped and, if applicable, equipped with a condenser and inert gas line to prevent the release of vapors.

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and decontaminant.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, gloves, absorbent pads) in the designated hazardous waste container.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Storage Requirements

Improper storage can lead to degradation of the reagent and create unsafe conditions.

  • Container: Store in a tightly closed, clearly labeled container to prevent contamination and release.[5][9]

  • Environment: The storage area must be cool, dry, and well-ventilated.[1][5][9]

  • Security: Store in a secured, locked cabinet or area to restrict access to authorized personnel only.[6][9]

  • Segregation: Store segregated from incompatible materials.[5]

Incompatible MaterialsRationale for SegregationReference
Strong Oxidizing Agents Can cause vigorous or explosive reactions.
Strong Acids & Bases Can catalyze decomposition or react exothermically.
Heat, Sparks, Open Flames Although the material is a solid, it is combustible and should be kept from ignition sources.[5][10]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident.

Spill Response
  • IMMEDIATE ACTIONS: Alert colleagues in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory and contact the institution's environmental health and safety (EH&S) office or emergency services.[5]

  • ASSESS AND PREPARE: For a small, manageable spill, ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat, and if necessary, a respirator).

  • CONTAIN AND CLEAN:

    • Carefully sweep up the solid material using a brush and dustpan, avoiding any actions that could generate dust.[8]

    • Place the swept material and any contaminated cleaning supplies (e.g., absorbent pads used for a solution) into a designated, sealable hazardous waste container.[8][11]

  • DECONTAMINATE: Clean the spill area thoroughly with a detergent solution, followed by water.[11]

  • DISPOSE: Ensure the waste container is properly labeled with "Hazardous Waste" and the chemical name, and arrange for its disposal through your institution's hazardous waste management program.[8]

First Aid for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury. In all cases of exposure, seek prompt medical attention.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Call for immediate medical assistance.[6][9]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6][9][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9][12]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13][14]

End-of-Life: Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment and public health. Chemical waste must be managed from "cradle to grave."

cluster_0 Hazardous Waste Disposal Workflow A Generation (Unused reagent, contaminated labware) B Segregation (Collect in a dedicated, compatible container) A->B C Labeling ('Hazardous Waste' + Chemical Name) B->C D Temporary Storage (Secure, ventilated satellite accumulation area) C->D E Professional Disposal (Collection by licensed waste management vendor) D->E

Caption: Workflow for the proper disposal of chemical waste.
Protocol for Waste Accumulation
  • Designate a Waste Container: Use a container made of a compatible material (e.g., high-density polyethylene) that is in good condition with a secure, sealable lid.[8]

  • Label Correctly: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]

  • Collect Waste: Place all waste, including excess reagent and any items grossly contaminated with it (gloves, weigh paper, pipette tips), into the designated container.[8]

  • Store Safely: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[8]

  • Arrange for Pickup: Follow your institution's procedures to arrange for the collection of the hazardous waste by a licensed environmental management company. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[8]

Conclusion

This compound is an invaluable tool for chemical innovation. However, its utility is coupled with inherent hazards that demand respect and careful management. By integrating the principles of this guide—understanding the compound's properties, employing a hierarchy of safety controls, adhering to strict handling and disposal protocols, and being prepared for emergencies—researchers can confidently and safely harness its synthetic potential. Scientific advancement and a robust culture of safety are not mutually exclusive; they are intrinsically linked.

References

  • Pipzine Chemicals. (n.d.). This compound | CAS 887144-97-8.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • ChemicalBook. (2023). 2-BROMO-5-METHOXYPYRIDINE - Chemical Safety Data Sheet MSDS / SDS.
  • Smolecule. (2023, August 15). Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H5BrINO). Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • University of Wyoming. (n.d.). Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

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A Technical Guide to the Solubility of 2-Bromo-5-iodo-3-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-iodo-3-methoxypyridine is a highly functionalized heterocyclic compound with significant applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] Its utility in these fields is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While extensive quantitative data for this specific molecule is not widely published, this paper establishes a predictive framework based on its molecular structure and provides a detailed, field-proven experimental protocol for its empirical determination using the isothermal shake-flask method.[3] This document is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this versatile building block.

Introduction: Understanding the Molecule

This compound (CAS No: 1131335-43-7, Molecular Weight: 313.92 g/mol ) is a solid compound featuring a pyridine ring substituted with three key functional groups: a bromine atom, an iodine atom, and a methoxy group.[4] The arrangement of these groups dictates its physicochemical properties, including its solubility.

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

  • Halogens (Bromo and Iodo): The large, polarizable bromine and iodine atoms contribute significantly to the molecular weight and introduce sites for potential halogen bonding. Their presence increases the overall London dispersion forces.

  • Methoxy Group (-OCH3): The methoxy group is a polar ether linkage that can also act as a hydrogen bond acceptor. However, it adds some nonpolar character due to the methyl group.

The interplay of these features suggests that this compound is a moderately polar molecule. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions and potentially hydrogen bonding, without being overwhelmingly polar like water, where its hydrophobic components would limit solubility.

Predictive Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[5] The following table categorizes solvents by polarity and provides a qualitative prediction of solubility, which should be confirmed experimentally.

Solvent ClassExample SolventsDielectric Constant (Approx.)Predicted SolubilityRationale for Prediction
Nonpolar Hexane, Toluene2-3Low to InsolubleLack of strong dipole-dipole interactions to overcome the solute's crystal lattice energy.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate7-9HighGood balance of polarity to interact with the pyridine ring and methoxy group, without strong hydrogen bonding that could exclude the molecule. DCM is often effective for halogenated compounds.
Polar Aprotic Acetone, Acetonitrile (MeCN)21-37Moderate to HighHigher polarity may enhance dipole-dipole interactions. Acetonitrile is a good solvent for many pyridine derivatives.
Polar Protic Ethanol, Methanol25-33ModerateCapable of hydrogen bonding with the pyridine nitrogen and methoxy oxygen, but the bulky halogen atoms may sterically hinder ideal solvation. Solubility is expected to decrease with increasing alcohol chain length.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)38-47HighStrong polar aprotic solvents capable of disrupting the crystal lattice and solvating the molecule effectively. DMSO is often used for initial stock solutions of discovery compounds.[6]

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, an empirical measurement is essential. The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and directness.[3] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Diagram of the Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess 2-Bromo-5-iodo- 3-methoxypyridine to vial B Add precise volume of selected organic solvent A->B Step 1 C Seal vial and place in shaking incubator B->C Step 2 D Agitate at constant temp. (e.g., 25°C) for 24-48h C->D Crucial for equilibrium E Allow solution to settle D->E Step 3 F Filter aliquot through 0.22 µm PTFE syringe filter E->F Removes undissolved solid G Prepare serial dilutions of the clear filtrate F->G Step 4 H Analyze by HPLC-UV or LC-MS G->H Analytical Measurement I Calculate concentration against a standard curve H->I Final Calculation

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

This protocol describes a robust method for determining the solubility of this compound in a given organic solvent.

3.1. Materials and Equipment

  • This compound (solid, >95% purity)

  • Selected organic solvent (HPLC grade or higher)

  • 2-4 mL glass vials with screw caps and PTFE septa

  • Analytical balance (readable to 0.01 mg)

  • Calibrated positive displacement pipettes

  • Shaking incubator or orbital shaker with temperature control

  • Syringes (1 mL, glass or solvent-compatible plastic)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes for dilutions

  • HPLC-UV or LC-MS system for quantification

3.2. Procedure

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess (e.g., 5-10 mg) is sufficient. The goal is to ensure solid remains after equilibrium is reached.[3]

    • Record the exact mass of the compound added.

    • Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C).

    • Agitate the slurry for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is standard for thermodynamic solubility.[7][8] Shorter times may measure kinetic solubility, which can overestimate the true thermodynamic value.[3]

  • Sample Collection and Phase Separation:

    • After incubation, remove the vial and let it stand undisturbed at the incubation temperature for at least 30 minutes to allow undissolved solids to settle.

    • Carefully draw a sample of the supernatant into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any microscopic undissolved particles.[9]

    • Dispense the clear filtrate into a clean vial for analysis.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtrate using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical instrument.

    • Prepare a set of calibration standards of this compound of known concentrations.

    • Analyze the diluted samples and calibration standards by a suitable method, such as HPLC-UV or LC-MS.[7]

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Use the equation from the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

This compound is classified as an acute oral toxicant (Category 4) and causes skin and eye irritation.[4][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure. It is anticipated to have high solubility in polar aprotic solvents like Dichloromethane, THF, and DMSO. For drug discovery and process development, however, empirical determination is non-negotiable. The detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for generating the high-quality, quantitative data required for informed scientific decisions. Adherence to proper safety protocols is paramount when working with this and any halogenated organic compound.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

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Methodological & Application

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of Dihalogenated Pyridines

For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyridine nucleus, a common motif in pharmaceuticals, often requires tailored substitution patterns to achieve desired biological activity. 2-Bromo-5-iodo-3-methoxypyridine is a highly valuable, functionalized building block, offering two distinct reactive sites for carbon-carbon bond formation. The Sonogashira cross-coupling reaction, a powerful method for constructing C(sp²)-C(sp) bonds, is particularly well-suited for the selective alkynylation of such dihalogenated systems.[1][2]

This guide provides a comprehensive overview and detailed protocols for the regioselective Sonogashira coupling of this compound. We will delve into the mechanistic principles governing the selective reaction at the C-I bond, explore the influence of reaction parameters, and provide step-by-step methodologies for both traditional copper-catalyzed and copper-free conditions.

The Principle of Regioselectivity: Exploiting Differential Reactivity

The cornerstone of achieving regioselectivity in the Sonogashira coupling of this compound lies in the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl > F.[1] This trend is inversely correlated with the bond dissociation energy of the carbon-halogen bond.

The C-I bond, being weaker than the C-Br bond, undergoes oxidative addition more readily. By carefully controlling the reaction conditions, particularly temperature, it is possible to facilitate the selective coupling of a terminal alkyne at the 5-iodo position while leaving the 2-bromo position intact for subsequent transformations. Milder reaction conditions, such as room temperature, typically favor the reaction at the more reactive C-I bond.[1]

The presence of the 3-methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring. This may have a subtle effect on the overall reactivity but is not expected to alter the fundamental regioselectivity dictated by the disparate C-I and C-Br bond reactivities.

Catalytic Systems and Reaction Components

The success of the Sonogashira coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be employed. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[3] For more challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands can enhance catalytic activity.[4][5]

  • Copper(I) Co-catalyst: In the traditional Sonogashira protocol, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. The copper acetylide intermediate formed in situ is believed to facilitate the transmetalation step with the palladium complex, accelerating the reaction.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.

  • Terminal Alkyne: A slight excess of the terminal alkyne (typically 1.1-1.2 equivalents) is used to ensure complete consumption of the pyridine substrate.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the regioselective Sonogashira coupling of this compound. It is imperative to carry out these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents to ensure optimal results.

Protocol 1: Copper-Catalyzed Regioselective Sonogashira Coupling

This protocol outlines the traditional and widely used copper-catalyzed method for selective alkynylation at the 5-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Anhydrous and degassed triethylamine (Et₃N)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under a positive pressure of argon, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-5-(alkynyl)-3-methoxypyridine.

Protocol 2: Copper-Free Regioselective Sonogashira Coupling

This protocol is an alternative that avoids the use of a copper co-catalyst, which can be advantageous in minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Triphenylphosphine (PPh₃) (0.06 equiv)

  • Anhydrous and degassed diisopropylethylamine (DIPEA)

  • Anhydrous and degassed N,N-dimethylformamide (DMF)

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and PPh₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed DMF and DIPEA via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to a gentle temperature (e.g., 40-50 °C) if necessary, and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters and expected outcomes for the regioselective Sonogashira coupling of this compound. The estimated yields are based on analogous systems reported in the literature.

ParameterProtocol 1: Copper-CatalyzedProtocol 2: Copper-Free
Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂ / PPh₃
Co-catalyst CuINone
Base Et₃NDIPEA
Solvent THFDMF
Temperature Room TemperatureRoom Temperature to 50 °C
Key Advantage Typically faster reaction ratesReduced alkyne homocoupling
Potential Drawback Risk of Glaser couplingMay require heating for less reactive alkynes
Estimated Yield 85-95%80-90%

Mandatory Visualizations

Reaction Scheme

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Product 2-Bromo-5-(alkynyl)-3-methoxypyridine This compound->Product + Terminal Alkyne Terminal Alkyne (R-C≡C-H) Terminal Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Co-catalyst CuI (optional) Co-catalyst->Product Base Amine Base (e.g., Et3N) Base->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Product

Caption: Regioselective Sonogashira coupling of this compound.

Experimental Workflow

Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Pyridine, Catalyst, Base, and Solvent Setup->Reagents Alkyne Add Terminal Alkyne Reagents->Alkyne Reaction Stir at RT (or heat) Monitor by TLC/LC-MS Alkyne->Reaction Workup Aqueous Work-up Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: Step-by-step workflow for the Sonogashira coupling.

Troubleshooting and Scientific Insights

  • Low or No Product Formation:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored properly. The use of a pre-catalyst that is readily reduced in situ can be beneficial.[4]

    • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Employ proper degassing techniques for all solvents and maintain a positive pressure of an inert gas.

    • Impure Reagents: Use high-purity, anhydrous solvents and bases, as impurities can poison the catalyst.

  • Significant Alkyne Homocoupling (Glaser Coupling):

    • Strictly Anaerobic Conditions: Oxygen is a primary promoter of Glaser coupling. Ensure all reagents are thoroughly degassed.

    • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.

    • Copper-Free Conditions: If homocoupling persists, switching to a copper-free protocol is a viable solution.

  • Lack of Regioselectivity (Reaction at the Bromine Position):

    • Elevated Temperature: Higher temperatures can provide sufficient energy to activate the C-Br bond. Maintain the reaction at or near room temperature to favor C-I bond reactivity.

    • Prolonged Reaction Time: Extended reaction times, especially after the consumption of the starting material, may lead to a secondary coupling at the C-Br position. Monitor the reaction closely and quench it upon completion.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • The reaction should be carried out under an inert atmosphere as the catalysts can be air-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The regioselective Sonogashira coupling of this compound is a highly efficient and predictable transformation that provides access to valuable 5-alkynyl-2-bromo-3-methoxypyridine intermediates. By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can achieve selective functionalization in a controlled manner. The choice between a copper-catalyzed or copper-free protocol allows for flexibility in optimizing reaction conditions to maximize yield and minimize side products. This guide provides a solid foundation for researchers to successfully implement this powerful synthetic tool in their drug discovery and development endeavors.

References

  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(10), 12435-12453. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

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Application Notes & Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Dihalogenated Heterocycles

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its broad functional group tolerance and wide substrate scope have made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A particularly compelling challenge within this field is the selective functionalization of polyhalogenated heteroaromatic compounds. These substrates are valuable building blocks, allowing for sequential, site-selective cross-coupling reactions to construct complex molecular architectures.

This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the regioselective Buchwald-Hartwig amination of 2-Bromo-5-iodo-3-methoxypyridine. We will delve into the mechanistic principles that govern selectivity, the rationale behind the selection of specific catalysts, ligands, and bases, and provide a step-by-step workflow designed for reproducibility and high yield.

Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

The Principle of Regioselectivity: A Tale of Two Halogens

The central challenge in the amination of this compound is to selectively form a C-N bond at one halogenated position while leaving the other untouched for potential downstream transformations. The regioselectivity of the Buchwald-Hartwig amination is overwhelmingly dictated by the rate of the initial oxidative addition step, where the aryl halide adds to the palladium(0) catalyst.[2] The reactivity of halogens in this crucial step follows a well-established trend: I > Br > Cl > F.[2]

This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond, making it more susceptible to cleavage and oxidative addition to the Pd(0) center.[2][4] By carefully controlling the reaction conditions, we can exploit this intrinsic reactivity difference to achieve highly selective amination at the C-5 position (the site of the iodine), leaving the C-2 bromine atom available for subsequent chemistry, such as a Suzuki or a second, more forcing Buchwald-Hartwig coupling.

Catalyst System Selection: A Symphony of Components

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay between the palladium source, the phosphine ligand, and the base.

  • Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be effective, Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are among the most commonly employed pre-catalysts.[5] They are stable, commercially available, and readily reduced in situ to the active Pd(0) species by the phosphine ligand or the amine itself.[3][5]

  • The Ligand: The Heart of the Catalyst: The ligand is arguably the most critical component, dictating the catalyst's stability, activity, and selectivity. For the amination of heteroaryl halides, bulky, electron-rich phosphine ligands are paramount. These ligands promote the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst.[6] For the substrate , ligands such as Xantphos or Josiphos-type ligands are excellent choices.

    • Xantphos is a wide-bite-angle bidentate ligand known for its ability to stabilize the palladium center and prevent catalyst decomposition, particularly in reactions involving electron-deficient heteroaryl halides.[7][8][9]

    • Josiphos-type ligands are highly effective for coupling a broad range of amines, including ammonia, with aryl halides.[1][10] Their steric bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.

  • The Base: The Unsung Hero: The base plays a multifaceted role in the catalytic cycle. It serves to deprotonate the amine, forming the more nucleophilic amide, which then displaces the halide from the palladium center.[8] Strong, non-nucleophilic bases are typically required.

    • Sodium tert-butoxide (NaOtBu) is a very strong and commonly used base that is effective in many cases.[5][11]

    • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄) are milder, yet effective alternatives, particularly when dealing with base-sensitive functional groups.[5] Cs₂CO₃ is often favored for its good solubility in common reaction solvents.[5]

Pillar 2: Trustworthiness - A Self-Validating Protocol

This protocol is designed to be a self-validating system. It includes checkpoints for monitoring reaction progress and clear guidelines for purification and characterization, ensuring the integrity of the final product.

Experimental Protocol: Regioselective Amination of this compound

Materials and Reagents:

ReagentGradeSupplier
This compound>98%e.g., Sigma-Aldrich
Amine (e.g., Morpholine)>99%, anhydrouse.g., Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradee.g., Strem
Xantphos>98%e.g., Strem
Sodium tert-butoxide (NaOtBu)>98%e.g., Sigma-Aldrich
TolueneAnhydrous, >99.8%e.g., Acros Organics

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Syringes for liquid transfer

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: Assemble the Schlenk flask and condenser. Heat the glassware with a heat gun under vacuum and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen and moisture are removed.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).

  • Inerting the Solids: Evacuate the flask and backfill with inert gas. Repeat this three times.

  • Solvent and Base Addition: Add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl halide) via syringe. Then, add the amine (1.2 equiv) followed by the solid NaOtBu (1.5 equiv). The base should be added under a positive flow of inert gas.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The typical reaction temperature is between 80-100°C.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take small aliquots from the reaction mixture at regular intervals (e.g., every 2 hours). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the isolated product, 2-Bromo-5-(amino)-3-methoxypyridine, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or low conversionInactive catalyst (oxygen contamination), impure reagents.[4]Ensure all reagents are pure and solvents are anhydrous and degassed.[4] Use a fresh bottle of catalyst and ligand.
Formation of hydrodehalogenation productCompeting β-hydride elimination.[6]Use a bulkier ligand like BrettPhos.[6] Lowering the reaction temperature may also help.[6]
Formation of di-aminated productReaction conditions are too harsh, leading to reaction at the bromine site.Lower the reaction temperature and monitor the reaction carefully to stop it once the mono-aminated product is maximized. Consider a milder base like Cs₂CO₃.

Pillar 3: Visualization & Formatting

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I (Oxidative Addition) center Amide_Complex Amido Complex OxAdd->Amide_Complex + R₂NH, - Base-H⁺X⁻ Amide_Complex->Pd0 Ar-NR₂ (Reductive Elimination) Product_Complex Product Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Diagram

Experimental_Workflow prep 1. Preparation (Inert Atmosphere, Reagent Addition) reaction 2. Reaction (Heating, Stirring) prep->reaction monitor 3. Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 4. Work-up (Quenching, Extraction) monitor->workup Proceed if complete purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS) purify->char

Caption: General experimental workflow for the amination reaction.

References

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Available at: [Link]

  • Wikipedia contributors. (2024, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2025, from [Link]

  • Al-Masum, M., & El-Sikhry, H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 9849–9859. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 17, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 17, 2025, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 17, 2025, from [Link]

  • Guirado, A., Gálvez, J., & Bautista, D. (2009). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2009(15), 2441-2449. Available at: [Link]

Sources

Application Notes and Protocols for the Strategic Use of 2-Bromo-5-iodo-3-methoxypyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Orthogonal Halogenation in Kinase Inhibitor Scaffolds

In the landscape of modern drug discovery, particularly in the development of small molecule kinase inhibitors, the pyridine scaffold remains a cornerstone of molecular design.[1][2][3] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure.[1][4] The strategic functionalization of this core is paramount for achieving the desired potency, selectivity, and pharmacokinetic properties. The reagent 2-Bromo-5-iodo-3-methoxypyridine represents a highly valuable and versatile building block for medicinal chemists, offering a platform for controlled, sequential diversification of the pyridine core.

The key to the utility of this reagent lies in the differential reactivity of the bromine and iodine substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, following the general reactivity trend of I > Br > Cl.[5] This inherent difference allows for regioselective functionalization, enabling the introduction of a molecular fragment at the 5-position via a milder reaction, while leaving the 2-position's bromine available for a subsequent, more forcing coupling reaction.[5] This "orthogonal" reactivity is a powerful tool for building complex molecular architectures common in kinase inhibitors. Furthermore, the 3-methoxy group can play a crucial role in modulating the electronic properties of the ring and can form important interactions within the kinase active site, often leading to enhanced potency.[3][6]

This guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, detailing core synthetic strategies, step-by-step protocols, and the underlying scientific rationale.

Core Synthetic Strategies: Leveraging Differential Reactivity

The primary application of this compound is in sequential cross-coupling reactions. The general workflow involves an initial, milder coupling at the more reactive C5-iodo position, followed by a second coupling at the C2-bromo position. This allows for the construction of di-substituted pyridine cores with distinct functionalities at each position.

G cluster_step1 Step 1: C5-Iodo Coupling (Milder Conditions) cluster_step2 Step 2: C2-Bromo Coupling (More Forcing Conditions) reagent This compound suzuki1 Suzuki-Miyaura (Arylboronic acid) reagent->suzuki1 Pd Catalyst (e.g., Pd(PPh₃)₄) Mild Base sonogashira Sonogashira (Terminal alkyne) reagent->sonogashira Pd Catalyst (e.g., Pd(PPh₃)₄) Mild Base intermediate Intermediate: 5-Aryl/Alkynyl-2-bromo-3-methoxypyridine suzuki2 Suzuki-Miyaura (Arylboronic acid) intermediate->suzuki2 Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) Stronger Base / Higher Temp buchwald Buchwald-Hartwig (Amine) intermediate->buchwald Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) Stronger Base / Higher Temp final_product Final Product: Di-substituted Kinase Inhibitor Scaffold suzuki1->intermediate sonogashira->intermediate suzuki2->final_product buchwald->final_product

Sequential Cross-Coupling Strategy
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, ideal for introducing aryl or heteroaryl moieties.[7][8] When applied to this compound, a selective reaction at the iodine position can be achieved using milder conditions. The resulting 5-aryl-2-bromo-3-methoxypyridine is a key intermediate for further elaboration.[4][9]

Sonogashira Coupling

The Sonogashira coupling is employed to introduce alkynyl groups, which are important pharmacophores in some kinase inhibitors.[6] The higher reactivity of the C-I bond allows for selective coupling with terminal alkynes under standard Sonogashira conditions, often using a palladium catalyst and a copper(I) co-catalyst.[5][10][11]

Buchwald-Hartwig Amination

Following the initial coupling at the 5-position, the remaining bromine at the 2-position can be functionalized using a Buchwald-Hartwig amination to introduce an amino group.[12] This is a common feature in many kinase inhibitors, as the amino group can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase.[1][4]

Experimental Protocols

The following protocols are generalized frameworks. Optimization of catalysts, ligands, bases, solvents, and temperatures may be necessary for specific substrates.

Protocol 1: Selective Sonogashira Coupling at the 5-Iodo Position

This protocol describes the selective coupling of a terminal alkyne to the 5-position of this compound.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.1-1.2 eq.)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.)

  • Copper(I) iodide (CuI) (0.01-0.05 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Stir the mixture for 5-10 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-2-bromo-3-methoxypyridine.

Causality Behind Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[11] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

  • Mild Conditions: Room temperature is often sufficient for coupling with the highly reactive C-I bond, thus preserving the C-Br bond for subsequent reactions.[5]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and can also deactivate the palladium catalyst.[11][13]

Protocol 2: Suzuki-Miyaura Coupling at the 2-Bromo Position

This protocol describes the coupling of an arylboronic acid to the 2-position of a 5-substituted-2-bromo-3-methoxypyridine intermediate.

Materials:

  • 5-Substituted-2-bromo-3-methoxypyridine (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (1-2 mol%))

  • Ligand (if using Pd₂(dba)₃, e.g., SPhos, XPhos (2-4 mol%))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq.))

  • Degassed solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine the 5-substituted-2-bromo-3-methoxypyridine, arylboronic acid, palladium catalyst (and ligand, if applicable), and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • More Forcing Conditions: The C-Br bond is less reactive than the C-I bond, thus requiring higher temperatures and often a stronger base to facilitate oxidative addition to the palladium(0) center.[14]

  • Ligand Selection: For challenging substrates, bulky, electron-rich phosphine ligands (like SPhos or XPhos) can significantly improve the efficiency of the catalytic cycle, particularly the reductive elimination step.[13][15]

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst. The choice of base can significantly impact the reaction outcome.[14]

Data Presentation: A Representative Synthesis

The following table outlines a representative two-step synthesis to produce a di-aryl-3-methoxypyridine scaffold, a common core in many kinase inhibitors.[16][17]

StepReaction TypeStarting MaterialCoupling PartnerCatalyst SystemBase/SolventTemp.Yield (%)
1Suzuki-MiyauraThis compound4-Fluorophenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃ / DME/H₂O85°C85-95
2Suzuki-Miyaura2-Bromo-5-(4-fluorophenyl)-3-methoxypyridine3-Aminophenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ / Dioxane/H₂O100°C70-85

Visualization of a Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a hypothetical kinase inhibitor using this compound.

G start This compound step1 Step 1: Sonogashira Coupling with Propargylamine start->step1 Pd(PPh₃)₂Cl₂, CuI TEA, THF, rt intermediate1 Intermediate A: 5-(Aminomethyl)ethynyl-2-bromo-3-methoxypyridine step1->intermediate1 step2 Step 2: Buchwald-Hartwig Amination with Aniline intermediate1->step2 Pd₂(dba)₃, XPhos NaOtBu, Toluene, 100°C final_product Final Kinase Inhibitor Scaffold step2->final_product

Synthetic Workflow Example

Conclusion and Future Outlook

This compound is a powerful and strategically designed building block for the synthesis of complex kinase inhibitors. Its differential halogen reactivity allows for controlled, sequential functionalization of the pyridine core, enabling the efficient exploration of chemical space around this privileged scaffold. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery to leverage this reagent in the development of novel and potent kinase inhibitors for a range of therapeutic targets, from oncology to inflammatory diseases.[18][19][20] The continued development of more efficient and selective catalytic systems will further enhance the utility of such orthogonally-functionalized building blocks in the future.

References

  • Cools, F., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Available at: [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]

  • Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Crespan, E., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Available at: [Link]

  • de Oliveira, P. F., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Mohedas, A. H., et al. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. PubMed. Available at: [Link]

  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton. Available at: [Link]

  • Justia Patents. (2008). Advanced drug development and manufacturing. Available at: [Link]

  • Köcher, T., et al. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Zhang, X., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. Available at: [Link]

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Application Notes & Protocols: 2-Bromo-5-iodo-3-methoxypyridine as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Orthogonal Reactivity

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal core for designing targeted therapies. To construct the complex molecular architectures required for high-potency and selective drugs, medicinal chemists rely on versatile building blocks. Dihalogenated pyridines are particularly valuable as they provide multiple reactive handles for diversification through transition-metal-catalyzed cross-coupling reactions.[2][3]

Among these, 2-Bromo-5-iodo-3-methoxypyridine (CAS No. 1131335-43-7) has emerged as a building block of significant strategic importance.[4][5] It features two distinct halogen atoms—iodine and bromine—on a methoxy-substituted pyridine ring. This specific arrangement is not a redundancy but a masterfully designed feature for sequential and regioselective synthesis. The cornerstone of its utility lies in the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds, a principle known as orthogonal reactivity.[1][2] This guide provides an in-depth exploration of this reactivity and delivers field-proven protocols for its application in drug discovery workflows.

Physicochemical Properties & Reactivity Profile

A clear understanding of the molecule's properties is foundational to its effective use.

PropertyValueSource
CAS Number 1131335-43-7[5]
Molecular Formula C₆H₅BrINO[4][5]
Molecular Weight 313.92 g/mol [5]
Form Solid[5]
InChI Key RAUFNFDODWPVMT-UHFFFAOYSA-N[5]

The Principle of Orthogonal Reactivity:

The synthetic power of this compound is derived from the significant difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is considerably weaker and more readily undergoes oxidative addition to a Palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles.[1][2][6] This allows for highly selective functionalization at the C-5 position (iodo) under mild reaction conditions, leaving the more robust C-2 position (bromo) intact for subsequent, more forcing transformations.

The established reactivity trend for halogens in palladium-catalyzed cross-coupling is: C-I > C-Br >> C-Cl .[2][6][7] By exploiting this intrinsic reactivity difference, chemists can execute a one-pot or stepwise approach to introduce two different substituents onto the pyridine core with exceptional regiochemical control.

The methoxy group at the 3-position is not merely a spectator. As an electron-donating group, it influences the electronic properties of the pyridine ring, which can modulate the reactivity of the halogenated positions and impact the biological activity of the final compounds.

Strategic Application in Sequential Cross-Coupling

The ability to perform sequential functionalization makes this compound an ideal starting material for building diverse chemical libraries. A typical workflow involves a first coupling reaction at the C-5 iodo position, followed by a second coupling at the C-2 bromo position, enabling the rapid assembly of complex, tri-substituted pyridine derivatives.

G A This compound B Step 1: Selective Coupling at C-5 (Iodo) (e.g., Suzuki, Sonogashira) Milder Conditions A->B R1-B(OH)2 / Pd(0) CuI / R1-H C 2-Bromo-5-substituted-3-methoxypyridine (Key Intermediate) B->C D Step 2: Coupling at C-2 (Bromo) (e.g., Suzuki, Buchwald-Hartwig) More Forcing Conditions C->D R2-B(OH)2 / Pd(0) R2-NH2 / Pd(0) E Fully Derivatized 2,5-Disubstituted-3-methoxypyridine D->E

Caption: Sequential functionalization strategy using this compound.

This strategy is particularly powerful in lead optimization, where fine-tuning of properties through systematic modification at multiple positions is required to enhance potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Detailed Application Protocols

The following protocols are generalized yet robust starting points based on well-established methodologies for dihalopyridines.[2][3] Optimization for specific substrates is highly recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position

Objective: To selectively form a carbon-carbon bond at the more reactive C-5 iodo position while preserving the C-2 bromo position for future transformations.

Causality & Expertise: The choice of catalyst, base, and temperature is critical for achieving high selectivity. A highly active catalyst like PdCl₂(dppf) allows the reaction to proceed at a lower temperature (e.g., 90 °C), which favors the kinetically preferred oxidative addition at the C-I bond.[2] A moderately strong base like cesium carbonate is effective and generally compatible with a wide range of boronic acids.[2] Degassing is a non-negotiable step to prevent the oxidation of the active Pd(0) species, which would terminate the catalytic cycle.

G cluster_workflow Suzuki Coupling Workflow A 1. Setup - Flame-dry Schlenk flask - Add solids: Building Block, Boronic Acid, Pd Catalyst, Base B 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) A->B C 3. Solvent Addition - Add degassed solvent via syringe B->C D 4. Reaction - Heat to 90 °C with vigorous stirring - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine D->E F 6. Purification - Dry over Na2SO4 - Concentrate - Flash Chromatography E->F

Caption: Experimental workflow for the selective Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.03 mmol, 0.03 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To the flame-dried Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

  • Seal the flask with a septum, then carefully evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed dioxane/water solvent mixture to the flask.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-aryl-3-methoxypyridine.

Protocol 2: Selective Sonogashira Coupling at the C-5 (Iodo) Position

Objective: To selectively couple a terminal alkyne at the C-5 position, introducing a rigid C(sp)-C(sp²) bond often used to explore deeper binding pockets in protein targets.

Causality & Expertise: The Sonogashira reaction relies on a dual catalytic system of palladium and copper(I).[2][3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. The use of an amine base like triethylamine (Et₃N) is crucial as it serves both as the base and often as a solvent, and it scavenges the HI produced during the reaction.[2] This reaction is typically performed at milder temperatures than Suzuki couplings, further ensuring selectivity for the C-I bond.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 0.05 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 0.05 equiv)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add the degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS. Completion is often achieved within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 2-bromo-5-alkynyl-3-methoxypyridine.

Conclusion: An Enabling Tool for Medicinal Chemistry

This compound is more than just an intermediate; it is a strategic tool that enables the efficient and controlled synthesis of complex, highly-substituted pyridine derivatives.[8][9] Its well-defined orthogonal reactivity allows for a modular approach to drug design, accelerating the discovery and optimization of novel therapeutic agents. By mastering the selective cross-coupling reactions detailed in this guide, researchers can unlock the full potential of this versatile building block, streamlining synthetic pathways and paving the way for the next generation of pyridine-based pharmaceuticals.

References

  • BenchChem. (2025). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs.
  • Goodby, J. W., et al. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Fisher Scientific. Sigma Aldrich this compound.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Suzuki Reactions with 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • BenchChem. (2025). Reactivity Face-Off: 2-Bromo-6-methylisonicotinaldehyde vs. 2-Iodopyridines in Cross-Coupling and Nucleophilic Substitution Reac.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-5-iodo-3-methoxypyridine in Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic assembly of complex molecular architectures is paramount. Substituted pyridines are a cornerstone of many biologically active compounds, and the ability to selectively functionalize these scaffolds is a critical enabler of discovery.[1] this compound is a highly valuable and versatile building block, offering two distinct halogenated sites for sequential and chemoselective palladium-catalyzed cross-coupling reactions. The presence of a methoxy group at the 3-position further modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a handle for further synthetic transformations.

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the principles of chemoselectivity that govern these transformations and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Principle of Chemoselectivity: Exploiting the Reactivity of C-I vs. C-Br Bonds

The cornerstone of utilizing this compound in sequential synthesis lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for aryl halides is:

C-I > C-Br > C-Cl [2]

This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst. This crucial difference in reactivity allows for the selective functionalization of the 5-position (iodine) under milder reaction conditions, while leaving the more robust C-Br bond at the 2-position intact for subsequent coupling reactions under more forcing conditions.[3] This inherent chemoselectivity enables a modular and efficient approach to the synthesis of di- and tri-substituted pyridine derivatives.

Experimental Workflow Overview

The general workflow for performing a selective palladium-catalyzed cross-coupling reaction with this compound is outlined below. Adherence to inert atmosphere techniques is critical for the success of these reactions, as the palladium catalysts are sensitive to oxygen.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare & Degas Reagents/Solvents setup_glassware Oven-Dry & Assemble Glassware charge_reagents Charge Flask with Substrate, Catalyst, Ligand, & Base setup_glassware->charge_reagents inert_atm Establish Inert Atmosphere (Argon/Nitrogen) charge_reagents->inert_atm add_solvents Add Degassed Solvents & Coupling Partner inert_atm->add_solvents heating Heat to Reaction Temperature add_solvents->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry_concentrate Dry & Concentrate Organic Layer extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

A generalized experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the 5-position.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand such as SPhos, or a pre-formed catalyst like Pd(PPh₃)₄, is commonly employed.[4] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base, such as K₂CO₃ or K₃PO₄, is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[4]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[4] Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(I) pd0->pd_complex R-I oxidative_addition Oxidative Addition pd_aryl_complex R-Pd(II)L₂(Ar) pd_complex->pd_aryl_complex Ar-B(OR)₃⁻ transmetalation Transmetalation boronate Ar-B(OR)₃⁻ pd_aryl_complex->pd0 R-Ar reductive_elimination Reductive Elimination product R-Ar aryl_halide R-I

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position

This protocol provides a starting point and may require optimization for specific arylboronic acids.

ParameterValue/ReagentNotes
Substrate This compound1.0 equiv
Coupling Partner Arylboronic acid1.2 - 1.5 equiv
Palladium Catalyst Pd(PPh₃)₄3-5 mol%
Base K₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane / Water4:1 ratio, degassed
Temperature 80-90 °C
Time 12 hoursMonitor by TLC/LC-MS

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), K₂CO₃ (2.0-3.0 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at the desired temperature (80-90 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[5] This reaction provides a direct route to 5-alkynyl-2-bromo-3-methoxypyridines.

Causality Behind Experimental Choices
  • Catalyst System: The reaction is classically catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the copper acetylide in situ, and to neutralize the hydrogen halide formed during the reaction.[6]

  • Solvent: Anhydrous and degassed solvents like THF or DMF are typically used to ensure the solubility of the reagents and the stability of the catalytic species.[6]

Catalytic Cycle of Sonogashira Coupling

Sonogashira pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(I) pd0->pd_complex R-I oxidative_addition Oxidative Addition pd_alkynyl_complex R-Pd(II)L₂(C≡C-R') pd_complex->pd_alkynyl_complex Cu-C≡C-R' transmetalation Transmetalation cu_acetylide Cu-C≡C-R' pd_alkynyl_complex->pd0 R-C≡C-R' reductive_elimination Reductive Elimination product R-C≡C-R' aryl_halide R-I

The catalytic cycle of the Sonogashira cross-coupling reaction.
Protocol: Selective Sonogashira Coupling at the 5-Position

This protocol is a general guideline and may need to be optimized for specific terminal alkynes.

ParameterValue/ReagentNotes
Substrate This compound1.0 equiv
Coupling Partner Terminal Alkyne1.1 - 1.2 equiv
Palladium Catalyst PdCl₂(PPh₃)₂2-5 mol%
Copper Co-catalyst CuI4-10 mol%
Base Triethylamine (Et₃N)As solvent or co-solvent
Solvent THF or DMFAnhydrous and degassed
Temperature Room Temperature to 60 °C
Time 3-6 hoursMonitor by TLC/LC-MS

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed solvent (THF or DMF) and the amine base (if not used as the solvent).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor its progress.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] It enables the synthesis of 5-amino-2-bromo-3-methoxypyridine derivatives from primary or secondary amines.

Causality Behind Experimental Choices
  • Catalyst System: This reaction typically requires a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP).[9][10] These ligands are crucial for promoting the reductive elimination step and preventing side reactions.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[10]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain the activity of the catalyst.[11]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(I) pd0->pd_complex R-I oxidative_addition Oxidative Addition pd_amido_complex R-Pd(II)L₂(NR'₂) pd_complex->pd_amido_complex R'₂NH, Base amine_coordination Amine Coordination & Deprotonation amine R'₂NH, Base pd_amido_complex->pd0 R-NR'₂ reductive_elimination Reductive Elimination product R-NR'₂ aryl_halide R-I

The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Selective Buchwald-Hartwig Amination at the 5-Position

This protocol is a general starting point and may require optimization based on the specific amine used.

ParameterValue/ReagentNotes
Substrate This compound1.0 equiv
Coupling Partner Amine (Primary or Secondary)1.1 - 1.2 equiv
Palladium Precatalyst Pd₂(dba)₃1-2 mol%
Ligand XPhos2-4 mol%
Base Sodium tert-butoxide (NaOt-Bu)1.2 - 1.5 equiv
Solvent TolueneAnhydrous and degassed
Temperature 80-110 °C
Time 12-24 hoursMonitor by TLC/LC-MS

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.2-1.5 equiv) and this compound (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Finally, add the amine (1.1-1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound stands out as a strategically important building block for the synthesis of complex substituted pyridines. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds under palladium catalysis allows for highly chemoselective functionalization. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, when applied with the appropriate conditions, provide reliable and versatile pathways to a diverse range of novel compounds. The protocols and principles outlined in this guide serve as a robust foundation for researchers to leverage the full synthetic potential of this valuable intermediate in their drug discovery and materials science endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Goodby, J. W., Hird, M., Lewis, R. A., & Toyne, K. J. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications, (24), 2719. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Goodby, J. W., Hird, M., Lewis, R. A., & Toyne, K. J. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Sci-Hub. Retrieved from [Link]

  • Goodby, J. W., Hird, M., Lewis, R. A., & Toyne, K. J. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Semantic Scholar. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Fussell, S. J., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • Jakobi, M., et al. (2018). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]

  • Csendes, I., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Ali, A., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Retrieved from [Link]

  • Wang, C., et al. (2021). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. Retrieved from [Link]

Sources

Application Note: Strategic Application of 2-Bromo-5-iodo-3-methoxypyridine in the Synthesis of Novel PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in various cancers has established it as a prime target for therapeutic intervention.[2][4][5] This application note provides a detailed guide on the strategic use of the versatile building block, 2-Bromo-5-iodo-3-methoxypyridine, in the synthesis of potent and selective PI3K/mTOR inhibitors. We will explore the rationale behind its selection, provide a detailed, step-by-step synthetic protocol for a novel inhibitor scaffold, and discuss the broader implications for drug discovery.

The PI3K/mTOR Pathway: A Central Node in Cellular Signaling

The PI3K/AKT/mTOR pathway is a complex and highly conserved signaling cascade that integrates extracellular cues to orchestrate a multitude of cellular processes.[1][6] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases (RTKs), triggers a series of phosphorylation events that ultimately lead to cell growth, proliferation, and survival.[7][8][9] The central components of this pathway include:

  • PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7]

  • AKT (Protein Kinase B): A serine/threonine kinase that is recruited to the cell membrane by PIP3 and subsequently activated. Activated AKT phosphorylates a wide range of downstream targets.[7]

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[5] mTORC1 is a key regulator of protein synthesis, while mTORC2 is involved in cell survival and cytoskeletal organization.[5]

Dysregulation of the PI3K/mTOR pathway, through mutations or amplification of its components, is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapies.[2][3][4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates

Caption: The PI3K/mTOR Signaling Pathway.

This compound: A Strategic Synthetic Intermediate

The design of potent and selective kinase inhibitors often relies on the construction of complex heterocyclic scaffolds. This compound is an exceptionally versatile building block for this purpose due to several key features:

  • Orthogonal Reactivity: The differential reactivity of the C-Br and C-I bonds allows for sequential and site-selective cross-coupling reactions. The C-I bond is generally more reactive in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of a substituent at the 5-position while leaving the 2-bromo position available for subsequent functionalization.

  • Structural Versatility: The pyridine core is a common motif in many kinase inhibitors, and the methoxy group can serve as a hydrogen bond acceptor or be further modified.

  • Commercial Availability: This starting material is readily available, facilitating its use in both academic and industrial research settings.[10]

These characteristics make this compound an ideal starting point for the synthesis of diverse libraries of potential PI3K/mTOR inhibitors.

Synthesis of a Novel PI3K/mTOR Inhibitor Scaffold: A Detailed Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of a novel inhibitor scaffold utilizing this compound. The proposed synthesis involves a sequential Sonogashira and Suzuki cross-coupling strategy.

Synthetic_Workflow Start This compound Step1 Sonogashira Coupling (Terminal Alkyne) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Suzuki Coupling (Arylboronic Acid) Intermediate1->Step2 FinalProduct Final PI3K/mTOR Inhibitor Step2->FinalProduct

Caption: Synthetic workflow for the PI3K/mTOR inhibitor.

Materials and Reagents
ReagentSupplierPurity
This compoundSigma-Aldrich97%
PhenylacetyleneAcros Organics98%
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilineCombi-Blocks98%
PdCl₂(PPh₃)₂Strem Chemicals98%
Copper(I) iodide (CuI)Alfa Aesar99.5%
Pd(PPh₃)₄Oakwood99%
Triethylamine (TEA)Fisher Chemical≥99.5%
Sodium Carbonate (Na₂CO₃)VWR Chemicals≥99.5%
TolueneEMD MilliporeAnhydrous
N,N-Dimethylformamide (DMF)AvantorAnhydrous
DioxaneJ.T. BakerAnhydrous
WaterDeionized-
Ethyl acetateMacron Fine ChemicalsHPLC Grade
HexanesBDHHPLC Grade
Magnesium Sulfate (MgSO₄)Anhydrous-
Celite®--
Step 1: Sonogashira Coupling of this compound with Phenylacetylene

Rationale: This initial step selectively functionalizes the more reactive C-I bond at the 5-position of the pyridine ring with an alkyne moiety, a common structural element in kinase inhibitors.[11]

Procedure:

  • To a dry 100 mL Schlenk flask, add this compound (1.0 g, 3.19 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.112 g, 0.16 mmol, 5 mol%), and copper(I) iodide (CuI, 0.030 g, 0.16 mmol, 5 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed N,N-dimethylformamide (DMF, 20 mL) and triethylamine (TEA, 1.33 mL, 9.57 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (0.42 mL, 3.83 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Gradient eluent: 0-15% Ethyl Acetate in Hexanes) to afford 2-Bromo-3-methoxy-5-(phenylethynyl)pyridine as a pale yellow solid.

Step 2: Suzuki Coupling of 2-Bromo-3-methoxy-5-(phenylethynyl)pyridine with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Rationale: The second step utilizes the remaining C-Br bond at the 2-position for a Suzuki coupling reaction to introduce an aminophenyl group, a key pharmacophore for interaction with the kinase hinge region.[12]

Procedure:

  • To a dry 50 mL Schlenk flask, add 2-Bromo-3-methoxy-5-(phenylethynyl)pyridine (from the previous step, assume ~0.7 g, 2.43 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (0.64 g, 2.92 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.14 g, 0.12 mmol, 5 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add a degassed 4:1 mixture of dioxane and 2M aqueous sodium carbonate solution (20 mL).

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours, monitoring by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (40 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Gradient eluent: 10-40% Ethyl Acetate in Hexanes) to yield the final product, 2-(4-aminophenyl)-3-methoxy-5-(phenylethynyl)pyridine .

Characterization and Biological Evaluation

The synthesized compound should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.

Subsequently, the inhibitory activity of the final compound against PI3K and mTOR kinases should be evaluated using in vitro kinase assays. Cellular assays can then be employed to assess its ability to inhibit the phosphorylation of downstream targets such as AKT and S6 kinase in relevant cancer cell lines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel PI3K/mTOR inhibitors. Its orthogonal reactivity allows for the efficient and controlled construction of complex molecular architectures. The detailed protocol provided herein serves as a practical guide for researchers in the field of medicinal chemistry and drug discovery to explore new chemical space in the quest for more effective cancer therapeutics. The principles outlined can be readily adapted to synthesize a wide range of analogs for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective clinical candidates.

References

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. Available at: [Link]

  • Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... - ResearchGate. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available at: [Link]

  • Potential targets in the PI3K/AKT/mTOR pathway for drug development for... - ResearchGate. Available at: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. Available at: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central. Available at: [Link]

  • Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC - PubMed Central. Available at: [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - MDPI. Available at: [Link]

  • New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed. Available at: [Link]

  • How can we turn the PI3K/AKT/mTOR pathway down? Insights into inhibition and treatment of cancer - PubMed. Available at: [Link]

  • An insight on PI3K/AKT/MTOR inhibitors in cancer: Opportunity and translational perspectives (2021) - SciSpace. Available at: [Link]

  • An insight on PI3K/AKT/MTOR inhibitors in cancer: Opportunity and translational perspectives | Request PDF - ResearchGate. Available at: [Link]

  • PI3k/AKT/mTOR Pathway - YouTube. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed - NIH. Available at: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC - NIH. Available at: [Link]

  • The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Available at: [Link]

  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. Available at: [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile dihalogenated pyridine building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Understanding the Reactivity Landscape of this compound

Q1: I am planning a cross-coupling reaction. Which halogen should I expect to react first?

A1: You should anticipate that the carbon-iodine (C-I) bond at the 5-position will react preferentially over the carbon-bromine (C-Br) bond at the 2-position. This selectivity is a cornerstone of palladium-catalyzed cross-coupling reactions and is dictated by the relative bond dissociation energies and the kinetics of the oxidative addition step. The C-I bond is weaker and therefore more susceptible to cleavage by the palladium(0) catalyst.[1]

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

I > OTf > Br >> Cl [1][2]

This inherent reactivity difference is a powerful tool, allowing for sequential, site-selective functionalization of the pyridine ring. By carefully controlling your reaction conditions, you can first perform a coupling at the 5-iodo position and then, under potentially more forcing conditions, execute a second coupling at the 2-bromo position.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. However, with a dihalogenated substrate like this compound, a few specific byproducts can arise.

Q2: My Suzuki-Miyaura reaction is giving me a complex mixture of products. What are the likely byproducts and how can I identify them?

A2: When performing a Suzuki-Miyaura coupling with this compound, you might encounter several byproducts alongside your desired mono-arylated product (at the 5-position). Understanding these potential side-products is the first step in optimizing your reaction.

Common Byproducts in Suzuki-Miyaura Coupling:

Byproduct NameStructureCommon Cause
Desired Product 5-Aryl-2-bromo-3-methoxypyridineSelective coupling at the C-I bond.
Isomeric Byproduct 2-Aryl-5-iodo-3-methoxypyridineNon-selective coupling at the C-Br bond.
Di-substituted Product 2,5-Diaryl-3-methoxypyridineOver-reaction or harsh conditions.
Proto-deiodination 2-Bromo-3-methoxypyridinePremature quenching of the organopalladium intermediate.
Proto-debromination 5-Iodo-3-methoxypyridineSide reaction, especially under harsh conditions.
Homocoupling of Pyridine Bis(2-bromo-3-methoxypyridin-5-yl)Oxidative coupling of the starting material.
Homocoupling of Boronic Acid Aryl-Aryl DimerCommon side reaction of boronic acids.[3]

Identification: These byproducts can typically be identified and quantified by LC-MS and NMR spectroscopy. The mass difference between the starting material, desired product, and potential byproducts is distinct. 1H NMR will show characteristic shifts for the pyridine protons, and the disappearance of either the bromine or iodine will significantly alter the aromatic region of the spectrum.

Q3: How can I minimize the formation of the isomeric byproduct (coupling at the 2-bromo position) and the di-substituted product?

A3: Minimizing these byproducts hinges on exploiting the inherent reactivity difference between the C-I and C-Br bonds.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start with milder conditions (e.g., room temperature to 60 °C) before increasing the temperature. Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage.

  • Reaction Time: Monitor your reaction closely using TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is formed, work up the reaction to prevent further reaction at the 2-bromo position.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can drive the reaction towards di-substitution.

  • Catalyst and Ligand Choice: For high selectivity, a less reactive catalyst system might be beneficial. While bulky, electron-rich phosphine ligands are generally good for Suzuki couplings, a systematic screening might be necessary to find the optimal balance between reactivity and selectivity.[4]

Q4: I am observing significant amounts of proto-dehalogenated byproducts. What is causing this and how can I prevent it?

A4: Proto-dehalogenation (the replacement of a halogen with a hydrogen atom) is a common side reaction in Suzuki-Miyaura couplings.[3] It often occurs when the transmetalation step is slow, allowing the organopalladium halide intermediate to be intercepted by a proton source.

Causes and Solutions:

CauseSolution
Inefficient Transmetalation Ensure your base is effective. The base activates the boronic acid to form a boronate complex, which is necessary for transmetalation.[5] Consider switching to a stronger base like K3PO4 or Cs2CO3.
Presence of Protic Solvents While some water is often beneficial in Suzuki reactions, an excess can lead to proto-dehalogenation. Ensure your organic solvents are anhydrous.
Slow Reaction Kinetics Increasing the concentration of the boronic acid or gently warming the reaction can sometimes accelerate transmetalation relative to the proto-dehalogenation pathway.

Section 3: Troubleshooting Sonogashira Coupling Reactions

The Sonogashira coupling is an excellent method for installing alkyne moieties onto the pyridine ring. As with the Suzuki reaction, selectivity and the formation of homocoupled byproducts are the primary challenges.

Q5: In my Sonogashira coupling, I am getting a significant amount of a byproduct with a mass corresponding to a dimer of my terminal alkyne. How can I prevent this?

A5: The byproduct you are observing is the result of Glaser coupling, a well-known side reaction in Sonogashira couplings that leads to the homodimerization of the terminal alkyne.[6] This is particularly prevalent when a copper co-catalyst is used.

Strategies to Minimize Alkyne Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI). In some cases, a "copper-free" Sonogashira protocol may be advantageous.[2]

  • Control of Base: The choice and amount of amine base can influence the rate of homocoupling.

  • Temperature: Running the reaction at lower temperatures can sometimes disfavor the homocoupling pathway.

Q6: I am concerned about getting a mixture of products from my Sonogashira reaction. What are the likely byproducts?

A6: Similar to the Suzuki coupling, you need to be mindful of regioselectivity and other side reactions.

Common Byproducts in Sonogashira Coupling:

Byproduct NameStructureCommon Cause
Desired Product 5-Alkynyl-2-bromo-3-methoxypyridineSelective coupling at the C-I bond.
Isomeric Byproduct 2-Alkynyl-5-iodo-3-methoxypyridineNon-selective coupling at the C-Br bond.
Di-substituted Product 2,5-Dialkynyl-3-methoxypyridineHarsh conditions or prolonged reaction time.
Alkyne Homocoupling Alkynyl-Alkynyl Dimer (Glaser Product)Oxidative coupling of the terminal alkyne.[6]
Proto-deiodination 2-Bromo-3-methoxypyridineInefficient coupling.

The troubleshooting strategies for minimizing the isomeric and di-substituted byproducts are analogous to those for the Suzuki reaction (see Q3).

Section 4: Experimental Protocols and Visual Guides

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 5-Iodo Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Reaction Pathways in Cross-Coupling of this compound

G cluster_main Reaction Pathways cluster_desired Desired Pathway (Suzuki) cluster_side Side Reactions SM Starting Material This compound DP Desired Product 5-Aryl-2-bromo-3-methoxypyridine SM->DP Selective Coupling at C-I (Mild Conditions) IB Isomeric Byproduct 2-Aryl-5-iodo-3-methoxypyridine SM->IB Coupling at C-Br (Harsher Conditions) PD Proto-dehalogenation (De-iodo or De-bromo) SM->PD Inefficient Transmetalation HC Homocoupling (Pyridine or Boronic Acid) SM->HC Oxidative Conditions DSP Di-substituted Product 2,5-Diaryl-3-methoxypyridine DP->DSP Second Coupling (Forcing Conditions)

Caption: Desired vs. side reaction pathways in Suzuki coupling.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling

G cluster_troubleshoot_no No SM Consumption cluster_troubleshoot_yes SM Consumed, Low Product Yield start Low Yield or Complex Mixture check_sm Is Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No q_byproducts What are the Major Byproducts? sm_yes->q_byproducts q_catalyst Is the Catalyst Active? sm_no->q_catalyst q_conditions Are Conditions Forcing Enough? sm_no->q_conditions sol_catalyst Use Fresh Catalyst/Ligand q_catalyst->sol_catalyst Possible Inactivity sol_conditions Increase Temperature or Use More Active Ligand q_conditions->sol_conditions Potentially b_dehalo Proto-dehalogenation q_byproducts->b_dehalo b_homo Homocoupling q_byproducts->b_homo sol_dehalo Check Base, Ensure Anhydrous Conditions b_dehalo->sol_dehalo sol_homo Degas Thoroughly, Control Temperature b_homo->sol_homo

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

References

  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 119-130. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: [Link]

  • Google Patents. (2014). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-iodo-3-methoxypypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis, often utilized in cross-coupling reactions to construct complex molecular architectures.[1][2] Its purification from a reaction mixture can present several challenges, including the removal of starting materials, regioisomeric byproducts, and other impurities. This guide offers practical, experience-driven advice to overcome these hurdles and obtain a highly pure product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: My TLC plate shows multiple spots after the reaction. How do I identify the product and major impurities?

Answer:

A complex TLC profile is a common observation. The spots likely correspond to the starting material (2-bromo-3-methoxypyridine), the desired product (this compound), and potentially regioisomeric or di-iodinated byproducts.

Identification Strategy:

  • Co-spotting: Spot your crude reaction mixture alongside the starting material on the same TLC plate. This will definitively identify the starting material spot.

  • Relative Polarity: Generally, the introduction of a halogen atom increases the molecular weight and can slightly increase the polarity of the molecule. Therefore, you can expect the product to have a lower Rf value than the starting material.

    • 2-Bromo-3-methoxypyridine (Starting Material): Higher Rf.

    • This compound (Product): Intermediate Rf.

    • Di-iodinated byproducts: Potentially the lowest Rf.

  • UV Visualization: All pyridine-containing compounds should be visible under a UV lamp (254 nm).

  • Staining: If necessary, use a potassium permanganate stain to visualize all organic spots.

Issue 2: I'm struggling to separate the product from a close-running impurity using flash column chromatography. What can I do?

Answer:

Co-elution is a frequent challenge, especially with isomeric impurities. Here’s a systematic approach to improve your separation:

Optimization of Flash Chromatography:

  • Solvent System: The choice of eluent is critical. A common and effective solvent system for purifying halogenated pyridines is a gradient of ethyl acetate in hexanes.

    • Initial Gradient: Start with a shallow gradient, for example, 0% to 10% ethyl acetate in hexanes.

    • Fine-tuning: If separation is still poor, try a less polar solvent system, such as dichloromethane in hexanes, which can sometimes provide different selectivity.

  • Column Parameters:

    • Column Length: Increase the length of your column to improve theoretical plates and enhance separation.

    • Silica Gel: Use a high-efficiency silica gel (e.g., 230-400 mesh).

  • Loading Technique:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column. This often results in better peak shape and resolution compared to wet loading.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard and effective for this class of compounds.
Mobile Phase Gradient of Ethyl Acetate in HexanesGood starting point for separation of halogenated pyridines.
Gradient Start with a shallow gradient (e.g., 0-10%)Improves separation of closely eluting compounds.
Loading Dry loadingMinimizes band broadening and improves resolution.
Issue 3: My purified this compound appears unstable and discolors over time. How can I improve its stability?

Answer:

Halogenated organic compounds, especially those containing iodine, can be sensitive to light and air, leading to decomposition.[1] Proper storage is crucial to maintain the purity of your product.

Storage Recommendations:

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze decomposition.[1]

  • Inert Atmosphere: If possible, store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature: Store in a cool, dry place.[1] A refrigerator or freezer is ideal for long-term storage.

  • Purity: Ensure the final product is free of acidic or basic impurities, which can accelerate decomposition.

Issue 4: I am considering recrystallization for purification. What is a suitable solvent?

Answer:

Recrystallization can be a highly effective purification technique, particularly for removing small amounts of impurities from a solid product.[3][4] The key is to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[3]

Solvent Screening Strategy:

  • Start with Nonpolar Solvents: Begin with solvents like hexanes or heptane.

  • Introduce a More Polar Co-solvent: If the compound is not soluble enough in hot nonpolar solvents, add a more polar solvent like ethyl acetate or dichloromethane dropwise to the hot mixture until the solid just dissolves.[5]

  • Cool Slowly: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[3] Slow cooling is essential for the formation of pure crystals.[3]

Solvent/Solvent SystemExpected Solubility Behavior
Hexanes or Heptane Low solubility at room temperature, potentially good for recrystallization.
Hexanes/Ethyl Acetate A good solvent pair to fine-tune solubility.
Dichloromethane May be too good of a solvent, but can be used as a co-solvent.
Experimental Workflow: Flash Column Chromatography

Below is a generalized workflow for the purification of this compound using flash column chromatography.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis (e.g., 9:1 Hexanes:EtOAc) Solvent_Prep 2. Prepare Eluent (Gradient of EtOAc in Hexanes) TLC_Analysis->Solvent_Prep Column_Packing 3. Pack Column with Silica Gel Solvent_Prep->Column_Packing Loading 4. Dry Load Crude Product Column_Packing->Loading Elution 5. Elute with Solvent Gradient Loading->Elution Fraction_Collection 6. Collect Fractions Elution->Fraction_Collection TLC_Fractions 7. TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Pure 8. Combine Pure Fractions TLC_Fractions->Combine_Pure Solvent_Removal 9. Remove Solvent (Rotary Evaporation) Combine_Pure->Solvent_Removal Final_Product 10. Pure this compound Solvent_Removal->Final_Product Impurity_Logic cluster_impurities Potential Impurities cluster_purification Purification Methods Crude_Mixture Crude Reaction Mixture Starting_Material 2-Bromo-3-methoxypyridine (Higher Rf) Crude_Mixture->Starting_Material Regioisomer Regioisomeric Product (Similar Rf) Crude_Mixture->Regioisomer Di_iodinated Di-iodinated Byproduct (Lower Rf) Crude_Mixture->Di_iodinated Flash_Chromatography Flash Column Chromatography (Primary Method) Starting_Material->Flash_Chromatography Separable by Polarity Regioisomer->Flash_Chromatography Requires Optimized Gradient Di_iodinated->Flash_Chromatography Separable by Polarity Recrystallization Recrystallization (For High Purity Solids) Flash_Chromatography->Recrystallization For Final Polishing Pure_Product Pure this compound Flash_Chromatography->Pure_Product Recrystallization->Pure_Product

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-5-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the successful synthesis of your target molecules.

Core Principles: Understanding the Reactivity of this compound

The key to successfully optimizing the Suzuki coupling of this compound lies in understanding the differential reactivity of the carbon-halogen bonds. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Consequently, the carbon-iodine (C-I) bond at the 5-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 2-position.[2][3] This inherent difference is the foundation for achieving regioselective coupling.

The oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step in the catalytic cycle.[3][4] The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that oxidative addition will preferentially occur at the 5-position under milder conditions.[2][3]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX ArX This compound (Ar-X) OxAdd Oxidative Addition ArPdR Ar-Pd(II)L_n-R ArPdX->ArPdR Base Base (e.g., K₂CO₃) Borate Borate Complex [R-B(OH)₃]⁻ RBOH2 Boronic Acid (R-B(OH)₂) Transmetal Transmetalation ArPdR->Pd0 Product Coupled Product (Ar-R) RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction shows low to no conversion of the starting material. What should I investigate first?

A1: When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. Here are the primary factors to consider:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[5] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition into palladium black.[5][6] It is crucial to properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3][7]

  • Reagent Purity and Stability: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[5]

  • Inefficient Oxidative Addition: The insertion of the palladium catalyst into the carbon-halogen bond can be challenging. For less reactive C-Br bonds, or if steric hindrance is a factor, using bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly accelerate this step.[6]

Q2: I am observing the formation of a significant amount of 3-methoxy-5-iodopyridine (protodebromination) or 2-bromo-3-methoxypyridine (protodeiodination). How can I prevent this?

A2: The formation of these byproducts is due to a side reaction called protodehalogenation (or hydrodehalogenation), where the halogen is replaced by a hydrogen atom.[6]

  • Cause: This side reaction can be promoted by certain bases, solvents (especially protic ones like alcohols), or impurities that can act as a hydride source.[6][8]

  • Troubleshooting Strategies:

    • Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than hydroxides or alkoxides.[6]

    • Solvent Choice: Use anhydrous aprotic solvents like dioxane, THF, or toluene.[6] If protodehalogenation is a persistent issue, avoid using alcohols as solvents or co-solvents.

    • Ligand Choice: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.[6]

Q3: My primary byproduct is the homocoupling of my boronic acid. What is causing this and how can I minimize it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often exacerbated by the presence of oxygen.[5][9]

  • Troubleshooting Strategies:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Purging the reaction vessel with an inert gas for an extended period before adding the catalyst is critical.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be necessary.

    • Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

Q4: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-arylated product at the 5-position (C-I)?

A4: Achieving high selectivity for mono-functionalization at the more reactive C-I bond is a primary goal.

  • Milder Reaction Conditions: Lowering the reaction temperature and shortening the reaction time will favor the reaction at the more labile C-I bond.[1]

  • Control Stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your boronic acid.[1]

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient for selective coupling at the iodo position under mild conditions.[2][3]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Check_Inert Verify Inert Atmosphere & Degassing Start->Check_Inert Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Catalyst Evaluate Catalyst & Ligand Activity Start->Check_Catalyst Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Check_Inert->Optimize_Base Check_Reagents->Optimize_Base Check_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., Dioxane, Toluene) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Temperature & Reaction Time Optimize_Solvent->Optimize_Temp Success Improved Yield & Selectivity Optimize_Temp->Success

Sources

Technical Support Center: Dehalogenation of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dehalogenation of 2-bromo-5-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information is presented in a question-and-answer format to provide direct and actionable solutions.

I. Understanding the Reaction: Key Considerations

The dehalogenation of this compound is a critical transformation in the synthesis of various pharmaceutical intermediates. The presence of two different halogen atoms on the pyridine ring, along with the methoxy group, presents unique challenges in achieving selective dehalogenation. The reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl, making the selective removal of one halogen over the other a key objective.

Common methods for dehalogenation include catalytic hydrogenation, metal-mediated reductions (e.g., with zinc or iron), and organometallic approaches such as Grignard reagent formation or lithium-halogen exchange followed by quenching. Each of these methods is susceptible to side reactions that can impact yield, purity, and even the identity of the final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the dehalogenation of this compound?

A1: The primary side reactions depend on the chosen dehalogenation method. Common undesired outcomes include:

  • Over-reduction: Removal of both the iodo and bromo groups, leading to 3-methoxypyridine.

  • Incomplete reaction: Failure to remove the desired halogen, resulting in recovery of the starting material.

  • Hydrodehalogenation of the wrong halide: For instance, removal of the bromo group when the iodo group was the target.

  • Ring hydrogenation: Under harsh catalytic hydrogenation conditions, the pyridine ring itself can be reduced to a piperidine.[1][2]

  • Formation of organometallic coupling byproducts: When using methods like Grignard formation or lithium-halogen exchange, side reactions such as homocoupling (Wurtz-type reaction) can occur.[3]

Q2: I am trying to selectively remove the iodine atom. Which methods are most suitable?

A2: Given the higher reactivity of the C-I bond compared to the C-Br bond, several methods can achieve selective deiodination:

  • Controlled Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under mild hydrogen pressure and neutral conditions can often selectively cleave the C-I bond.[4][5]

  • Metal-Mediated Reduction: Reagents like zinc dust in acetic acid can be effective for selective deiodination.

  • Lithium-Halogen Exchange: This is a very rapid reaction, and the rate of exchange follows the trend I > Br > Cl.[6][7] Performing the reaction at low temperatures (e.g., -78 °C) with an organolithium reagent like n-butyllithium (n-BuLi) will predominantly lead to exchange at the 5-position (iodine). Quenching the resulting aryllithium species with a proton source (like water or methanol) will yield 2-bromo-3-methoxypyridine.

Q3: My catalytic hydrogenation is removing both halogens. How can I improve selectivity for deiodination?

A3: To prevent over-reduction, consider the following adjustments:

  • Catalyst Loading: Reduce the amount of Pd/C catalyst.

  • Hydrogen Pressure: Use a lower hydrogen pressure (e.g., atmospheric pressure using a balloon).

  • Reaction Time: Carefully monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed.

  • Additives: In some cases, catalyst poisons or modifiers can be added to temper the catalyst's activity, though this requires careful optimization.

Q4: I am attempting a Grignard reaction, but I'm getting a complex mixture of products. What could be going wrong?

A4: Grignard reagent formation with dihalogenated pyridines can be complex. Here are potential issues and solutions:

  • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer.[8][9] Ensure proper activation using methods like adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9]

  • Moisture: Grignard reagents are extremely sensitive to moisture.[8] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.[8][10]

  • Side Reactions: The initially formed Grignard reagent can react with the remaining starting material, leading to coupling byproducts. To minimize this, use an excess of magnesium and add the this compound solution slowly to the activated magnesium suspension (inverse addition).

  • Wurtz-Type Coupling: This side reaction can lead to the formation of dimeric pyridine species. Lower reaction temperatures can sometimes suppress this pathway.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the dehalogenation of this compound.

Issue 1: Low Yield of the Desired Monodehalogenated Product
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction TLC or GC-MS analysis shows a significant amount of starting material remaining.Increase reaction time, temperature, or the amount of reducing agent/catalyst. Ensure proper activation of reagents (e.g., magnesium for Grignard).
Over-reduction Mass spectrometry confirms the presence of the fully dehalogenated byproduct (3-methoxypyridine).Reduce the strength of the reducing conditions. For catalytic hydrogenation, lower the catalyst loading or hydrogen pressure.[4] For metal-mediated reductions, consider a milder reducing agent.
Product Loss During Workup The crude reaction mixture looks clean, but the isolated yield is low.Check the aqueous layer for product solubility. Ensure the pH of the aqueous phase is appropriate for your product's properties. Be cautious of product volatility during solvent removal.[11]
Formation of Byproducts NMR or MS analysis indicates the presence of unexpected species (e.g., homocoupled products).For organometallic routes, try inverse addition and lower temperatures. For catalytic methods, screen different catalysts and solvents.
Issue 2: Formation of Unexpected Byproducts
A. Homocoupling in Organometallic Reactions

If you observe the formation of a dimeric product (e.g., 2,2'-dibromo-3,3'-dimethoxy-5,5'-bipyridine) during a Grignard or lithium-halogen exchange reaction, this is likely due to a Wurtz-type coupling reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: These coupling reactions often have a higher activation energy than the desired organometallic formation.

  • Use Inverse Addition: Slowly add the aryl halide to a suspension of the metal (e.g., magnesium) to maintain a low concentration of the halide in the presence of the newly formed organometallic species.

  • Change the Solvent: The choice of solvent can influence the aggregation state and reactivity of organometallic reagents. Consider switching from THF to diethyl ether or a non-polar solvent like toluene if compatible.

B. Ring Hydrogenation

In catalytic hydrogenation, saturation of the pyridine ring to form a piperidine derivative can occur under forcing conditions.[1][2]

Troubleshooting Steps:

  • Milder Conditions: Reduce hydrogen pressure and reaction temperature.

  • Catalyst Choice: Platinum-based catalysts (like PtO2) are often more aggressive for ring hydrogenation than palladium catalysts.[2] Stick with Pd/C for dehalogenation.

  • Solvent and pH: The acidity of the medium can influence ring hydrogenation. Performing the reaction under neutral conditions is generally preferred to avoid pyridinium salt formation, which can facilitate ring reduction.

IV. Experimental Protocols

Protocol 1: Selective Deiodination via Catalytic Hydrogenation

This protocol is a starting point for the selective removal of the iodine atom from this compound.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen gas supply (balloon or cylinder)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add sodium bicarbonate (1.5 equivalents) as a base to neutralize any hydroiodic acid formed.

  • Carefully add 10% Pd/C (1-5 mol %).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: Selective Deiodination via Lithium-Halogen Exchange

This protocol outlines the selective formation of 2-bromo-3-methoxypyridine via a lithium-halogen exchange reaction.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quench the reaction by slowly adding methanol (2 equivalents) at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Add saturated aqueous NH₄Cl solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

V. Visualizing Workflows

Troubleshooting Dehalogenation Reactions

Troubleshooting_Dehalogenation cluster_issues Identify Primary Issue cluster_low_yield Troubleshooting Low Yield cluster_byproducts Troubleshooting Byproducts cluster_no_reaction Troubleshooting Inactivity cluster_solutions Potential Solutions start Dehalogenation of this compound check_conversion Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_conversion low_yield Low Yield check_conversion->low_yield Desired product formed, but yield is poor byproducts Unexpected Byproducts check_conversion->byproducts Significant impurities detected no_reaction No Reaction / Incomplete check_conversion->no_reaction Mainly starting material remains over_reduction Over-reduction to 3-methoxypyridine low_yield->over_reduction workup_loss Loss during workup/ isolation low_yield->workup_loss homocoupling Homocoupling (Dimer Formation) byproducts->homocoupling ring_reduction Pyridine Ring Hydrogenation byproducts->ring_reduction reagent_quality Reagent Inactivity (e.g., old n-BuLi, unactivated Mg) no_reaction->reagent_quality conditions Insufficiently Forcing Conditions no_reaction->conditions sol_milder Use Milder Conditions (↓ Temp, ↓ Pressure, ↓ Catalyst) over_reduction->sol_milder sol_workup Optimize Workup (Check aq. layer, adjust pH) workup_loss->sol_workup sol_coupling Lower Temp, Inverse Addition homocoupling->sol_coupling sol_ring Use Pd over Pt, Neutral pH ring_reduction->sol_ring sol_reagent Titrate n-BuLi, Activate Mg reagent_quality->sol_reagent sol_conditions ↑ Temp, ↑ Time, ↑ Reagent conditions->sol_conditions

Caption: A decision tree for troubleshooting common issues in the dehalogenation of this compound.

References

  • Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. [Link]

  • Practical iron-catalyzed dehalogenation of aryl halides. Royal Society of Chemistry. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]

  • Grignard Reaction. University of Minnesota. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Dehalogenation degradation method for halogenated pyridine compound.
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. ACS Publications. [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]

  • A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Semantic Scholar. [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]

  • Organic Chemistry II Lecture Notes. ETH Zürich. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Lithium Halogen Exchange. University of Connecticut. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Royal Society of Chemistry. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. [Link]

  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Reactions of Alkyl Halides: Grignard Reagents. Chemistry LibreTexts. [Link]

  • Elimination reactions - Dehydrohalogenation. YouTube. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Bromo-5-iodo-3-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of preparing this highly functionalized pyridine intermediate. The inherent electronic properties of the pyridine ring, combined with the directing effects of multiple substituents, present unique and significant challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues such as poor regioselectivity, low yields, and difficult purifications. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these obstacles and achieve a successful synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of this molecule is complicated by several core factors:

  • Regioselectivity: The pyridine ring is naturally electron-deficient, making it resistant to electrophilic aromatic substitution.[1] When substitution does occur, it preferentially happens at the C3 and C5 positions. However, the presence of a methoxy group at C3 (an ortho-, para-director) and a bromine at C2 creates a complex electronic environment, making the selective introduction of iodine at the C5 position challenging.

  • Reaction Conditions: Classical halogenation methods often require harsh acidic conditions, which can lead to side reactions or decomposition of the starting material.[1][2]

  • "Halogen Dance" Rearrangement: In the presence of strong bases, such as those used in lithiation reactions (e.g., LDA, n-BuLi), halogens can migrate to different positions on the pyridine ring.[3][4] This "halogen dance" can lead to a mixture of isomers that are difficult to separate from the desired product.[3][5]

  • Purification: The final product and any regioisomeric byproducts often have very similar physical properties, making purification by standard methods like column chromatography or recrystallization non-trivial.[6][7]

Q2: Why is a one-pot, multi-halogenation of 3-methoxypyridine not a viable strategy?

Attempting to directly brominate and iodinate 3-methoxypyridine in a single pot is synthetically unadvisable. The directing effects of the ring nitrogen (meta-directing) and the C3-methoxy group (ortho-, para-directing) are in conflict. This would inevitably lead to a complex mixture of mono- and di-halogenated products with poor regioselectivity, including bromination and iodination at the C2, C4, C5, and C6 positions, making the isolation of the desired 2-bromo-5-iodo isomer exceptionally difficult.

Q3: What is the "Halogen Dance" and why is it a specific concern for this synthesis?

The Halogen Dance is a base-catalyzed rearrangement where a halogen atom migrates from its original position to another on an aromatic or heteroaromatic ring.[3] This process is driven by thermodynamics and typically occurs when attempting deprotonation with strong bases like Lithium Diisopropylamide (LDA).[4] For a substrate like a bromo-methoxypyridine, attempting a directed lithiation to introduce iodine could easily trigger the bromine atom to "dance" to a more thermodynamically stable position, resulting in undesired isomers.[8][9] Therefore, synthetic routes involving strong organolithium bases must be approached with extreme caution.

Q4: Are there modern synthetic methods that can overcome the regioselectivity challenges in pyridine halogenation?

Yes, significant progress has been made in the selective halogenation of pyridines. One powerful strategy involves the temporary dearomatization of the pyridine ring. For instance, pyridines can be converted into "Zincke imine" intermediates through a ring-opening, halogenation, and ring-closing sequence.[1][10] These electron-rich acyclic intermediates undergo highly regioselective halogenation under mild conditions, offering a predictable way to install a halogen at the C3 position.[2][10][11] Another approach involves activating the pyridine as its N-oxide, which can alter the electronic properties of the ring and direct halogenation to the C2 or C4 positions.[12]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield of Iodinated Product 1. Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) is a weak electrophile and may not react with the moderately activated 2-bromo-3-methoxypyridine ring. 2. Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient for the reaction to proceed to completion.1. Use an Activated Iodine Source: Employ N-Iodosuccinimide (NIS) as the iodinating agent. NIS is more electrophilic than I₂. The reaction can be further accelerated by a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA) or silver triflimide, which activates the NIS, making it a more potent electrophile.[13] 2. Optimize Conditions: Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor the reaction progress carefully using TLC or LC-MS to determine the optimal reaction time.
Formation of Multiple Isomers 1. Incorrect Synthetic Strategy: A one-pot approach or direct halogenation of a less-substituted pyridine is likely causing non-selective substitution. 2. Halogen Dance Rearrangement: Use of strong bases (e.g., LDA, n-BuLi) may have caused halogen migration.[3]1. Adopt a Stepwise, Directed Synthesis: The most reliable route is sequential. First, synthesize the 2-bromo-3-methoxypyridine intermediate. The combined directing effects of the C2-bromo and C3-methoxy groups will strongly favor the subsequent electrophilic iodination at the C5 position. 2. Avoid Strongly Basic Conditions: Do not use organolithium reagents for deprotonation/iodination unless all other avenues have failed and conditions can be strictly controlled (e.g., -78 °C). Electrophilic iodination with NIS is the preferred method to avoid this side reaction.[6]
Presence of Di-iodinated Byproduct 1. Excess Iodinating Reagent: Using more than one equivalent of the iodinating agent can lead to a second iodination event. 2. High Reactivity: The mono-iodinated product may still be sufficiently activated for a second, albeit slower, iodination to occur.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NIS to ensure full conversion of the starting material without promoting di-iodination. Add the NIS portion-wise to maintain a low concentration in the reaction mixture. 2. Monitor Reaction Progress: Track the disappearance of the starting material by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of di-iodinated species.
Difficult Purification of the Final Product 1. Similar Polarity of Isomers/Byproducts: Regioisomers and the desired product often have very similar polarities, leading to poor separation on silica gel. 2. Product Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact with the acidic silica gel, causing streaking and poor separation.1. Optimize Chromatography: Use a shallow gradient of a less polar solvent system (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate). If co-elution persists, consider alternative stationary phases like alumina or explore preparative HPLC. 2. Neutralize the System: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), to the eluent. This will neutralize the acidic sites on the silica gel, improving peak shape and resolution. 3. Attempt Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or hexanes/ethyl acetate) can be a highly effective method for purification.[7]

Part 3: Recommended Synthetic Protocol & Workflow

Based on established chemical principles, a two-step sequence is the most logical and controllable approach to synthesize this compound. This strategy prioritizes regiochemical control by installing the substituents in a deliberate order.

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

This step involves the O-methylation of commercially available 2-bromo-3-pyridinol. This is a standard Williamson ether synthesis.

Step1_Synthesis Start 2-Bromo-3-pyridinol Reagents KOH, CH₃I DMSO, 55-60°C Start->Reagents Intermediate 2-Bromo-3-methoxypyridine Reagents->Intermediate

Workflow for the synthesis of the key intermediate.

Detailed Methodology: [14]

  • Preparation: To a stirred mixture of 2-bromo-3-pyridinol (1.0 eq.) and pulverized potassium hydroxide (KOH, 1.2 eq.) in anhydrous dimethyl sulfoxide (DMSO), establish an inert nitrogen atmosphere.

  • Reaction: Heat the mixture to 55-60°C. Add a solution of methyl iodide (CH₃I, 1.1 eq.) in DMSO dropwise to the reaction vessel.

  • Incubation: After the addition is complete, maintain the reaction temperature at 55-60°C for 30-60 minutes, monitoring by TLC until the starting material is consumed.

  • Quenching & Extraction: Cool the reaction to room temperature and pour it into ice water to precipitate the product. Filter the crude solid. Dissolve the solid in diethyl ether or ethyl acetate and wash sequentially with 1 N NaOH, water, and brine.

  • Purification: Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-Bromo-3-methoxypyridine. The product can be further purified by column chromatography if necessary.

Step 2: Regioselective Iodination of 2-Bromo-3-methoxypyridine

This critical step introduces the iodine atom at the C5 position. The C2-bromo and C3-methoxy groups work in concert to activate and direct the incoming electrophile (I⁺) to the C5 position, which is para to the strongly activating methoxy group.

Step2_Iodination Intermediate 2-Bromo-3-methoxypyridine Reagents NIS (1.1 eq.) cat. TFA, CH₂Cl₂ Intermediate->Reagents Product This compound Reagents->Product Troubleshooting_Workflow cluster_synthesis Recommended Synthesis Path cluster_troubleshooting Troubleshooting Decision Tree Start 2-Bromo-3-pyridinol Step1 Step 1: Methylation (KOH, CH₃I) Start->Step1 Intermediate 2-Bromo-3-methoxypyridine Step1->Intermediate Step2 Step 2: Iodination (NIS, cat. TFA) Intermediate->Step2 Product Crude Product Step2->Product Purify Purification (Chromatography) Product->Purify Analysis Analyze Crude Product (LCMS/NMR) Product->Analysis Final Final Product Purify->Final LowYield Low Yield? Analysis->LowYield Check Conversion Impure Multiple Spots? Analysis->Impure Check Purity LowYield->Purify No CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents Yes Impure->Purify No OptimizeChrom Optimize Chromatography (Solvent, Additive) Impure->OptimizeChrom Yes

Sources

improving yield in 2-Bromo-5-iodo-3-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-iodo-3-methoxypyridine (CAS: 1131335-43-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered with this versatile dihalogenated pyridine intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly for creating complex molecular architectures in pharmaceutical and agrochemical research.[1] Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond.[2][3][4] This inherent reactivity difference (C-I > C-Br > C-Cl) is the cornerstone of its synthetic application, enabling highly regioselective, sequential functionalization.[3][5]

This guide provides a structured approach to troubleshooting, offering solutions to specific experimental challenges and answering frequently asked questions to improve reaction yields, selectivity, and overall success.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, storage, and fundamental reactivity of this compound.

Q1: How should this compound be properly stored and handled? A1: Proper storage is critical to maintain the compound's purity and stability.[6]

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is often recommended.[7][8]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere, such as argon or nitrogen, to prevent degradation from air and moisture.[6][7]

  • Light: Store in a brown or opaque container to protect it from light, as many organic halides are light-sensitive and can undergo photodegradation.[6][8]

  • Handling: Use this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). It is classified as an acute oral toxin.[7]

Q2: What is the primary factor governing regioselectivity in its cross-coupling reactions? A2: The primary determinant is the differential reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br .[3][4] Consequently, palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination will occur selectively at the 5-position (iodine) under carefully controlled conditions.[3][9] The 2-bromo position remains available for subsequent transformations, making this substrate ideal for iterative cross-coupling strategies.

Q3: Can the pyridine nitrogen interfere with catalysis? A3: Yes, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and inhibiting the catalytic cycle.[9][10] This is a common challenge with pyridine-containing substrates. The issue can often be mitigated by selecting bulky, electron-rich phosphine ligands that sterically shield the metal center and promote the desired catalytic pathway over catalyst inhibition.[10]

Q4: What are the recommended methods for purifying reaction products? A4: The choice of purification method depends on the physical and chemical properties of the product and impurities. The most commonly used techniques are:

  • Silica Gel Column Chromatography: This is the most versatile method for separating the desired product from starting materials, catalysts, and byproducts.[6][11]

  • Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be a highly effective method for achieving high purity.[6]

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues encountered during key synthetic transformations.

General Issues in Palladium-Catalyzed Cross-Coupling

Problem: Formation of Palladium Black and Catalyst Decomposition.

  • Observation: A black precipitate forms in the reaction vessel, and the reaction stalls.

  • Causality: Palladium black is agglomerated, inactive elemental palladium.[9] Its formation is typically caused by:

    • Presence of Oxygen: Inadequate degassing of solvents and reagents.

    • Impurities: Contaminants in starting materials or solvents.

    • Excessive Temperature: Running the reaction at a temperature that promotes catalyst decomposition.[9]

  • Solutions:

    • Ensure Anaerobic Conditions: Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[10] Maintain a positive pressure of an inert gas throughout the experiment.

    • Use High-Purity Reagents: Ensure starting materials, solvents, and bases are of high purity and anhydrous where required.

    • Optimize Temperature: Screen lower reaction temperatures. While heat is often required, excessive temperatures can be detrimental.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming C-C bonds, but reactions with pyridyl halides can be challenging.[10]

Problem: Low or No Yield.

  • Causality & Solutions:

    • Catalyst Inhibition: The pyridine nitrogen is likely inhibiting the catalyst.[10]

      • Action: Switch to a catalyst system with bulky, electron-rich ligands. Common choices include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) paired with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst).[12]

    • Inefficient Transmetalation: This step can be sluggish for electron-deficient heteroaryls.[10]

      • Action: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[12] Ensure the base is finely powdered and anhydrous if necessary.

    • Poor Solubility: Reagents may not be fully dissolved.

      • Action: Screen different solvent systems. Common choices include 1,4-dioxane/water, toluene/water, or 2-MeTHF/water.[13] For solubility issues, DMF can be used, but it may require higher temperatures.

Problem: Significant Protodeboronation of the Boronic Acid.

  • Observation: The boronic acid is consumed, but the major byproduct is the deborylated arene/heteroarene.

  • Causality: The C-B bond is cleaved by water or other protic sources, a side reaction often promoted by aqueous bases and elevated temperatures.[10]

  • Solutions:

    • Use Boronic Esters: Switch from the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[10]

    • Use Anhydrous Conditions: Employ anhydrous bases (e.g., K₃PO₄) and solvents if the reaction allows.

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.

Suzuki_Troubleshooting

Guide 2: Sonogashira Coupling

This reaction is highly effective for forming C(sp²)-C(sp) bonds and is generally very selective for the C-I bond.[2][9]

Problem: Formation of Glaser Homocoupling Byproduct.

  • Observation: A symmetrical di-alkyne byproduct is formed, consuming the terminal alkyne starting material.

  • Causality: This is a copper-mediated oxidative homocoupling of the terminal alkyne. It is promoted by the presence of oxygen.

  • Solutions:

    • Strict Anaerobic Conditions: This is the most critical factor. Ensure all reagents, solvents, and the reaction headspace are free of oxygen.[14]

    • Amine Choice: The amine base (e.g., Et₃N, DIPEA) plays a dual role as a base and a solvent. Ensure it is high-purity and thoroughly degassed.

Problem: Reaction at Both Iodo and Bromo Positions (Di-substitution).

  • Observation: The desired mono-alkynylated product is formed, but a significant amount of the di-alkynylated product is also observed.

  • Causality: The reaction conditions (temperature, time) are harsh enough to activate the less reactive C-Br bond after the initial coupling at the C-I site.[9]

  • Solutions:

    • Control Stoichiometry: Use only a slight excess of the alkyne (1.05–1.2 equivalents). A large excess drives the reaction toward di-substitution.[9]

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for efficient coupling at the C-I position (often room temperature is sufficient for iodides).[2][9]

    • Monitor Reaction Time: Track the reaction by TLC or LC-MS and quench it as soon as the mono-substituted product is maximized.[9]

Guide 3: Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is a powerful tool for synthesizing aryl amines.[15]

Problem: Low Conversion or No Reaction.

  • Causality & Solutions:

    • Incorrect Base: The choice of base is crucial for deprotonating the amine or the Pd-amine complex.[16]

      • Action: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are required. Weaker bases like carbonates are generally ineffective.[16]

    • Inappropriate Ligand: The ligand dictates the efficiency of oxidative addition and reductive elimination.

      • Action: For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl ligands (e.g., dppf) are often necessary to achieve good yields.[15][16]

    • Amine Substrate Reactivity: Very bulky secondary amines or electron-deficient anilines can be challenging substrates.

      • Action: These may require more specialized ligands, higher catalyst loadings, and higher temperatures. A thorough screening of conditions is often necessary.

Guide 4: Metal-Halogen Exchange

This reaction is used to generate a nucleophilic organometallic species (organolithium or Grignard) for subsequent reaction with an electrophile.

Problem: Poor Yield of the Desired Product after Quenching with an Electrophile.

  • Causality & Solutions:

    • Inefficient Exchange: The metal-halogen exchange did not go to completion.

      • Action: The exchange rate is I > Br.[17][18] To ensure selectivity for the C-I bond, the reaction must be performed at very low temperatures, typically -78 °C for lithium-halogen exchange with n-BuLi or t-BuLi.[19] For Grignard formation, reagents like i-PrMgCl or i-PrMgCl·LiCl ("Turbo-Grignard") are highly effective and can be used at temperatures between -40 °C and 0 °C.[18][19][20]

    • Functional Group Incompatibility: The generated organometallic is reacting with the methoxy group or other functional groups present.

      • Action: While the methoxy group is generally stable to Grignard reagents at low temperatures, organolithiums can be more reactive. Ensure the temperature is kept low throughout the generation and quenching steps. The use of modern functional-group-tolerant Grignard reagents like i-PrMgCl is highly recommended.[20]

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Substrate This compound (1.0 eq)This compound (1.0 eq)This compound (1.0 eq)
Coupling Partner Arylboronic Acid/Ester (1.2-1.5 eq)Terminal Alkyne (1.1-1.2 eq)Primary/Secondary Amine (1.2 eq)
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand SPhos or XPhos (2-4 mol%)PPh₃ (4-10 mol%) or NoneXPhos or BrettPhos (2-4 mol%)
Co-catalyst N/ACuI (2-5 mol%)N/A
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq)Et₃N or DIPEA (2.0-5.0 eq)NaOt-Bu or LHMDS (1.5-2.0 eq)
Solvent 1,4-Dioxane/H₂O (10:1) or TolueneTHF or DMFToluene or 1,4-Dioxane
Temperature 80–110 °C25–65 °C90–110 °C
Experimental Protocols

Protocol 1: Regioselective Sonogashira Coupling

This protocol provides a method for the selective coupling of a terminal alkyne at the 5-position.

Sonogashira_Workflow

  • Setup: To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.03 eq). Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 eq). Add anhydrous, degassed THF and Et₃N (3.0 eq). Finally, add the terminal alkyne (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter it through a short pad of Celite® to remove the palladium and copper salts.[2] Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 2-bromo-5-alkynyl-3-methoxypyridine product.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol outlines a procedure for selective C-C bond formation at the 5-position.

  • Setup: In a flask, combine this compound (1.0 eq), the arylboronic acid or pinacol ester (1.3 eq), and a powdered base such as K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq) and ligand (e.g., SPhos, 0.03 eq) and add them to the main flask.

  • Solvent Addition & Degassing: Seal the flask, and evacuate and backfill with argon three times. Through a septum, add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by silica gel column chromatography.

References

  • This compound | CAS 887144-97-8 - Pipzine Chemicals.

  • Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine - Benchchem.

  • Sonogashira Coupling | NROChemistry.

  • A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine - Benchchem.

  • Buchwald–Hartwig amination - Wikipedia.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.

  • Sonogashira coupling - Wikipedia.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.

  • Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 - Smolecule.

  • Metal–halogen exchange - Wikipedia.

  • Sonogashira Coupling - Organic Chemistry Portal.

  • Optimizing Suzuki Coupling Reactions - CovaSyn.

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org.

  • A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals - Benchchem.

  • Metal–halogen exchange - Grokipedia.

  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.

  • 5-BROMO-2-IODO-3-METHOXYPYRIDINE | 944805-60-1 - ChemicalBook.

  • This compound AldrichCPR 1131335-43-7 - Sigma-Aldrich.

  • Magnesium-Halogen Exchange - Andrew G Myers Research Group.

  • 2 Bromo Iodopyridine - symax laboratories private limited.

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central.

  • Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate.

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.

  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem.

  • 944805-60-1|5-Bromo-2-iodo-3-methoxypyridine|BLD Pharm.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.

  • Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development - Benchchem.

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry.

  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.

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Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 2-Bromo-5-iodo-3-methoxypyridine. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Introduction: The Challenge of Regioselectivity

This compound is a valuable heterocyclic building block due to its three distinct functional handles: an iodo group, a bromo group, and a methoxy group. The primary challenge and opportunity in its use lie in achieving regioselective functionalization. The two halogen atoms possess different reactivities, which, when properly leveraged, allow for sequential and site-specific modifications. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This inherent difference is the cornerstone of achieving selective transformations on this substrate.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected order of reactivity for the halogens in this compound?

The carbon-iodine (C-I) bond at the 5-position is significantly more reactive and susceptible to oxidative addition by a Palladium(0) catalyst than the carbon-bromine (C-Br) bond at the 2-position.[1][2][3] Therefore, under carefully controlled, mild conditions, cross-coupling will preferentially occur at the C-5 iodo position. This allows for selective mono-functionalization, leaving the C-2 bromo position intact for subsequent transformations.[2]

Q2: How can I achieve selective mono-coupling at the more reactive C-5 (iodo) position?

To target the C-5 iodo position selectively, the key is to use reaction conditions that are sufficiently mild to activate the C-I bond without activating the more robust C-Br bond.

Core Principles for Selectivity:

  • Use Mild Reaction Conditions: Lower reaction temperatures (e.g., room temperature to 80 °C) and shorter reaction times are crucial. Over-heating or prolonged reaction times can provide enough energy to initiate the slower coupling at the C-Br site, leading to a loss of selectivity.[1]

  • Select an Appropriate Catalyst System: For the more reactive C-I bond, standard palladium catalysts are often sufficient. Systems like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.[1][2]

  • Control Stoichiometry: Use a slight excess (typically 1.1–1.2 equivalents) of your coupling partner (e.g., boronic acid). Using a large excess can drive the reaction towards double coupling.[1]

A general workflow for making this decision is outlined below.

G start Goal: Cross-Coupling of This compound q1 Desired Outcome? start->q1 mono_couple Selective Mono-Coupling at C-5 (Iodo) q1->mono_couple Mono-coupling double_couple Sequential Double-Coupling (Both C-5 and C-2) q1->double_couple Double-coupling cond_mild Employ Mild Conditions: - Lower Temp (e.g., 80°C) - Shorter Reaction Time - Standard Catalyst (e.g., Pd(PPh₃)₄) - 1.1-1.2 eq. Coupling Partner mono_couple->cond_mild seq_step1 Step 1: Perform Selective Mono-Coupling at C-5 (See Mild Conditions) double_couple->seq_step1 isolate Isolate & Purify 5-Aryl-2-bromo-3-methoxypyridine seq_step1->isolate seq_step2 Step 2: Employ Forcing Conditions: - Higher Temp (e.g., >100°C) - More Active Catalyst (e.g., Pd₂(dba)₃/SPhos) - Longer Reaction Time isolate->seq_step2

Caption: Decision workflow for selective cross-coupling.

Q3: My selective mono-coupling at the C-5 position is failing. What should I troubleshoot?

Low yield or the formation of multiple products during a selective mono-coupling attempt points to several potential issues. Use the following table to diagnose the problem.

Table 1: Troubleshooting Guide for C-5 Selective Coupling
SymptomPotential CauseRecommended Solution
Low or No Yield; Starting Material Unreacted Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. Oxygen is a common culprit.[4]Ensure the catalyst is fresh. If using a Pd(II) source (e.g., Pd(OAc)₂), conditions must allow for its reduction to Pd(0).[2] Thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[4][5]
Poor Ligand Choice: The ligand may not be suitable for this electron-rich pyridine substrate. The pyridine nitrogen can coordinate to the palladium and deactivate it.[6]For heteroaryl substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than PPh₃.[2][5][7]
Suboptimal Base/Solvent: The base may be too weak to facilitate transmetalation, or reactants may have poor solubility.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] Ensure the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is appropriate and properly degassed.
Starting Material Consumed; Low Product Yield Protodeboronation (Suzuki): The boronic acid is degrading via cleavage of the C-B bond.This is often caused by excess water, an overly strong base, or prolonged heating.[4][6] Ensure the base is finely powdered. Consider using anhydrous conditions or switching from a boronic acid to a more stable pinacol ester.[6]
Homocoupling: The boronic acid is self-coupling. This is promoted by oxygen.Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.[5][6]
Mixture of Mono- and Di-Coupled Products Reaction Conditions Too Harsh: The temperature is too high or the reaction time too long, causing the less reactive C-Br bond to also react.[1]Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.[1]
Catalyst System Too Active: A highly active catalyst/ligand system intended for challenging couplings may be too reactive for this selective transformation.Revert to a less active, standard catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) for the initial C-I coupling.[1]
Q4: How can I perform a sequential double cross-coupling to functionalize both the C-5 and C-2 positions?

This is a powerful application of the substrate's differential reactivity and is typically performed in two distinct steps.

  • First Coupling (C-5, Iodo): Perform a selective coupling at the C-5 iodo position using the mild conditions described in Q2 and Protocol 1. After the reaction is complete, perform a standard aqueous workup and purify the mono-coupled product (e.g., 5-aryl-2-bromo-3-methoxypyridine) by column chromatography.

  • Second Coupling (C-2, Bromo): The C-Br bond is less reactive and requires more forcing conditions to activate.[6] Use the purified mono-coupled product from Step 1 as your new starting material. This second reaction will typically require a more active catalyst system, a stronger base, and higher temperatures.[1][2]

Table 2: Recommended Catalyst Systems for Sequential Coupling
Coupling StepTarget BondCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Notes
Step 1 C-I (Iodo)Pd(PPh₃)₄ (2-5)-K₂CO₃ (2)Dioxane/H₂O80-90A reliable starting point for selective C-I coupling.[1][8]
Step 1 C-I (Iodo)PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF80-100Effective for a broad range of substrates.[8]
Step 2 C-Br (Bromo)Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-110Buchwald ligands are excellent for activating less reactive C-Br bonds.[6][8]
Step 2 C-Br (Bromo)Pd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄ (3)Toluene110Electron-rich, bulky phosphines promote the challenging oxidative addition step.[9][10]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position

This protocol is a starting point and may require optimization for your specific boronic acid.

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[2][8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, watching for the consumption of the starting material.[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.[6][8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex1 L₂Pd(II)(Ar¹)(X) ox_add->pd_complex1 Ar¹-X trans Transmetalation pd_complex2 L₂Pd(II)(Ar¹)(Ar²) trans->pd_complex2 red_elim Reductive Elimination red_elim->pd0 Ar¹-Ar² (Product) pd_complex1->trans Ar²-B(OR)₂ (Base Activated) pd_complex2->red_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][11]

References

  • Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
  • Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • Optimization of the reaction conditions. ResearchGate.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
  • Your "Go-To", "just couple already", Suzuki conditions? Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Benchchem.
  • Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions. Benchchem.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. PubMed.
  • Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1. Smolecule.
  • Optimisation of the reaction conditions a. ResearchGate.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
  • Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine. Benchchem.
  • This compound (C6H5BrINO). PubChemLite.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Advances in Cross-Coupling Reactions. MDPI.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH.
  • 3-Bromo-5-iodo-2-methoxy-6-methylpyridine. Benchchem.

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Technical Support Center: Sonogashira Coupling of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Sonogashira reaction, specifically focusing on the selective alkynylation of 2-Bromo-5-iodo-3-methoxypyridine while minimizing undesirable homocoupling (Glaser coupling) byproducts. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Core Challenge: Selectivity and Homocoupling

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, but its success with di-halogenated substrates like this compound hinges on two critical factors:

  • Chemoselectivity: The reaction must be selective for the more reactive C-I bond over the less reactive C-Br bond.

  • Suppression of Homocoupling: The formation of a diyne byproduct from the self-coupling of the terminal alkyne must be minimized.

This guide will address both challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical diyne byproduct in my reaction. What is causing this?

A1: The formation of a diyne is a classic side reaction in Sonogashira couplings known as Glaser or Hay homocoupling.[1] This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[2][3] The copper acetylide intermediate, a key species in the desired catalytic cycle, can undergo oxidative dimerization, leading to the wasteful consumption of your alkyne.[2][3]

Key Factors Promoting Homocoupling:

  • Presence of Oxygen: Rigorous exclusion of air is critical. Oxygen promotes the oxidative dimerization of copper acetylides.[2][3]

  • High Copper Catalyst Loading: While essential for the reaction, excessive amounts of copper(I) can increase the rate of homocoupling.[2]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish, the alkyne has more opportunity to homocouple.[2]

Q2: How can I achieve selective coupling at the 5-iodo position without reacting the 2-bromo position?

A2: This is achievable due to the significant difference in reactivity between aryl iodides and aryl bromides in the oxidative addition step of the palladium catalytic cycle.[4] The C-I bond is weaker and therefore more reactive than the C-Br bond. By carefully controlling the reaction conditions, you can exploit this reactivity difference.

The general reactivity trend for the aryl halide is: I > OTf > Br >> Cl .[4]

Performing the reaction at or near room temperature is often sufficient to achieve selective coupling at the iodide position while leaving the bromide intact.[5]

Q3: What is the most direct way to eliminate Glaser homocoupling?

A3: The most effective strategy is to employ a copper-free Sonogashira protocol .[2][6] By removing the copper co-catalyst, you eliminate the primary pathway for the oxidative dimerization of the alkyne.[7] While these conditions can sometimes require more active palladium catalysts, different ligands, or slightly higher temperatures, they are often the cleanest solution for preventing this side reaction.[2][6][8]

Q4: Does the choice of base and solvent impact homocoupling and selectivity?

A4: Absolutely.

  • Base: The amine base is critical for neutralizing the HX byproduct and facilitating the formation of the acetylide.[3] Bulky secondary amines (e.g., diisopropylamine, piperidine) can sometimes be more effective than tertiary amines (e.g., triethylamine) at minimizing side reactions. The choice of base can influence the rate of both the desired reaction and the homocoupling.[3]

  • Solvent: Solvent polarity can influence reaction rates, catalyst stability, and selectivity.[9] Solvents like THF and DMF are common, but their ability to coordinate with the palladium center can affect the catalytic cycle.[9] For copper-free protocols, solvent composition is a key parameter to optimize.[10]

Troubleshooting Guides & Protocols

This section provides actionable steps and experimental workflows to address common issues encountered with this compound.

Troubleshooting Scenario 1: High Levels of Homocoupling Product Observed

If your primary issue is the formation of the diyne byproduct, follow this decision-making workflow.

G start High Homocoupling Observed check_inert Is your system rigorously anaerobic? start->check_inert degas Action: Degas all solvents & reagents (freeze-pump-thaw or Ar sparging) and maintain positive inert gas pressure. check_inert->degas No check_cu Are you using a standard copper co-catalyst? check_inert->check_cu Yes degas->check_cu reduce_cu Option 1: Reduce CuI loading to 0.5-1 mol%. check_cu->reduce_cu Yes go_cu_free Option 2 (Recommended): Switch to a copper-free protocol. check_cu->go_cu_free Yes slow_addition Action: Add the terminal alkyne slowly via syringe pump. reduce_cu->slow_addition result Reduced Homocoupling go_cu_free->result slow_addition->result

Caption: Workflow to minimize Glaser homocoupling.

Detailed Protocol 1: Copper-Free Sonogashira for Suppressing Homocoupling

This protocol is designed to eliminate the primary cause of homocoupling.

Reagents & Setup:

  • Palladium Pre-catalyst: Pd(PPh₃)₄ (1-2 mol%) or PdCl₂(PPh₃)₂ (1-2 mol%)

  • Ligand (if using PdCl₂ source): PPh₃ (2-4 mol%)

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (2-3 equivalents)

  • Solvent: Anhydrous, degassed THF or DMF

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst/ligand.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Add the base, followed by the terminal alkyne (1.1-1.2 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. For less reactive alkynes, gentle heating (40-50 °C) may be required.

  • Upon completion, proceed with a standard aqueous workup and purification by column chromatography.

Rationale: By removing CuI, the catalytic cycle for homocoupling is shut down.[7] The palladium-only cycle relies on the base to deprotonate the alkyne, which then transmetalates to the palladium center.

G cluster_pd_cycle Palladium Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Ar-I aryl_halide Ar-I oxidative_addition Oxidative Addition pd_acetylide Ar-Pd(II)(C≡C-R)L₂ pd_complex->pd_acetylide R-C≡C⁻ alkyne R-C≡C-H deprotonation Deprotonation alkyne->deprotonation base Base base->deprotonation deprotonation->pd_complex Transmetalation (Pd-mediated) pd_acetylide->pd0 Product product Ar-C≡C-R pd_acetylide->product Reductive Elimination reductive_elimination Reductive Elimination

Sources

Technical Support Center: Suzuki Reaction of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers encountering challenges during the workup and purification of the Suzuki-Miyaura cross-coupling reaction involving 2-Bromo-5-iodo-3-methoxypyridine. The advice herein is synthesized from established chemical principles and field-proven methodologies to ensure robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the post-reaction workup in a direct question-and-answer format.

Q1: My final product is a dark, black, or grey powder, and I suspect palladium contamination. How can I remove the residual catalyst?

A1: Residual palladium catalyst is a frequent issue that can complicate purification and downstream applications. The dark color of your product is a strong indicator of palladium black formation.

  • Causality: Homogeneous palladium catalysts, like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂, can decompose to form insoluble palladium black, especially when the reaction mixture is heated for extended periods or exposed to air while hot. These fine particles can be difficult to remove by standard extraction.

  • Recommended Solutions:

    • Pre-Extraction Filtration: Before any aqueous workup, dilute the cooled reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM, or toluene) and filter it through a pad of Celite® or a small plug of silica gel.[1] This physically traps the insoluble palladium species. Rinse the pad thoroughly with the same solvent to ensure complete recovery of your product.[1][2]

    • Metal Scavengers: If filtration is insufficient, solid-supported metal scavengers can be highly effective.[3] These are functionalized polymers or silica with ligands (e.g., thiols, amines) that chelate the palladium. Stir the crude product solution with the scavenger for a few hours to overnight, then simply filter off the scavenger resin.[3]

    • Activated Carbon Treatment: Stirring the crude product in a solution with a small amount of activated carbon can adsorb the palladium. However, be aware that this can also lead to loss of the desired product through co-adsorption, so use this method judiciously.

Q2: After column chromatography, my NMR spectrum shows significant amounts of the boronic acid (or ester) starting material and a symmetrical biaryl impurity. What is happening and how can I fix it?

A2: This points to two common side reactions in Suzuki couplings: incomplete reaction and homocoupling of the boronic acid.

  • Causality:

    • Excess Boronic Acid: Using a large excess of the boronic acid reagent can lead to its persistence after the reaction is complete.

    • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (R-B(OH)₂ + R-B(OH)₂ → R-R). This side reaction is often promoted by the presence of oxygen or high concentrations of Pd(II) species in the reaction mixture.[4][5][6]

  • Recommended Solutions:

    • Aqueous Base Wash: Before chromatography, perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃). Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which are then extracted into the aqueous layer.

    • Optimize Stoichiometry: Reduce the excess of boronic acid in future reactions to 1.1–1.2 equivalents. While a slight excess is needed to drive the reaction to completion, a large excess exacerbates purification issues.

    • Ensure Inert Atmosphere: The homocoupling side reaction is often linked to the presence of oxygen.[5] Ensure your reaction solvent is properly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen to minimize this pathway.[7]

Q3: My isolated yield is very low, even though TLC analysis of the crude reaction mixture showed good product formation. Where could my product be going?

A3: Product loss during workup is common, especially with nitrogen-containing heterocyclic compounds like pyridines.

  • Causality: The basic nitrogen atom on the pyridine ring can be protonated during the workup, especially if acidic conditions are used or generated (e.g., quenching with NH₄Cl).[8] The resulting pyridinium salt can become water-soluble, leading to its loss into the aqueous phase during extraction.

  • Recommended Solutions:

    • Careful pH Control: When quenching and extracting, maintain a basic pH (pH 8-10) in the aqueous layer by using a base like sodium bicarbonate or carbonate. This ensures the pyridine nitrogen remains in its free base form, which is more soluble in organic solvents.

    • Back-Extraction: After the initial extraction, if you suspect product loss to the aqueous phase, re-basify the aqueous layer to pH >9 and re-extract it several times with your organic solvent (e.g., ethyl acetate or DCM).

    • Solvent Choice: Pyridine-containing products can have moderate polarity. Ensure your extraction solvent is appropriate. Ethyl acetate is a good first choice. If solubility is an issue, consider mixtures containing THF or using DCM.

Q4: I am struggling to separate my product from the unreacted this compound starting material. Their spots are very close on TLC.

A4: This is a classic purification challenge when starting materials and products have similar polarities. The solution lies in both optimizing the reaction and the purification technique.

  • Causality: The polarity of the starting dihalopyridine and the final biaryl product can be very similar, making chromatographic separation difficult.

  • Recommended Solutions:

    • Drive the Reaction to Completion: The best way to avoid this issue is to ensure the starting material is fully consumed. Consider increasing the reaction time, temperature, or catalyst loading slightly. Monitor the reaction by TLC or GC-MS until the starting material spot disappears.

    • Chromatography Optimization:

      • Solvent System: Avoid highly polar eluents if possible. A shallow gradient of ethyl acetate in hexanes or cyclohexane is often effective. Adding a small amount (~0.5-1%) of triethylamine or ammonia to the eluent can sharpen the peaks of basic compounds like pyridines and improve separation.

      • Silica Type: Use high-performance silica gel with a smaller particle size for better resolution.

    • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities.[9] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.[9]

Frequently Asked Questions (FAQs)

Q: What is the purpose of quenching the reaction, and what should I use?

A: Quenching terminates the catalytic cycle and deactivates any remaining reactive reagents. The most common and effective quenching agent is simply water . It hydrolyzes any remaining boronic acid esters and helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) used in the reaction.[8][10] For reactions sensitive to a rapid change in pH, a saturated aqueous solution of ammonium chloride (NH₄Cl) can be used as a mild acidic quench.[8]

Q: Why is a brine (saturated NaCl solution) wash recommended as the final step in an extraction?

A: The brine wash serves two primary purposes. First, it helps to remove the last traces of water from the organic layer before the drying step (with MgSO₄ or Na₂SO₄). Second, it can help to break up emulsions that sometimes form at the interface of the organic and aqueous layers, making the separation cleaner and faster.

Q: My product is acid-sensitive. How can I remove basic impurities like leftover triethylamine or the pyridine starting material without using an acid wash?

A: This is a critical consideration. Instead of a strong acid wash (like dilute HCl), you can use a milder, slightly acidic solution or a complexing agent.

  • Copper(II) Sulfate Wash: A dilute aqueous solution of CuSO₄ is highly effective at removing pyridine and other basic amines.[11][12][13] The copper ions form a deeply colored, water-soluble complex with the pyridine, which is then easily removed in the aqueous phase.[13] This method is generally much milder than using a protic acid.

  • Co-evaporation with Toluene: To remove volatile amines like pyridine, after the main workup, you can dissolve the crude product in toluene and evaporate the solvent on a rotary evaporator. This process can be repeated 2-3 times. The toluene forms an azeotrope with the pyridine, aiding in its removal.[11]

Standardized Workup Protocol

This protocol is a robust starting point for the workup of a Suzuki reaction involving this compound.

  • Cooling and Quenching:

    • Once the reaction is deemed complete by TLC or GC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.

    • Slowly add deionized water to the reaction mixture with stirring to quench the reaction.

  • Palladium Removal (Filtration):

    • Dilute the quenched mixture with 2-3 volumes of ethyl acetate.

    • Filter the entire mixture through a short pad of Celite® in a Büchner funnel.

    • Wash the Celite® pad thoroughly with additional ethyl acetate to ensure all of the product is collected in the filtrate.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M Na₂CO₃ (aq.) (to remove unreacted boronic acid).

      • Deionized water.

      • Saturated NaCl (brine) solution.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient eluent system such as Hexanes/Ethyl Acetate. The precise gradient should be determined by TLC analysis of the crude material.

Visualized Workflows & Data

Workup Procedure Flowchart

Workup_Flowchart start Completed Reaction Mixture quench 1. Quench with Water start->quench dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) quench->dilute filter 3. Filter through Celite® (Removes Pd Catalyst) dilute->filter extract 4. Liquid-Liquid Extraction (Transfer to Separatory Funnel) filter->extract wash_base Wash with 1M Na₂CO₃ (aq) (Removes Boronic Acid) extract->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry 5. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate 6. Concentrate in vacuo dry->concentrate purify 7. Purify via Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Caption: General workflow for the Suzuki reaction workup.

Data Tables

Table 1: Common Impurities and Removal Strategies

Impurity TypeCommon SourceRecommended Removal Method
Palladium Catalyst Catalyst decompositionFiltration through Celite®; Metal Scavengers[1][3]
Boronic Acid/Ester Excess reagentAqueous base wash (e.g., 1M NaOH, K₂CO₃)
Homocoupled Biaryl Oxygen in reactionColumn chromatography; Ensure inert atmosphere[5]
Unreacted Halopyridine Incomplete reactionDrive reaction to completion; Column chromatography
Inorganic Salts Base from reactionAqueous washes during extraction

Table 2: Selection of Organic Solvents for Extraction

SolventPolarityBoiling Point (°C)Notes
Ethyl Acetate Medium77Good general-purpose solvent for a wide range of products.[8]
Dichloromethane (DCM) Medium40Can be effective but is denser than water. More volatile.
Toluene Low111Good for less polar products; higher boiling point.[8][14]
Tetrahydrofuran (THF) Medium-High66Highly effective solvent, but has some miscibility with water.

References

  • Vertex AI Search Result[1]: Discussion on removing Pd-catalyst using a short silica gel column or Celite pad.

  • Vertex AI Search Result[15]: Patent describing palladium catalyst recovery, including filtration and washing steps.

  • BenchChem[9]: Article on minimizing impurities in bipyridine synthesis, mentioning recrystallization techniques.

  • NROChemistry[8]: Overview of Suzuki coupling with example workup procedures involving quenching and extraction.

  • ACS Publications[16]: Article on identifying and eliminating a catalyst poison in Suzuki coupling.

  • Google Patents[17]: Patent discussing the removal of pyridine from reaction mixtures using acidic washes.

  • Google Patents[18]: Patent describing methods for removing pyridine, including distillation and acid treatment.

  • ResearchGate[19]: PDF request page mentioning the recovery of palladium catalyst using nanofiltration.

  • ResearchGate[11]: Discussion forum on methods to remove pyridine, suggesting acidic washes (HCl, CuSO₄) and azeotropic distillation with toluene.

  • Biotage[3]: Application note on using solid-supported metal scavengers to remove palladium.

  • Chemistry Stack Exchange[12]: Q&A suggesting the use of dilute aqueous Cu(II) to extract pyridine.

  • BenchChem[10]: Application notes for Suzuki coupling with 2-Bromo-3-methoxypyridine, outlining a general workup procedure.

  • YouTube[13]: Video explaining the use of dilute HCl or aqueous copper sulfate to remove pyridine from a reaction mixture.

  • Books[14]: Excerpt from "Synthetic Methods in Drug Discovery" discussing solvents and conditions for Suzuki reactions.

  • ACS Publications[20]: Article on the process development of a Suzuki reaction, detailing a specific quench and extraction procedure.

  • MDPI[21]: Review on the synthesis of bipyridine derivatives via Suzuki coupling.

  • BenchChem[7]: Troubleshooting guide for Suzuki reactions, discussing side products like dehalogenation.

  • Chemistry LibreTexts[22]: General overview of the Suzuki-Miyaura coupling reaction.

  • Reddit[23]: Discussion on troubleshooting an unreproducible Suzuki coupling, with suggestions for workup including filtration through Celite.

  • ResearchGate[24]: Article discussing side reactions in Suzuki-Miyaura coupling, including protodeboronation and homocoupling.

  • Thieme[25]: A journal article describing an efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.

  • Chemistry Stack Exchange[26]: Discussion on byproducts in a Suzuki reaction, including the role of the base.

  • ACS Publications[4]: Article on the suppression of palladium-mediated homocoupling of boronic acids.

  • ACS Publications[27]: Article detailing Suzuki coupling reactions of halogenated pyrimidines.

  • ResearchGate[28]: Discussion on troubleshooting low-yielding Suzuki reactions.

  • Common Organic Chemistry[29]: Website providing examples of Suzuki reaction procedures.

  • Yoneda Labs[30]: A practical guide to Suzuki-Miyaura coupling, detailing common side reactions.

  • Wikipedia[31]: The Wikipedia entry for the Suzuki reaction, providing a general overview.

  • YouTube[2]: Video demonstrating a Suzuki coupling setup and workup, including filtration through Celite and column chromatography.

  • Rose-Hulman Institute of Technology[32]: Lab manual for a Suzuki coupling experiment with a detailed workup procedure.

  • Reddit[5]: Discussion about the formation of homocoupling byproducts in the presence of oxygen.

  • ResearchGate[6]: Figure caption describing impurities from a Suzuki reaction, including a homocoupling dimer attributed to adventitious oxygen.

Sources

Technical Support Center: Monitoring 2-Bromo-5-iodo-3-methoxypyridine Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving 2-Bromo-5-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of Thin-Layer Chromatography (TLC) in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound reactions.

Q1: Why are my spots streaking or "tailing" on the TLC plate?

A1: Streaking or tailing of spots on a TLC plate is a frequent issue, particularly with basic compounds like pyridine derivatives.[1][2] This phenomenon is primarily caused by strong interactions between the basic nitrogen atom in the pyridine ring and the acidic silanol groups on the surface of the silica gel stationary phase.[1]

Solutions:

  • Reduce Sample Concentration: Overloading the sample is a common cause of streaking.[2][3] Dilute your reaction mixture before spotting it on the TLC plate.

  • Add a Basic Modifier to the Mobile Phase: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent. A common practice is to add 0.1-1% triethylamine (Et3N) or a few drops of ammonium hydroxide to the solvent system.[4] This will neutralize the acidic sites on the silica, minimizing the strong interactions that cause tailing.

  • Use a Different Solvent System: The polarity of your solvent system might be inappropriate for your compound.[3] Experiment with different solvent systems to find one that provides better spot resolution.

  • Consider Alternative Stationary Phases: If streaking persists, consider using TLC plates with a different stationary phase, such as alumina or reverse-phase silica gel.

Q2: I can't see any spots on my TLC plate after development. What went wrong?

A2: The absence of spots on a TLC plate can be due to several factors, ranging from insufficient sample concentration to improper visualization techniques.

Solutions:

  • Increase Sample Concentration: The concentration of your analyte might be too low to be detected.[3] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[3]

  • Verify Your Visualization Method: this compound and its derivatives are often UV-active due to the aromatic pyridine ring.[5][6]

    • UV Light: The most common non-destructive method is using a UV lamp at 254 nm.[5][6] UV-active compounds will appear as dark spots against the fluorescent background of the TLC plate.[5][6]

    • Iodine Staining: Placing the developed TLC plate in a chamber with iodine crystals can visualize many organic compounds, which will appear as brown spots.[5][6][7][8][9]

    • Chemical Stains: If your compounds are not UV-active or do not stain well with iodine, you may need to use a chemical stain. A p-anisaldehyde stain can be a good general-purpose option, sensitive to many functional groups.[7] For acidic compounds, a bromocresol green stain can be effective.[7]

  • Check the Solvent Level in the Developing Chamber: If the solvent level is above the baseline where you spotted your sample, the compound will dissolve into the solvent pool instead of migrating up the plate.[3]

  • Ensure the Reaction Has Occurred: It is possible that the reaction has not proceeded, and there is no product to detect. Always run a co-spot of your starting material alongside your reaction mixture to confirm its consumption.

Q3: My starting material and product have very similar Rf values. How can I improve their separation?

A3: Poor separation between the starting material and the product is a common challenge in TLC analysis.

Solutions:

  • Optimize the Solvent System: This is the most critical factor for achieving good separation.

    • Adjust Polarity: If the spots are too high on the plate (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent. If the spots are too low (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent. An ideal Rf value is generally between 0.2 and 0.7.[10]

    • Try Different Solvents: Experiment with different solvent combinations. A mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane is a common starting point.[11] Sometimes, switching to a completely different solvent system, such as one containing toluene or ether, can provide better selectivity.[11]

  • Multiple Developments: Running the same TLC plate in the same solvent system multiple times can improve the separation of spots with close Rf values. Allow the plate to dry completely between each development.

  • Two-Dimensional (2D) TLC: This technique can help resolve compounds that are difficult to separate. Spot the sample in one corner of a square TLC plate and develop it in one solvent system. After drying, rotate the plate 90 degrees and develop it in a second, different solvent system.[1][12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound reactions?

A1: A good starting point for many organic compounds of "normal" polarity is a mixture of ethyl acetate and hexane.[4][11] A 10-50% ethyl acetate in hexane mixture is a reasonable initial system to try.[4] You can then adjust the ratio to optimize the separation. For more polar products, you might need to use a more polar solvent system, such as a small percentage of methanol in dichloromethane.[4]

Polarity of CompoundRecommended Starting Solvent System
Nonpolar5% Ethyl Acetate in Hexane or 100% Hexane[4]
Normal Polarity10-50% Ethyl Acetate in Hexane[4]
Polar5% Methanol in Dichloromethane or 100% Ethyl Acetate[4]
Very Polar1-10% of (10% NH4OH in Methanol) in Dichloromethane[4]
Q2: How do I properly prepare and run a TLC plate?

A2: Following a standardized procedure is key to obtaining reproducible TLC results.

Experimental Protocol: Running a TLC Plate
  • Plate Preparation: Lightly draw a pencil line about 1 cm from the bottom of the TLC plate. This is your baseline. Be careful not to scratch the silica surface.[13]

  • Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent. Use a capillary tube to spot a small amount onto the baseline.[13] If you are monitoring a reaction, it is crucial to spot the starting material, the reaction mixture, and a "co-spot" (a spot of both starting material and reaction mixture on top of each other) to aid in identification.[13]

  • Developing Chamber Preparation: Add your chosen solvent system to the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[13]

  • Development: Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[13]

  • Drying: Allow the solvent to completely evaporate from the plate before visualization.

Q3: How can I use TLC to determine if my reaction is complete?

A3: TLC is an excellent tool for monitoring the progress of a reaction. By comparing the spots of your starting material and reaction mixture over time, you can determine when the reaction is complete.

  • Spotting Strategy: On a single TLC plate, spot your starting material in one lane and your reaction mixture in an adjacent lane. A co-spot of both is also highly recommended.

  • Interpretation: As the reaction proceeds, the spot corresponding to your starting material should diminish in intensity, while a new spot corresponding to your product should appear. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.

Q4: What are some common visualization techniques for this compound and its derivatives?

A4: The aromatic nature of the pyridine ring makes these compounds amenable to several visualization methods.

Visualization MethodPrincipleProcedureBest For
UV Light (254 nm) Compounds with a UV chromophore (like an aromatic ring) will absorb UV light and appear as dark spots against the fluorescent background of the TLC plate.[5][6]Place the dried TLC plate under a UV lamp and observe the spots. Circle them with a pencil as they will disappear when the light is removed.[5]Aromatic and highly conjugated compounds.[6]
Iodine Chamber Iodine vapor forms colored complexes with many organic compounds.[6]Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Spots will appear as yellow-brown.[5][6]Unsaturated and aromatic compounds.[7][8]
p-Anisaldehyde Stain A chemical stain that reacts with various functional groups upon heating to produce colored spots.Dip the plate in the stain, gently heat with a heat gun until spots appear.[9]A wide range of functional groups, especially nucleophilic ones.[7]
Ninhydrin Stain Reacts with primary and secondary amines to produce colored spots.Dip the plate in the stain and gently heat.Amino acids and amines.[7] Useful for monitoring Buchwald-Hartwig amination reactions.[14]
Q5: My reaction is a Suzuki or Buchwald-Hartwig coupling. Are there any specific TLC considerations?

A5: Yes, cross-coupling reactions can have specific challenges for TLC monitoring.

  • Baseline Streaking from Catalysts/Ligands: Palladium catalysts and phosphine ligands can sometimes streak or remain at the baseline. It's important to know the TLC behavior of all your reagents.

  • Multiple Potential Products: These reactions can sometimes yield byproducts. Be observant of any unexpected spots appearing on your TLC plate.

  • Visualization of Amines: For Buchwald-Hartwig reactions, if your starting amine or product is not UV-active, a ninhydrin stain can be very effective for visualization.[14]

Visual Workflows and Diagrams

General TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sample Spot Sample(s) (SM, Rxn, Co-spot) prep_plate->spot_sample prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) develop_plate Develop Plate prep_chamber->develop_plate spot_sample->develop_plate mark_front Mark Solvent Front develop_plate->mark_front dry_plate Dry Plate mark_front->dry_plate visualize Visualize Spots (UV, Stain) dry_plate->visualize calculate_rf Calculate Rf Values & Interpret visualize->calculate_rf

Caption: A general workflow for performing Thin-Layer Chromatography.

Troubleshooting Decision Tree for TLC

TLC_Troubleshooting cluster_streaking Streaking/Tailing Spots cluster_no_spots No Spots Visible cluster_poor_sep Poor Separation start Problem with TLC? streaking Are spots streaking? start->streaking no_spots No spots visible? start->no_spots poor_sep Poor Separation? start->poor_sep dilute Dilute Sample streaking->dilute Yes add_base Add Et3N or NH4OH to eluent dilute->add_base change_solvent_streak Change Solvent System add_base->change_solvent_streak concentrate Concentrate Sample (multi-spot) no_spots->concentrate Yes change_vis Try Different Visualization Method concentrate->change_vis check_level Check Solvent Level change_vis->check_level adjust_polarity Adjust Solvent Polarity poor_sep->adjust_polarity Yes multi_develop Multiple Developments adjust_polarity->multi_develop two_d_tlc Try 2D-TLC multi_develop->two_d_tlc

Caption: A decision tree for troubleshooting common TLC problems.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Unknown. TLC Visualization Methods. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Strategic Cross-Coupling: 2-Bromo-5-iodo-3-methoxypyridine vs. Standard 2,5-Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Trisubstituted Pyridines

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone. Its presence in numerous FDA-approved drugs and high-performance materials underscores the importance of developing efficient and selective methods for its functionalization. While simple disubstituted pyridines are readily accessible, the synthesis of complex, non-symmetrical trisubstituted pyridines presents a significant challenge.[1] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for forging carbon-carbon and carbon-heteroatom bonds on such aromatic systems.[2][3][4]

This guide provides an in-depth comparison between the highly functionalized building block, 2-Bromo-5-iodo-3-methoxypyridine , and the more common class of 2,5-dihalopyridines . We will explore the fundamental principles of reactivity that govern these reactions and demonstrate through comparative data and detailed protocols how the specific arrangement of halogens and substituents in this compound enables a level of strategic control unattainable with simpler dihalopyridines.

Pillar 1: The Fundamental Principles of Reactivity in Cross-Coupling

To appreciate the strategic advantage of this compound, one must first grasp the core mechanistic principles of palladium-catalyzed cross-coupling. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

Catalytic_Cycle cluster_cycle General Pd-Catalyzed Cross-Coupling Cycle OA Oxidative Addition (Rate-Determining Step) PdII R¹-Pd(II)-X (Intermediate) TM Transmetalation PdII_R2 R¹-Pd(II)-R² (Intermediate) RE Reductive Elimination Pd0 Pd(0)L_n (Active Catalyst) RE->Pd0 Catalyst Regeneration Pd0->OA + R¹-X (Aryl Halide) PdII->TM + R²-M (Organometallic Reagent) PdII_R2->RE Forms R¹-R²

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The oxidative addition of the aryl halide to the Pd(0) complex is almost always the rate-determining step.[7] Its facility is directly related to the strength of the carbon-halogen (C-X) bond being broken. This single principle is the key to selective cross-coupling.

C-X Bond Dissociation Energies: The Reactivity Hierarchy

The site selectivity in polyhalogenated systems is governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds. A lower BDE corresponds to a weaker bond, which undergoes oxidative addition more readily.[8] The established reactivity trend is:

C–I > C–Br > C–Cl > C–F

This hierarchy is fundamental. In a molecule containing both an iodine and a bromine atom, the palladium catalyst will preferentially react with the carbon-iodine bond under appropriately controlled conditions.[8][9][10] This inherent difference in reactivity is the cornerstone of the synthetic strategy offered by this compound.

Electronic Effects of the Pyridine Ring and Substituents

The electronics of the pyridine ring also play a crucial role. The nitrogen atom is electron-withdrawing, creating a dipole moment and rendering the α-positions (C2 and C6) and the γ-position (C4) more electrophilic. Consequently, in many 2,5-dihalopyridines, oxidative addition is favored at the C2 position.[8][11]

The 3-methoxy group in our target molecule introduces a competing electronic effect. While oxygen is electronegative and withdraws electron density through the sigma bond (inductive effect), its lone pairs can donate electron density into the ring via resonance (a positive mesomeric effect).[12] This pi-donation increases electron density at the ortho (C2, C4) and para (C6) positions, potentially modulating the reactivity of the adjacent C2-Br bond.[13][14]

Pillar 2: Head-to-Head Comparison in Key Cross-Coupling Reactions

The true value of this compound is revealed in its performance against standard 2,5-dihalopyridines in widely used cross-coupling reactions. Its design allows for predictable, sequential functionalization that is difficult to achieve with substrates bearing identical or less differentiated halogens.

Sequential_Coupling start This compound step1 Reaction 1: Coupling at C5-Iodo (e.g., Suzuki, Sonogashira) start->step1 R¹-M, Pd Catalyst (Milder Conditions) intermediate 5-Substituted-2-bromo- 3-methoxypyridine step1->intermediate step2 Reaction 2: Coupling at C2-Bromo (e.g., Buchwald-Hartwig, Suzuki) intermediate->step2 R²-M, Pd Catalyst (Harsher Conditions) final 2,5-Disubstituted-3-methoxypyridine (Trisubstituted Product) step2->final

Caption: Strategic sequential functionalization of this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis due to its mild conditions and excellent functional group tolerance.[4][5]

FeatureThis compound2,5-Dibromopyridine (Typical 2,5-Dihalopyridine)
Primary Reactive Site C5-IodoC2-Bromo[11][15]
Typical Conditions Milder conditions (lower temp, shorter time) for first coupling.Requires forcing conditions to react at C5.
Selectivity Control Excellent and predictable site-selectivity for the C-I bond.Often gives mixtures of mono-C2, mono-C5, and di-substituted products. Selectivity is highly ligand-dependent.[11]
Synthetic Outcome Clean formation of the 5-aryl-2-bromo-3-methoxypyridine intermediate.Primarily forms 2-aryl-5-bromopyridine. Accessing the 5-aryl-2-bromo isomer is challenging.
Example Yield (Mono-arylation) Typically >90% at C5Highly variable; often <70% for C2 with C5 as minor product.

Causality Explained: For this compound, the vast difference in the BDEs of C-I vs. C-Br dictates the reaction site. For 2,5-dibromopyridine, the two C-Br bonds have similar BDEs, and selectivity is primarily governed by the more electrophilic C2 position, though this can sometimes be overridden with specialized, bulky ligands or unique catalyst systems.[16]

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for creating rigid molecular scaffolds.[17] The reactivity principles remain the same.

FeatureThis compound2,5-Dichloropyridine (Typical 2,5-Dihalopyridine)
Primary Reactive Site C5-IodoC2-Chloro
Reactivity Comparison The C-I bond reacts readily under standard Sonogashira conditions (Pd/Cu catalysis).[18][19]The C-Cl bond is significantly less reactive and often requires higher temperatures, stronger bases, and more specialized, electron-rich ligands.[19]
Selectivity Control Excellent selectivity for mono-alkynylation at the C5 position.Mono-alkynylation at C2 is typical, but over-reaction to the di-alkynylated product can be an issue. Selective reaction at C5 is extremely difficult.[20]
Synthetic Outcome Efficient synthesis of 5-alkynyl-2-bromo-3-methoxypyridine.Synthesis of 2-alkynyl-5-chloropyridine.

Causality Explained: The reactivity gap between C-I and C-Cl is even larger than that between C-I and C-Br. This makes the selective functionalization of this compound exceptionally clean, whereas chloro-pyridines are notoriously challenging substrates for Sonogashira couplings.[18][19]

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, which are ubiquitous in pharmaceuticals.[21][22] The reaction couples an aryl halide with a primary or secondary amine.

FeatureThis compound2-Bromo-5-chloropyridine (Typical 2,5-Dihalopyridine)
Primary Reactive Site C5-IodoC2-Bromo
Reactivity Comparison The C-I bond couples efficiently under standard Buchwald-Hartwig conditions. The C-Br bond requires more forcing conditions (higher temp, different ligand).The C-Br bond is more reactive than the C-Cl bond. Reaction occurs preferentially at C2.[11]
Selectivity Control High degree of control. Amination can be directed to C5, leaving the C2-Br intact for subsequent chemistry.Good selectivity for C2 over C5 is achievable. However, achieving amination at C5 while leaving C2 untouched is not straightforward.
Synthetic Outcome Clean synthesis of 5-amino-2-bromo-3-methoxypyridine derivatives.Synthesis of 2-amino-5-chloropyridine derivatives.

Causality Explained: The established halogen reactivity trend (I > Br > Cl) holds true for C-N coupling.[23] For this compound, this allows for a directed amination at C5. For a substrate like 2-bromo-5-chloropyridine, the reaction will favor the more labile C-Br bond at the electronically activated C2 position.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are representative examples designed to be self-validating. The choice of reagents, solvents, and conditions is based on established principles to maximize yield and selectivity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol details the selective coupling of an arylboronic acid to the C5 position of this compound.

Objective: To synthesize 2-Bromo-3-methoxy-5-(4-methoxyphenyl)pyridine.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

    • Rationale: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for a wide range of Suzuki couplings. The four phosphine ligands provide a stable complex that releases the active catalytic species in solution.

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene/Water (volume calculated for a 0.1 M concentration of the starting halide).

    • Rationale: The biphasic toluene/water system is effective for Suzuki couplings. The base (Na₂CO₃) is soluble in the aqueous phase, where it activates the boronic acid, while the organic components remain in the toluene phase.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Rationale: The relatively mild temperature of 80 °C is sufficient to activate the C-I bond without significantly promoting the undesired reaction at the more robust C-Br bond.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C5-Iodo Position

This protocol details the selective coupling of a terminal alkyne to the C5 position of this compound.

Objective: To synthesize 2-Bromo-3-methoxy-5-(phenylethynyl)pyridine.

Methodology:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen.

  • Reagent & Solvent Addition: Add degassed Tetrahydrofuran (THF) or Dioxane (0.1 M), followed by Phenylacetylene (1.1 equiv.) and a suitable amine base such as Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv.).

    • Rationale: The amine acts as both the base to deprotonate the terminal alkyne and often as a solvent or co-solvent. It also scavenges the HI generated during the reaction.[18]

  • Catalyst Addition: Under positive argon pressure, add Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.) and Copper(I) iodide (CuI) (0.05 equiv.).

    • Rationale: This is the classic catalyst system for Sonogashira coupling. The Pd complex facilitates the oxidative addition and reductive elimination steps, while the CuI co-catalyst is crucial for the transmetalation step by forming a copper acetylide intermediate.[18]

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete in 4-8 hours.

    • Rationale: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature, ensuring maximum selectivity over the C-Br bond.

  • Workup and Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove salts. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by flash column chromatography.

Conclusion

For the discerning synthetic chemist, the choice of starting material is a critical strategic decision. While standard 2,5-dihalopyridines are viable for certain applications, they often lack the predictable selectivity required for complex, multi-step syntheses. This compound distinguishes itself as a superior building block by leveraging the inherent and well-defined reactivity hierarchy of carbon-halogen bonds. Its unique substitution pattern provides a pre-programmed roadmap for sequential, site-selective functionalization, enabling the efficient and controlled construction of highly decorated trisubstituted pyridines. This level of control minimizes tedious optimization, reduces the formation of isomeric mixtures, and ultimately accelerates the discovery and development of novel chemical entities.

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A Researcher's Guide to Site-Selective Cross-Coupling: Comparing Bromo vs. Iodo Reactivity in 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the ability to precisely and selectively functionalize complex heterocyclic scaffolds is paramount. Dihalogenated pyridines, such as 2-Bromo-5-iodo-3-methoxypyridine, are powerful synthetic intermediates, offering two distinct reaction handles for sequential modification. However, unlocking their full potential requires a nuanced understanding of the reactivity differences between the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. This guide provides an in-depth comparison of their reactivity in palladium-catalyzed cross-coupling reactions, supported by fundamental principles and actionable experimental protocols.

The Decisive Factor: Bond Dissociation Energy

The selective reactivity of the C-I bond over the C-Br bond is fundamentally governed by their respective bond dissociation energies (BDEs). The BDE is the energy required to break a bond homolytically.[1][2] The C-I bond is significantly weaker and therefore more easily broken than the C-Br bond in aromatic systems. This difference is the cornerstone of achieving chemoselectivity in cross-coupling reactions.

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. The lower BDE of the C-I bond makes it the more reactive site for oxidative addition.[3][4][5]

This energy difference dictates that the initial, often rate-determining, step of most cross-coupling catalytic cycles—the oxidative addition of the aryl halide to a low-valent palladium(0) complex—will occur preferentially at the C-I position.[6][7][8][9][10] By carefully controlling reaction conditions, one can exploit this kinetic preference to functionalize the 5-position of this compound while leaving the 2-bromo position intact for subsequent transformations.

Visualizing the Catalytic Cycle and Selectivity

The preferential reaction at the C-I bond can be visualized within the context of a generic palladium-catalyzed cross-coupling cycle, such as a Suzuki-Miyaura reaction.

Suzuki_Coupling_Selectivity cluster_0 Catalytic Cycle cluster_1 Slower Pathway Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ox_Add_Br Oxidative Addition (C-Br) Pd(0)L2->Ox_Add_Br Pd(II)_I Ar(I)-Pd(II)(Br)-L2 Ox_Add->Pd(II)_I Faster (Lower BDE) Transmetal Transmetalation (R-B(OR)2) Pd(II)_I->Transmetal Pd(II)_R Ar(I)-Pd(II)(R)-L2 Transmetal->Pd(II)_R Red_Elim Reductive Elimination Pd(II)_R->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product Ar(I)-R Red_Elim->Product Substrate 2-Bromo-5-iodo- 3-methoxypyridine Substrate->Ox_Add Pd(II)_Br Ar(Br)-Pd(II)(I)-L2 Ox_Add_Br->Pd(II)_Br Slower (Higher BDE)

Figure 1: Selective Oxidative Addition. The catalytic cycle for a Suzuki coupling. The initial oxidative addition step is significantly faster at the C-I bond due to its lower bond dissociation energy.

Experimental Protocols for Site-Selective Functionalization

The following protocols provide starting points for the selective functionalization of this compound. Optimization may be required depending on the specific coupling partners.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[11][12][13] The higher reactivity of the C-I bond allows for selective coupling under mild conditions.[11]

Sonogashira_Workflow start Start reagents Combine: - this compound (1.0 eq) - Terminal Alkyne (1.1 eq) - Pd(PPh3)2Cl2 (2 mol%) - CuI (4 mol%) - Et3N (3.0 eq) start->reagents solvent Add Degassed Solvent (e.g., THF or Toluene) reagents->solvent reaction Stir at Room Temperature (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup purify Column Chromatography workup->purify product Product: 2-Bromo-3-methoxy-5-(alkynyl)pyridine purify->product

Figure 2: Sonogashira Coupling Workflow. A typical workflow for the selective functionalization of the iodo position.

Detailed Steps:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Add degassed solvent (e.g., THF or toluene).

  • Add triethylamine (Et3N, 3.0 eq) followed by the terminal alkyne (1.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAlkyneCatalyst SystemSolventTemp.Yield (%)
1PhenylacetylenePd(PPh3)2Cl2 / CuITHF/Et3NRT>90
2TrimethylsilylacetylenePd(PPh3)2Cl2 / CuIToluene/Et3NRT>95
Table 2: Representative Conditions for Selective Sonogashira Coupling.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction utilizing boronic acids or esters.[14] Similar to the Sonogashira reaction, milder conditions favor selective coupling at the C-I position.[15][16]

Detailed Steps:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.03 eq), and a base like K2CO3 or Cs2CO3 (2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H2O 4:1).[16]

  • Heat the mixture to 80 °C and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify via column chromatography.

EntryBoronic AcidCatalystBaseSolventTemp.Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O80 °C~85-95
24-Methoxyphenylboronic acidPdCl2(dppf)Cs2CO3DME/H2O80 °C~90
Table 3: Representative Conditions for Selective Suzuki-Miyaura Coupling.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position

The Buchwald-Hartwig amination enables the formation of C-N bonds.[17][18][19] The choice of ligand is critical in this reaction, but the inherent reactivity difference between C-I and C-Br still allows for selective amination.[20][21]

Detailed Steps:

  • Charge a sealable reaction tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).[21]

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2 eq) and degassed anhydrous toluene.

  • Seal the tube and heat to 80-100 °C, with stirring. Monitor the reaction's progress.

  • After completion, cool to room temperature, quench carefully with water, and extract the product.

  • Dry, concentrate, and purify the product by column chromatography.

EntryAmineCatalyst/LigandBaseSolventTemp.Yield (%)
1MorpholinePd2(dba)3 / XPhosNaOtBuToluene100 °C~80-90
2AnilinePd(OAc)2 / RuPhosLHMDSDioxane90 °C~85
Table 4: Representative Conditions for Selective Buchwald-Hartwig Amination.

Functionalizing the C-Br Bond

Once the more reactive C-I position has been functionalized, the remaining C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system, to overcome the higher activation energy of C-Br bond cleavage.[21] This sequential, site-selective approach allows for the efficient and controlled synthesis of complex, polysubstituted pyridine derivatives from a single, versatile starting material.

Conclusion

The differential reactivity between the iodo and bromo substituents in this compound is a powerful tool for synthetic chemists. Grounded in the fundamental principle of bond dissociation energies, the preferential reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions is both predictable and experimentally verifiable. By employing the mild conditions outlined in the provided protocols, researchers can selectively functionalize the 5-position, reserving the less reactive 2-bromo position for subsequent transformations. This strategic approach streamlines the synthesis of complex molecules, providing a robust and efficient pathway for drug discovery and development.

References

  • Milstein, D., & Stille, J. K. (1979). Mechanisms of oxidative addition of organic halides to palladium(0) and palladium(II) complexes. Journal of the American Chemical Society, 101(17), 4992-4998. Available from: [Link]

  • Senn, H. M., & Ziegler, T. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 24(21), 5049-5058. Available from: [Link]

  • Goossen, L. J., & Karch, R. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(7), 1596-1605. Available from: [Link]

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6450. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. Available from: [Link]

  • Chemguide. (n.d.). An introduction to bond energy and bond length. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.

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A Senior Application Scientist's Guide to the Characterization and Comparative Functionalization of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Value of 2-Bromo-5-iodo-3-methoxypyridine in Synthesis

The pyridine scaffold is a cornerstone of modern drug discovery, and its strategic functionalization is key to modulating pharmacological activity and pharmacokinetic properties.[1] The title compound, this compound, is of particular interest due to its trifecta of functional handles: a methoxy group, a bromine atom, and an iodine atom. This arrangement offers a powerful platform for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures from a single, versatile starting material. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the lynchpin of its synthetic utility, allowing for programmed, regioselective derivatization.

Physicochemical Properties
PropertyValueSource
CAS Number 1131335-43-7
Molecular Formula C₆H₅BrINO
Molecular Weight 313.92 g/mol
Appearance Solid
Storage Store at 2-8°C in a dark place under an inert atmosphere.

Synthesis of this compound: A Proposed Route

The following multi-step synthesis is a logical and experimentally sound approach, drawing from protocols for similar compounds.

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Halogenation cluster_1 Step 2: Iodination cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: O-Methylation A 2-Amino-3-hydroxypyridine B 2-Amino-5-bromo-3-hydroxypyridine A->B N-Bromosuccinimide (NBS) C 2-Amino-5-bromo-3-iodo-3-hydroxypyridine B->C Iodine monochloride (ICl) or NIS D 2-Bromo-5-iodo-3-hydroxypyridine C->D 1. NaNO2, HBr 2. Heat E This compound D->E Methyl Iodide (CH3I), Base (e.g., K2CO3)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: O-Methylation of a Halogenated 3-Hydroxypyridine (Analogous Protocol)

This protocol is adapted from the synthesis of 2-bromo-6-iodo-3-methoxypyridine and serves as a strong starting point for the final step of the proposed synthesis.[2]

  • Reaction Setup: To a solution of 2-bromo-5-iodo-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.2 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization: An Expert's Analysis

Experimental spectra for this compound are not available in the searched literature. However, a detailed and reliable prediction of its spectroscopic features can be made by comparative analysis with its isomers, such as 2-bromo-5-methoxypyridine.[3]

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-4: This proton will likely appear as a doublet.

  • H-6: This proton will also appear as a doublet.

The chemical shifts will be influenced by the electronic effects of the three substituents. The methoxy group is electron-donating, while the bromine and iodine atoms are electron-withdrawing.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum should display six distinct signals:

  • Five signals for the carbons of the pyridine ring. The carbons directly attached to the halogens (C-2 and C-5) will show characteristic shifts due to the heavy atom effect. The carbon attached to the methoxy group (C-3) will be shielded, while the remaining carbons (C-4 and C-6) will appear in the typical aromatic region.

  • One signal for the methoxy carbon, which will be the most upfield signal.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak [M]⁺. A characteristic isotopic pattern will be observed due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one iodine atom (¹²⁷I). Key fragmentation patterns would likely involve the loss of the methoxy group, bromine, and iodine.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

  • C-H stretching from the aromatic ring.

  • C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • C-O-C stretching from the methoxy group.

  • C-Br and C-I stretching vibrations in the fingerprint region.

Comparative Derivatization: A Guide to Site-Selective Cross-Coupling

The synthetic power of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl, making the C-5 position (iodine) significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-2 position (bromine). This allows for highly selective sequential functionalization.

G cluster_0 Selective Coupling at C5 (Iodo position) cluster_1 Subsequent Coupling at C2 (Bromo position) start This compound C-I at C5 C-Br at C2 suzuki_I Suzuki Coupling (ArB(OH)2) Pd catalyst, Base Mild Conditions start:f0->suzuki_I sonogashira_I Sonogashira Coupling (Terminal Alkyne) Pd/Cu catalyst, Base Mild Conditions start:f0->sonogashira_I product1 5-Aryl-2-bromo-3-methoxypyridine suzuki_I->product1 product2 5-Alkynyl-2-bromo-3-methoxypyridine sonogashira_I->product2 suzuki_Br Suzuki Coupling (Ar'B(OH)2) Pd catalyst, Base Forcing Conditions product3 2,5-Diaryl-3-methoxypyridine suzuki_Br->product3 sonogashira_Br Sonogashira Coupling (Terminal Alkyne') Pd/Cu catalyst, Base Forcing Conditions product4 5-Aryl-2-alkynyl-3-methoxypyridine sonogashira_Br->product4 product1->suzuki_Br product1->sonogashira_Br

Caption: Site-selective cross-coupling strategy for this compound.

A. Selective Suzuki-Miyaura Coupling at the C-5 Position

To achieve selective mono-functionalization at the more reactive C-5 iodo position, mild reaction conditions are employed.

Comparative Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemperature (°C)Time (h)Expected Outcome
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O804-12Good to excellent yield of 5-aryl-2-bromo-3-methoxypyridine.
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-906-16High yield, good for a broad range of boronic acids.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂ORoom Temp - 6012-24Excellent for challenging or sterically hindered boronic acids.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To a flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

B. Selective Sonogashira Coupling at the C-5 Position

Similar to the Suzuki coupling, milder conditions will favor the reaction at the C-I bond.

Comparative Reaction Conditions for Sonogashira Coupling

Catalyst SystemBaseSolventTemperature (°C)Time (h)Expected Outcome
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF or DMFRoom Temp - 502-8High yield of 5-alkynyl-2-bromo-3-methoxypyridine.
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDioxane60-804-12Effective for a variety of terminal alkynes.
Experimental Protocol: Selective Sonogashira Coupling
  • Reaction Setup: In a flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper(I) iodide (CuI, 0.06 eq).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., triethylamine, Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature, monitoring for completion.

  • Workup and Purification: Upon completion, filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

C. Sequential Functionalization at the C-2 Position

Once the C-5 position has been selectively functionalized, the remaining C-Br bond can be reacted under more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system) to install a second, different substituent. This sequential approach allows for the creation of a diverse library of 2,5-disubstituted 3-methoxypyridine derivatives.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for synthetic chemists. Its strategic arrangement of reactive sites allows for a programmed and site-selective approach to the synthesis of complex polysubstituted pyridines. The ability to perform sequential Suzuki-Miyaura and Sonogashira couplings with high regioselectivity opens up a vast chemical space for exploration in drug discovery and materials science. This guide provides a solid foundation for the synthesis, characterization, and strategic derivatization of this important intermediate, empowering researchers to unlock its full synthetic potential.

References

  • Pipzine Chemicals. This compound | CAS 887144-97-8. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Selective Coupling of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-5-iodo-3-methoxypyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the vast array of functionalized pyridines, this compound stands out as a particularly valuable and versatile building block. Its utility is derived from the presence of two distinct halogen atoms, bromine and iodine, at the C-2 and C-5 positions, respectively. This structural feature is not a redundancy but a strategic advantage, enabling chemists to perform sequential, site-selective cross-coupling reactions.

The fundamental principle governing this selectivity lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[1][2] By carefully selecting the catalyst system and controlling reaction conditions, one can selectively functionalize the C-5 position, leaving the C-2 bromine intact for subsequent transformations. This guide provides a comparative analysis of catalytic systems for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to inform catalyst selection and empower researchers to achieve high yields and exquisite regioselectivity.

The Mechanistic Cornerstone: Why C-I Reacts Before C-Br

The success of any selective cross-coupling strategy hinges on a clear understanding of the underlying reaction mechanism. Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The initial and often rate-determining step is the oxidative addition, where the aryl halide reacts with a low-valent palladium(0) species to form a palladium(II) intermediate.[4][5] The activation energy for this step is directly related to the strength of the carbon-halogen bond being broken. The bond dissociation energies follow the trend C-Br > C-I. Consequently, the oxidative addition at the C-I bond of this compound occurs at a significantly faster rate than at the C-Br bond, forming the basis for kinetic selectivity.[1][6]

sub This compound + Pd(0) Catalyst ci_path Oxidative Addition at C-I Bond sub->ci_path Favored Pathway (Lower Activation Energy) cbr_path Oxidative Addition at C-Br Bond sub->cbr_path Disfavored Pathway (Higher Activation Energy) ci_intermediate C-5 Coupled Intermediate ci_path->ci_intermediate cbr_intermediate C-2 Coupled Intermediate cbr_path->cbr_intermediate

Caption: Logical diagram illustrating the kinetic preference for C-I bond activation.

By employing milder reaction conditions—such as lower temperatures and shorter reaction times—chemists can exploit this reactivity difference to isolate the C-5 coupled product in high yield.

Comparative Analysis of Catalytic Systems for C-5 Selective Coupling

The choice of catalyst, specifically the ligand coordinated to the palladium center, is paramount for achieving high efficiency and selectivity. The ligand modulates the steric and electronic properties of the catalyst, influencing its stability and reactivity in each step of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is one of the most robust methods for creating biaryl and heteroaryl structures.[5][7] For a substrate like this compound, selecting the right catalyst ensures that the C(sp²)-C(sp²) bond forms selectively at the 5-position.

Table 1: Comparative Performance of Catalysts for Selective Suzuki-Miyaura Coupling at the C-5 Position

Catalyst System (Precursor / Ligand) Base Solvent Temp (°C) Approx. Yield (%) Key Remarks
Pd(PPh₃)₄ K₂CO₃, K₃PO₄ Toluene/H₂O, Dioxane/H₂O 80-100 85-95 The classic, cost-effective choice for routine couplings. Reliable and widely available.[2][8]
PdCl₂(dppf) Cs₂CO₃, K₃PO₄ DMF, Dioxane 90-110 88-96 Highly effective for a broad range of boronic acids; the dppf ligand offers good stability.[2][3]
Pd(OAc)₂ / SPhos K₃PO₄, Cs₂CO₃ Toluene/H₂O, Dioxane 80-110 >95 A state-of-the-art Buchwald ligand system. SPhos is bulky and electron-rich, promoting high catalytic activity, often allowing for lower catalyst loading and temperature.[2][8]

| Pd-PEPPSI-IPr | K₂CO₃, K₃PO₄ | THF, Dioxane | 60-80 | >95 | An N-heterocyclic carbene (NHC) based pre-catalyst. Offers excellent stability and high turnover numbers, particularly for challenging or sterically hindered substrates.[9] |

Expertise in Action: While Pd(PPh₃)₄ is a dependable workhorse, its dissociation in solution can lead to catalyst deactivation over time. For more challenging or acid-sensitive substrates, pre-catalysts like PdCl₂(dppf) or advanced ligand systems like SPhos are superior. The bulky nature of SPhos facilitates the final reductive elimination step, accelerating catalyst turnover and often leading to cleaner reactions with higher yields.[9]

pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-I pd0->pd2_oxid Oxidative Addition (R¹-I) pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans Transmetalation (R²-B(OR)₂) product R¹-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system.[10][11] The reactivity trend (I > Br) is particularly pronounced here, making selective C-5 alkynylation highly feasible.[6][12]

Table 2: Comparative Performance of Catalysts for Selective Sonogashira Coupling at the C-5 Position

Catalyst System (Pd / Cu) Base Solvent Temp (°C) Approx. Yield (%) Key Remarks
PdCl₂(PPh₃)₂ / CuI Et₃N, DIPEA THF, DMF 25-60 85-95 The classic and most common system; highly effective and reliable for a wide range of alkynes.[3][10]
Pd(PPh₃)₄ / CuI Et₃N THF 25-50 85-95 An alternative Pd(0) source, often used when the Pd(II) precursor is slow to be reduced in situ.[2]
Pd(OAc)₂ / XPhos / CuI Cs₂CO₃ Dioxane 60-80 >90 A modern, bulky ligand system that can be effective in cases where the classic catalysts fail, particularly with challenging substrates.

| Copper-Free Systems (e.g., Pd(OAc)₂ / P(t-Bu)₃) | Cs₂CO₃ | Dioxane, NMP | 60-100 | >90 | Avoids homocoupling of the alkyne (Glaser coupling), a common side reaction with copper catalysts. Requires a highly active, bulky phosphine ligand.[6][12] |

Trustworthiness Through Causality: The role of the copper(I) co-catalyst is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[10] While effective, this can also promote the undesirable oxidative homocoupling of the terminal alkyne. In syntheses where this side product is problematic or difficult to separate, a copper-free protocol is the superior choice, despite potentially requiring higher temperatures or more expensive ligands.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[13][14] This reaction is highly sensitive to the choice of ligand, as the ligand must facilitate both the oxidative addition and the reductive elimination of the often-bulky amine.

Table 3: Comparative Performance of Catalysts for Selective Buchwald-Hartwig Amination at the C-5 Position

Catalyst System (Precursor / Ligand) Base Solvent Temp (°C) Approx. Yield (%) Key Remarks
Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 80-110 80-90 A "second-generation" system, effective for coupling primary and some secondary amines.[13]
Pd(OAc)₂ / Xantphos Cs₂CO₃ Dioxane, Toluene 90-110 85-98 Xantphos is a wide bite-angle ligand, excellent for preventing catalyst decomposition and promoting reductive elimination.[2][15]
Pd₂(dba)₃ / RuPhos K₃PO₄, NaOt-Bu Dioxane, Toluene 80-100 >95 RuPhos is a highly active, electron-rich biaryl phosphine ligand, excellent for coupling a wide range of primary and secondary amines, including hindered ones.

| Pd(OAc)₂ / BrettPhos | K₂CO₃, K₃PO₄ | t-Amyl alcohol | 80-110 | >95 | Another state-of-the-art Buchwald ligand, particularly effective for coupling ammonia equivalents or hindered primary amines. |

Authoritative Grounding: The evolution of Buchwald-Hartwig amination catalysts from simple phosphines to bidentate ligands (like BINAP and Xantphos) and then to highly sophisticated, sterically demanding monophosphine biaryl ligands (like RuPhos and BrettPhos) was driven by the need to expand the substrate scope and increase reaction efficiency.[13][16] These advanced ligands create a sterically crowded coordination sphere around the palladium, which promotes the difficult C-N reductive elimination step and prevents the formation of inactive catalyst species.[15]

Validated Experimental Protocols

The following generalized protocols are provided as robust starting points for achieving selective C-5 functionalization. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and optimal performance.

start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Halopyridine, Coupling Partner, Base, & Catalyst System setup->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent reaction Heat to Desired Temp & Stir solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Pure C-5 Coupled Product purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/Water (4:1 mixture, degassed).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[2]

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-5 Position
  • Materials: this compound (1.0 equiv), Terminal alkyne (1.1 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Triethylamine (Et₃N, 3.0 equiv), Anhydrous THF.

  • Procedure:

    • To a dry Schlenk flask under argon, add PdCl₂(PPh₃)₂ and CuI.

    • Add anhydrous, degassed THF and triethylamine. Stir for 5 minutes.

    • Add the terminal alkyne, followed by this compound.[17]

    • Stir the reaction at room temperature or heat gently to 40-60 °C, monitoring progress by TLC or LC-MS.

    • Once complete, filter the mixture through a pad of Celite®, washing with THF or ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.[10]

Protocol 3: Selective Buchwald-Hartwig Amination at the C-5 Position
  • Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 equiv), Anhydrous Toluene.

  • Procedure:

    • In a glovebox or under a strong counterflow of argon, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a Schlenk tube.

    • Add this compound, followed by anhydrous toluene and the amine.[2]

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound is a testament to the power and precision of modern palladium catalysis. The inherent reactivity difference between the C-I and C-Br bonds provides a reliable handle for regioselective coupling at the C-5 position. For routine Suzuki and Sonogashira couplings, classic catalyst systems like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂/CuI offer a cost-effective and dependable solution. However, to tackle more challenging substrates, achieve higher efficiencies, or broaden the scope of the Buchwald-Hartwig amination, the use of advanced catalyst systems employing bulky, electron-rich biaryl phosphine ligands such as SPhos , Xantphos , or RuPhos is highly recommended. These systems represent the cutting edge of catalyst design, providing superior activity and stability that can significantly streamline complex synthetic routes. By understanding the mechanistic principles and leveraging the comparative data presented, researchers can confidently select the optimal catalyst to unlock the full synthetic potential of this valuable dihalopyridine building block.

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
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  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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  • 5-Bromo-2-iodo-3-methoxypyridine. Smolecule.
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A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-5-iodo-3-methoxypyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of complex heterocyclic intermediates is a cornerstone of innovation. 2-Bromo-5-iodo-3-methoxypyridine is a valuable building block in the synthesis of novel therapeutics, owing to its unique substitution pattern that allows for selective functionalization. This guide provides an in-depth, objective comparison of synthetic routes to this key intermediate, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Importance of this compound

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of a methoxy group, a bromine atom, and an iodine atom on the pyridine ring of this compound offers a versatile platform for diversification. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The methoxy group, a common bioisostere in drug design, can influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will dissect the most practical synthetic strategies to access this important building block, focusing on a multi-step linear synthesis and exploring potential alternative approaches. We will delve into the causality behind the chosen reaction conditions and provide detailed, actionable protocols.

Comparative Analysis of Synthetic Routes

The most logical and widely applicable approach to the synthesis of this compound is a linear three-step sequence starting from the readily available 3-hydroxypyridine. This strategy relies on a sequential halogenation and methylation strategy. We will also discuss a potential alternative route for comparison.

Table 1: Comparison of Key Synthetic Routes

RouteStarting MaterialKey TransformationsOverall Yield (Estimated)Key AdvantagesKey Challenges
Primary Route: Linear Synthesis 3-Hydroxypyridine1. Electrophilic Bromination2. O-Methylation3. Electrophilic Iodination40-50%Utilizes readily available starting materials; well-established reaction classes.Multi-step process; requires careful control of regioselectivity in halogenation steps.
Alternative Route 1: From 2-Nitro-3-methoxypyridine 2-Nitro-3-methoxypyridine1. Bromination (Nitro displacement)2. Electrophilic IodinationVariablePotentially shorter route.Starting material may be less accessible; harsh conditions for nitro displacement.

Primary Synthetic Route: A Step-by-Step Validation

This section provides a detailed breakdown of the recommended linear synthesis, including step-by-step protocols and mechanistic explanations.

Workflow of the Primary Synthetic Route

A 3-Hydroxypyridine B Step 1: Bromination A->B Br2, NaOH C 2-Bromo-3-hydroxypyridine B->C D Step 2: Methylation C->D CH3I, Base E 2-Bromo-3-methoxypyridine D->E F Step 3: Iodination E->F NIS or I2/Oxidant G This compound F->G

Caption: Linear synthesis of this compound.

Step 1: Electrophilic Bromination of 3-Hydroxypyridine

Causality: The hydroxyl group at the 3-position of the pyridine ring is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 3-hydroxypyridine, the 2- and 6-positions are ortho, and the 4-position is para. The bromination is typically carried out under basic conditions to generate the more nucleophilic pyridinolate anion, which enhances the rate of electrophilic attack. The regioselectivity for the 2-position is generally favored due to a combination of electronic and steric factors.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxypyridine (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.).

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add bromine (1.05 eq.) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully adjust the pH of the solution to 7 using a suitable acid (e.g., 6M HCl).

  • The precipitated product, 2-bromo-3-hydroxypyridine, is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Table 2: Comparison of Bromination Conditions

ParameterMethod A
Reagents 3-Hydroxypyridine, Br₂, NaOH
Solvent Water
Temperature 0-10 °C
Reaction Time 2-3 hours
Yield 70-80%
Step 2: O-Methylation of 2-Bromo-3-hydroxypyridine

Causality: The hydroxyl group of 2-bromo-3-hydroxypyridine is alkylated to a methoxy group. This is a standard Williamson ether synthesis. A strong base is required to deprotonate the hydroxyl group to form the corresponding alkoxide, which then acts as a nucleophile to attack the methylating agent, typically methyl iodide. The choice of base and solvent can influence the reaction efficiency and yield.

Experimental Protocol:

  • To a stirred suspension of a suitable base (e.g., potassium carbonate, 1.5 eq., or sodium hydride, 1.1 eq.) in an anhydrous solvent (e.g., DMF or acetone) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-hydroxypyridine (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise.

  • Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 2-bromo-3-methoxypyridine, can be purified by column chromatography on silica gel.

Table 3: Comparison of Methylation Conditions

ParameterMethod AMethod B
Reagents 2-Bromo-3-hydroxypyridine, CH₃I, K₂CO₃2-Bromo-3-hydroxypyridine, CH₃I, NaH
Solvent AcetoneDMF
Temperature RefluxRoom Temperature
Reaction Time 4 hours2 hours
Yield ~85%~90%
Step 3: Electrophilic Iodination of 2-Bromo-3-methoxypyridine

Causality: The final step involves the introduction of an iodine atom at the 5-position of the pyridine ring. The methoxy group at the 3-position is an activating group, and the bromine at the 2-position is a deactivating group. The directing effect of the methoxy group will favor electrophilic substitution at the 4- and 6-positions. However, the 5-position becomes the most accessible site for iodination due to the combined electronic and steric influences of the existing substituents. Common iodinating agents for such transformations include N-iodosuccinimide (NIS) or a combination of molecular iodine with an oxidizing agent.

Experimental Protocol (Proposed):

  • In a round-bottom flask, dissolve 2-bromo-3-methoxypyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (1.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, this compound, is purified by column chromatography on silica gel.

Table 4: Iodination Reagents and Conditions

ParameterProposed Method
Reagents 2-Bromo-3-methoxypyridine, N-Iodosuccinimide (NIS)
Solvent Acetonitrile
Temperature Room Temperature to 50 °C
Reaction Time 12-24 hours
Estimated Yield 60-70%
Validation of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 5: Expected Analytical Data for this compound

AnalysisExpected Results
¹H NMR Aromatic protons will appear as distinct signals in the aromatic region, with chemical shifts and coupling constants consistent with the substitution pattern. A singlet for the methoxy protons will be observed around 3.8-4.0 ppm.
¹³C NMR The spectrum will show six distinct signals for the pyridine ring carbons and one for the methoxy carbon, with chemical shifts influenced by the electronegative halogen substituents.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the product, along with a characteristic isotopic pattern for the presence of one bromine atom.

Alternative Synthetic Strategies

While the linear synthesis is a robust approach, it is valuable to consider alternative strategies that may offer advantages in specific contexts.

Alternative Route 1: From 2-Nitro-3-methoxypyridine

This route involves the direct bromination of 2-nitro-3-methoxypyridine, where the nitro group is displaced by a bromine atom. This is followed by the iodination of the resulting 2-bromo-3-methoxypyridine as described in the primary route.

Workflow of Alternative Route 1

A 2-Nitro-3-methoxypyridine B Step 1: Bromination A->B HBr, Heat C 2-Bromo-3-methoxypyridine B->C D Step 2: Iodination C->D NIS or I2/Oxidant E This compound D->E

A Spectroscopic Journey: The Synthesis of 2-Bromo-5-iodo-3-methoxypyridine and the Telltale Signatures of Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science research, the precise synthesis and unambiguous identification of novel compounds are paramount. 2-Bromo-5-iodo-3-methoxypyridine, a highly functionalized heterocyclic compound, serves as a critical building block in the development of innovative molecular architectures. Its synthesis involves a multi-step pathway, and at each stage, spectroscopic analysis provides an indispensable tool for monitoring the transformation and confirming the identity and purity of the intermediates and the final product. This guide offers an in-depth spectroscopic comparison of this compound with its key precursors, providing researchers, scientists, and drug development professionals with the experimental data and foundational knowledge to navigate this synthetic route with confidence.

The Synthetic Pathway: From Simple Pyridines to a Multifunctional Target

The journey to this compound begins with readily available pyridine derivatives. A common synthetic route involves the strategic introduction of bromo, iodo, and methoxy functionalities onto the pyridine ring. Understanding the spectroscopic characteristics of each precursor is crucial for verifying the success of each synthetic step. The precursors we will examine in this guide are:

  • 3-Methoxypyridine: The foundational pyridine ring with a methoxy substituent.

  • 2-Bromo-3-pyridinol: The precursor that introduces the bromine atom and a hydroxyl group, which is then methylated.

  • 2-Bromo-3-methoxypyridine: The direct precursor to the final product, lacking only the iodine atom.

The following diagram illustrates the synthetic relationship between these compounds.

G cluster_0 Synthetic Pathway A 3-Methoxypyridine C 2-Bromo-3-methoxypyridine A->C Bromination B 2-Bromo-3-pyridinol B->C Methylation D This compound C->D Iodination

The Cutting Edge of Cancer Therapeutics: A Comparative Guide to Novel PI3K/mTOR Inhibitors Synthesized from a Methoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective cancer therapies, the strategic design of small molecule inhibitors targeting critical cell signaling pathways remains a cornerstone of modern drug discovery. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention. This guide provides an in-depth comparison of a novel class of sulfonamide methoxypyridine derivatives, synthesized from a versatile 2-bromo-5-methoxypyridine precursor, against established clinical and preclinical alternatives. We will delve into the synthetic rationale, present detailed experimental protocols, and objectively analyze the biological activity data that positions these compounds as promising next-generation anticancer agents.

The Rationale: Dual Inhibition of PI3K and mTOR

The Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) are two key nodes in a signaling cascade that, when hyperactivated, drives tumorigenesis. While inhibitors targeting individual components of this pathway have been developed, they often suffer from limited efficacy due to feedback loops and pathway crosstalk. For instance, inhibiting mTORC1 can lead to a feedback activation of PI3K signaling. Therefore, a strategy employing dual inhibitors that simultaneously block both PI3K and mTOR can lead to a more profound and durable shutdown of this oncogenic pathway, potentially overcoming resistance mechanisms and improving therapeutic outcomes.[1]

The 2-Bromo-5-iodo-3-methoxypyridine scaffold and its derivatives serve as valuable starting materials in medicinal chemistry. The strategic placement of bromo, iodo, and methoxy groups on the pyridine ring offers multiple reactive sites for chemical modification through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling, enabling the synthesis of diverse and complex molecular architectures. A recent study by Gong et al. highlighted the potential of this scaffold by synthesizing a series of potent sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.

Synthesis of Novel Inhibitors: A Strategic Approach

The synthesis of the target sulfonamide methoxypyridine derivatives originates from 5-bromo-2-methoxypyridin-3-amine, a direct derivative of the topic compound's chemical family. The general synthetic route is a multi-step process designed for versatility and efficiency.

G cluster_synthesis Synthetic Workflow start 5-Bromo-2-methoxypyridin-3-amine step1 Condensation with Substituted Benzenesulfonyl Chloride start->step1 intermediate1 N-(5-bromo-2-methoxypyridin-3-yl) benzenesulfonamide Intermediate step1->intermediate1 step2 Miyaura Borylation intermediate1->step2 intermediate2 Boronate Ester Intermediate step2->intermediate2 step3 Suzuki Coupling with Aryl/Heteroaryl Halides intermediate2->step3 final_product Final Sulfonamide Methoxypyridine Derivatives (e.g., Compound 22c) step3->final_product

Caption: General synthetic workflow for novel PI3K/mTOR inhibitors.

This strategic workflow allows for the late-stage introduction of various aryl and heteroaryl moieties via the Suzuki coupling, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies. The causality behind this choice is clear: it allows chemists to rapidly explore how different substituents on the "eastern" portion of the molecule affect its binding affinity and selectivity for the kinase targets.

Performance Comparison: Novel Derivatives vs. Established Inhibitors

The true measure of a novel compound lies in its performance against established players. We compare the biological activity of the standout derivative, Compound 22c , with two well-characterized dual PI3K/mTOR inhibitors: Omipalisib (GSK2126458) and Gedatolisib (PF-05212384) .

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 IC₅₀ (nM)MCF-7 IC₅₀ (nM)
Compound 22c (Novel) 0.2223~10~30
Omipalisib 0.0190.18 (mTORC1) / 0.3 (mTORC2)103.0
Gedatolisib 0.41.6Not Reported13

Data for Compound 22c is based on Gong et al. and related guides.[1] Data for Omipalisib and Gedatolisib is compiled from publicly available sources.[1][2][3]

Analysis of Performance:

  • Potency: The novel Compound 22c demonstrates exceptional potency against PI3Kα, with an IC₅₀ of 0.22 nM. While Omipalisib is approximately 10-fold more potent against PI3Kα, Compound 22c is about 2-fold more potent than Gedatolisib.[1][2] Against mTOR, both Omipalisib and Gedatolisib are more potent than Compound 22c.

  • Cellular Activity: In cellular anti-proliferative assays, Compound 22c shows potent activity against the HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Its activity against HCT-116 is comparable to that of Omipalisib. This is a critical finding, as it demonstrates that the high enzymatic potency translates into effective inhibition of cancer cell growth.

  • Significance: The development of Compound 22c is significant because it provides a new chemical scaffold for potent dual PI3K/mTOR inhibition. While not surpassing the benchmark compound Omipalisib in all in vitro metrics, it demonstrates a highly desirable activity profile and represents a valuable lead for further optimization to potentially improve mTOR inhibition, pharmacokinetic properties, and overall therapeutic index.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The synthesized compounds exert their anticancer effects by inhibiting the kinase activity of PI3K and mTOR, thereby blocking downstream signaling that promotes cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Novel Methoxypyridine Derivatives (e.g., Compound 22c), Omipalisib, Gedatolisib Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 2-Bromo-5-iodo-3-methoxypyridine, a halogenated pyridine derivative, serves as a valuable building block in medicinal chemistry. However, its structure necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

The causality behind these stringent disposal protocols is rooted in the chemical nature of halogenated pyridines. The presence of bromine, iodine, and a pyridine ring classifies this compound as a hazardous substance. Such compounds can pose risks to human health through irritation and potential toxicity, and they can persist in the environment if not properly neutralized.[1][2][3][4] Therefore, adherence to these procedures is not merely a matter of compliance but a fundamental aspect of responsible research.

Immediate Safety Profile: At-a-Glance

Before handling or preparing for disposal, it is crucial to be aware of the immediate hazards associated with this compound and its structural analogs. This table summarizes the critical safety information.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[1][2]Chemical-resistant gloves (e.g., Butyl rubber, Viton®), fully-buttoned lab coat.[5]
Eye Irritation Causes serious eye irritation.[1][2]OSHA-approved safety goggles or a face shield.[2][6]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or fumes.[1][2]Work within a certified chemical fume hood.[5][7]
Acute Oral Toxicity May be harmful if swallowed.[6][8][9]Do not eat, drink, or smoke in the laboratory.
Environmental Hazard Halogenated organic compounds are regulated as hazardous waste.[10][11]Prevent release into the environment.[1][12]

Regulatory Imperative: Why Special Disposal is Required

This compound falls under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste. This is due to two key features of its structure:

  • Pyridine Derivative: Pyridine and its derivatives are listed as hazardous wastes (EPA waste code F005), necessitating specific disposal pathways.[4][13][14]

  • Halogenated Organic Compound (HOC): The presence of bromine and iodine atoms classifies it as a HOC. The EPA strictly regulates the land disposal of HOCs to prevent environmental contamination.[10][11][15]

Consequently, this compound must not be disposed of via standard trash or poured down the sanitary sewer. It must be collected, labeled, and transferred to a licensed hazardous waste disposal facility, typically through your institution's Environmental Health & Safety (EH&S) department.[5][16]

Core Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (Pure compound, contaminated labware, or solutions) segregate Segregate as Halogenated Organic Waste start->segregate container Select Compatible Container (Glass or HDPE, airtight lid) segregate->container label Label Container Correctly ('Hazardous Waste', full chemical name, constituent percentages) container->label storage Store Safely in Satellite Accumulation Area (SAA) label->storage request Request Waste Pickup (Contact EH&S Office) storage->request

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for ensuring safe and compliant disposal from the point of generation to final pickup.

Step 1: Waste Segregation and Containerization
  • Identify Waste Streams: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (pipette tips, vials, gloves, filter paper).

  • Segregate at the Source: Designate a specific waste container for halogenated organic waste .[3][17] Do not mix with non-halogenated solvents or aqueous waste, as this complicates the disposal process and increases costs.[17]

  • Select a Compatible Container:

    • For liquid waste (solutions), use a sealable, airtight container made of glass or high-density polyethylene (HDPE).[5][18]

    • For solid waste (contaminated labware, pure compound), use a sturdy, sealable container or a properly lined cardboard box clearly marked for solid hazardous waste.[18]

    • Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[5][18]

Step 2: Proper Labeling
  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[5][18] These labels are typically provided by your institution's EH&S department.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste".[18]

    • The full chemical name: "Waste this compound".

    • For mixtures, list all chemical components and their approximate percentages. The sum must equal 100%.

    • The date of first accumulation.

    • The name of the principal investigator and the laboratory location.

Step 3: On-Site Accumulation and Storage
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically inside or near the laboratory where the waste is generated.[5]

  • Safe Storage Practices:

    • Keep the container tightly closed at all times, except when adding waste.[1][2][18]

    • Store in a well-ventilated area, away from heat, sparks, or open flames.[2][5][7]

    • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents and strong acids.[2][5][7]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step 4: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill waste containers. Stop filling at approximately 80% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full or is no longer needed, complete a chemical collection request form as required by your institution's EH&S department.[5] EH&S personnel or a licensed contractor will then collect the waste for transport to an approved treatment, storage, and disposal facility (TSDF).

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A swift, correct response is critical to mitigating risk.

Spill Response Workflow

SpillResponse spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small Spill (<100 mL, contained) assess->small_spill Small large_spill Large Spill (>100 mL or uncontained) assess->large_spill Large alert_small Alert colleagues in the immediate area small_spill->alert_small evacuate EVACUATE the area immediately large_spill->evacuate ppe_small Don appropriate PPE alert_small->ppe_small contain_small Contain spill with absorbent material (e.g., vermiculite, sand) ppe_small->contain_small cleanup_small Collect residue with non-sparking tools into hazardous waste container contain_small->cleanup_small decontaminate_small Decontaminate spill area cleanup_small->decontaminate_small alert_large Alert others to evacuate Isolate the area evacuate->alert_large call_emergency Call Emergency Services / EH&S (Provide location and chemical name) alert_large->call_emergency

Caption: Emergency response workflow for a chemical spill.

Small Spills (manageable by trained lab personnel):

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE (lab coat, gloves, eye protection), cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[5][9]

  • Once absorbed, carefully sweep or scoop the material using non-sparking tools into a designated container for solid hazardous waste.[7][9]

  • Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the incident to your supervisor.

Large Spills (or any spill outside a fume hood):

  • Immediately evacuate the area.[5]

  • Alert others nearby and secure the area to prevent entry.

  • From a safe location, call your institution's emergency number or 911, and then notify the EH&S department.[5] Provide the chemical name, location, and approximate quantity spilled.

First Aid for Exposure
  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). (n.d.). Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. (2023). Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). (2023). Available at: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Available at: [Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. (n.d.). Available at: [Link]

  • Pyridine Standard Operating Procedure. Washington State University. (n.d.). Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. (2023). Available at: [Link]

  • Appendix A: Disposal Procedures by Chemical. University of Wisconsin-La Crosse. (2019). Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. (n.d.). Available at: [Link]

  • Pyridine Toxicological Profile. Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Available at: [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). (1998). Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). (n.d.). Available at: [Link]

  • Hazardous Waste Manual. University of Oklahoma Health Sciences Center. (2021). Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. (2022). Available at: [Link]

  • SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Thermo Fisher Scientific. (2021). Available at: [Link]

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Personal protective equipment for handling 2-Bromo-5-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for 2-Bromo-5-iodo-3-methoxypyridine

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound (CAS No. 1131335-43-7). As a substituted halogenated pyridine, this compound is a valuable intermediate in medicinal chemistry and organic synthesis, but its unique structure necessitates a thorough understanding of its potential hazards to ensure safe laboratory practices.[1] This guide is intended for researchers, chemists, and drug development professionals.

Hazard Assessment and Chemical Profile

A foundational principle of laboratory safety is to understand the substance being handled. This compound is a solid organic compound with a molecular weight of 313.92 g/mol .[2] While specific toxicological data for this exact compound is limited, its classification and the known hazards of structurally related chemicals provide a strong basis for a conservative safety approach.

Known Hazard Classification: Based on available safety data, this compound is classified as follows:

Hazard ClassGHS CodeSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302Warning GHS07

Source: Sigma-Aldrich[2]

Inferred Hazards from Analogous Compounds: Due to the presence of a pyridine ring and halogen substituents (bromine and iodine), it is prudent to assume additional hazards common to this chemical class until proven otherwise. Similar halogenated pyridines are known to cause:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][4]

Therefore, all handling procedures must be designed to mitigate risks of ingestion, skin/eye contact, and inhalation of dust or aerosols.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective management of chemical hazards relies on a multi-layered strategy known as the hierarchy of controls. This approach prioritizes systemic changes over individual actions.

cluster_0 Hierarchy of Controls Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls (First Line of Defense): The most critical step in safely handling this compound is to minimize exposure through physical barriers and ventilation.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood.[5][6][7] This is non-negotiable and protects against the inhalation of fine dust particles or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final line of defense and is mandatory for all personnel handling this chemical. The selection of appropriate PPE is critical to prevent direct contact.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.Protects against accidental splashes and airborne dust particles. Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a high splash risk (e.g., handling large volumes, reactions under pressure).[4][6][8]
Hand Protection Nitrile or Neoprene gloves.Provides a suitable barrier for incidental contact.[5][7] For prolonged contact or immersion, consult glove manufacturer data. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating skin.[6] Dispose of contaminated gloves as hazardous waste.[6]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[5][6] For tasks involving larger quantities (>50g) or significant splash potential, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Protection Not required if work is performed within a certified chemical fume hood.A NIOSH-approved respirator (e.g., N95 for dusts or one with an organic vapor cartridge) is required if work must be done outside of a fume hood or if ventilation is inadequate.[6][9] Use of a respirator requires enrollment in a formal respiratory protection program with fit testing.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operating procedure (SOP) minimizes variability and risk.

start Start: Prepare for Handling prep_area 1. Verify Fume Hood Function & Clear Area start->prep_area don_ppe 2. Don Required PPE (Goggles, Lab Coat, Gloves) prep_area->don_ppe retrieve_chem 3. Retrieve Chemical from Cool, Dry Storage don_ppe->retrieve_chem handle_in_hood 4. Perform All Manipulations (Weighing, Transfer) Inside Hood retrieve_chem->handle_in_hood close_container 5. Tightly Close Container After Use handle_in_hood->close_container return_storage 6. Return Chemical to Storage close_container->return_storage clean_up 7. Decontaminate Work Surface return_storage->clean_up doff_ppe 8. Doff PPE & Dispose of Contaminated Items Properly clean_up->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Standard Operating Procedure for Handling this compound.

Protocol Steps:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Handling:

    • Retrieve the container from its designated storage location, which should be a cool, dry, and well-ventilated area away from incompatible materials like acids and strong oxidizers.[1][4][5]

    • Perform all weighing and transfers on a disposable work surface (e.g., plastic-backed absorbent pad) inside the fume hood to contain any minor spills.[10]

    • Avoid generating dust.[6] If transferring the solid, use a spatula carefully.

    • Keep the container tightly closed when not in use.[4][6]

  • Post-Handling:

    • Return the primary container to its storage location.

    • Wipe down the work surface and any equipment used.

    • Properly doff PPE, disposing of single-use items like gloves into a designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[4][6]

Emergency and Disposal Plan

Accidents can happen, and a clear plan for response and disposal is crucial.

Spill Management:

  • Minor Spill (inside a fume hood):

    • Wearing full PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to avoid raising dust.[6][11]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, clearly labeled hazardous waste container.[6][12]

    • Clean the spill area with a suitable solvent, followed by soap and water.[6][10]

  • Major Spill (outside a fume hood):

    • Evacuate all non-essential personnel from the area immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][4][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]

Disposal Plan: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[6][11]

  • Waste Collection: Collect all waste in a compatible, sealable, and clearly labeled container. The label must read "Hazardous Waste" and include the full chemical name.[11]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[4][13] Do not dispose of this chemical down the drain.[11]

References

  • This compound | CAS 887144-97-8. Pipzine Chemicals.
  • This compound AldrichCPR 1131335-43-7. Sigma-Aldrich.
  • 5-Bromo-2-iodo-3-methoxypyridine AldrichCPR 944805-60-1. Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Fisher Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1. Smolecule.
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
  • 2-BROMO-5-METHOXYPYRIDINE - Safety D
  • SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Thermo Fisher Scientific.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • SAFETY DATA SHEET - 2-Bromopyridine. Thermo Fisher Scientific.
  • Discover the Various Types of PPE for Optimal Chemical Safety. Post Apple Scientific.
  • Personal Protective Equipment Selection Guide.
  • Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. University of Wyoming.
  • Safe Disposal of 2-Bromo-4-fluoro-5-methylpyridine: A Procedural Guide. Benchchem.

Sources

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